Product packaging for Propylene glycol, phosphate(Cat. No.:CAS No. 52502-91-7)

Propylene glycol, phosphate

Cat. No.: B15401530
CAS No.: 52502-91-7
M. Wt: 174.09 g/mol
InChI Key: CEYGNZMCCVVXQW-UHFFFAOYSA-N
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Description

Propylene glycol, phosphate is a useful research compound. Its molecular formula is C3H11O6P and its molecular weight is 174.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11O6P B15401530 Propylene glycol, phosphate CAS No. 52502-91-7

Properties

CAS No.

52502-91-7

Molecular Formula

C3H11O6P

Molecular Weight

174.09 g/mol

IUPAC Name

phosphoric acid;propane-1,2-diol

InChI

InChI=1S/C3H8O2.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H3,1,2,3,4)

InChI Key

CEYGNZMCCVVXQW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Propylene Glycol Phosphate

Introduction

Propylene glycol (1,2-propanediol) is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a solvent, humectant, and stabilizer in a variety of formulations, including oral, injectable, and topical medications.[1][2][3][4] Its low toxicity has led to its classification as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration.[5] The metabolic fate of propylene glycol is of particular interest to drug development professionals. In mammals, one of its metabolic pathways involves phosphorylation by cellular kinases, converting it into intermediates such as lactaldehyde phosphate and eventually integrating into the lactic acid and glucose metabolic cycles.[5][6]

This technical guide provides a detailed overview of the chemical synthesis of propylene glycol phosphate, a key metabolite and a compound of interest for various chemical and biomedical applications. The document outlines the primary synthesis methodologies, provides detailed experimental protocols, summarizes available quantitative data, and illustrates the relevant metabolic and synthesis workflows.

Core Synthesis Methodologies

The synthesis of propylene glycol phosphate can be primarily achieved through two main routes: the ring-opening reaction of propylene oxide with phosphoric acid and the direct phosphorylation of propylene glycol.

  • Reaction of Propylene Oxide with Phosphoric Acid: This industrial method involves the direct reaction of an epoxide (propylene oxide) with phosphoric acid.[7] This process can yield a mixture of phosphate polyols and propylene glycol, the composition of which is sensitive to reaction conditions.[7] A key challenge is the concurrent reaction of the propylene oxide with any free water present, which forms glycols that can be difficult to separate from the desired phosphate product.[7] Therefore, using phosphoric acid with low water content (approaching 100% H₃PO₄) is often preferred for producing purer phosphate esters.[7]

  • Direct Phosphorylation of Propylene Glycol: This route follows the classical esterification reaction between an alcohol (propylene glycol) and an acid (phosphoric acid or its derivatives). The reaction is typically slow and requires heat and the removal of water to drive the equilibrium towards the product.[8] Studies on the analogous reaction with ethylene glycol have shown that the actual phosphorylating agent may be pyrophosphoric acid, formed in situ by the dehydration of phosphoric acid at elevated temperatures.[8] This method can be adapted for producing poly(propylene phosphates) or controlled to favor the synthesis of the monophosphate ester.

Experimental Protocols

Protocol 1: Synthesis from Propylene Oxide and Phosphoric Acid

This protocol is adapted from a patented industrial process for preparing phosphate polyols.[7]

Materials:

  • Phosphoric Acid (H₃PO₄), ~100%

  • Propylene Oxide

  • Reaction flask equipped with a stirrer, thermometer, and addition funnel

  • Heating mantle

  • Nitrogen gas source

  • Vacuum stripping apparatus

Procedure:

  • Acid Pre-treatment: Charge 98 grams of phosphoric acid into the reaction flask. Heat the acid to 90-95°C for approximately 1 hour under a nitrogen atmosphere. This step is crucial for stabilizing the reaction and ensuring product reproducibility.[7]

  • Reaction: Cool the pre-heated acid to 65°C.

  • Addition of Propylene Oxide: Slowly add 380 grams of propylene oxide to the flask while maintaining the reaction temperature between 65-70°C. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for approximately 5 hours.[7]

  • Product Stripping: After the reaction period, strip the mixture at 80°C under vacuum (e.g., 1 mm Hg) for 2 hours while bubbling nitrogen through the liquid. This step removes any unreacted propylene oxide and other volatile impurities.

  • Recovery: The final product, a clear, water-white liquid comprising a mixture of propylene glycol phosphate and propylene glycol, is recovered from the flask.[7]

Protocol 2: Direct Phosphorylation of Propylene Glycol (Representative Method)

This protocol is a representative laboratory-scale method based on principles of polyester synthesis.[8]

Materials:

  • Propylene Glycol

  • Orthophosphoric Acid (H₃PO₄), 85%

  • Heptane (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus or similar setup for water removal

  • Reaction flask with magnetic stirrer, thermometer, and reflux condenser

  • Heating mantle

Procedure:

  • Reactant Charging: In a reaction flask, combine propylene glycol and orthophosphoric acid in a desired molar ratio (e.g., 1:1 for the monoester).

  • Solvent Addition: Add heptane to the flask to facilitate the azeotropic removal of water formed during the esterification.

  • Reaction: Heat the heterogeneous mixture to the boiling point of the azeotrope while stirring vigorously. Collect the water in the Dean-Stark trap.

  • Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Purification: After cooling, the product mixture can be separated from the solvent. Further purification to isolate propylene glycol phosphate from unreacted starting materials and oligomeric products may require chromatographic techniques.

Data Presentation

The following table summarizes the product composition from the reaction of propylene oxide with phosphoric acid, highlighting the effect of preheating the acid as described in U.S. Patent 3,317,639.[7]

Run No.H₃PO₄ PreheatedReaction Temp (°C)Product Composition (Weight %)
Phosphate Polyol
1Yes65-7087.0
2No65-7065.2

Table 1: Effect of phosphoric acid preheating on product composition in the reaction with propylene oxide. Data extracted from U.S. Patent 3,317,639.[7]

Mandatory Visualizations

Synthesis and Metabolic Pathways

The following diagrams illustrate the key chemical and biological pathways involving propylene glycol phosphate.

G cluster_0 Synthesis Workflow H3PO4 Phosphoric Acid (H3PO4) Preheat Preheat Acid (90-95°C, 1h) H3PO4->Preheat PO Propylene Oxide Reactor Reaction Vessel (65-70°C, 5h) PO->Reactor Stripper Vacuum Stripping (80°C, 1mm Hg) Reactor->Stripper Product Propylene Glycol Phosphate Product Stripper->Product Preheat->Reactor G cluster_1 Metabolic Pathway PG Propylene Glycol ADH Alcohol Dehydrogenase PG->ADH Kinase Kinase (Phosphorylation) PG->Kinase Lactaldehyde Lactaldehyde ADH->Lactaldehyde ALDH Aldehyde Dehydrogenase Lactaldehyde->ALDH Lactate Lactate ALDH->Lactate Gluco Glucose (via Gluconeogenesis) Lactate->Gluco PGP Propylene Glycol Phosphate LP Lactaldehyde Phosphate PGP->LP Metabolism Kinase->PGP

References

Propylene Glycol Phosphate: An Examination of Available Scientific Evidence Regarding Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and toxicological databases reveals a notable absence of information regarding a specific pharmacological mechanism of action for a compound identified as "propylene glycol phosphate." This suggests that "propylene glycol phosphate" is not a recognized active pharmaceutical ingredient or a well-characterized signaling molecule within the scientific community. Research has instead focused on the biological effects of propylene glycol, a widely used solvent and vehicle in pharmaceutical formulations. This guide synthesizes the available knowledge on propylene glycol's metabolic fate and its interactions at the cellular level.

I. Propylene Glycol: Metabolism and General Biological Effects

Propylene glycol (propane-1,2-diol) is a colorless, viscous, and water-soluble liquid.[1][2] It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, cosmetics, and pharmaceuticals.[1] Its primary role in pharmaceutical preparations is as a solvent and carrier for drugs that are insoluble in water.[3]

The metabolism of propylene glycol in the human body occurs primarily in the liver and kidneys through oxidation. The main metabolic pathway involves the conversion of propylene glycol to lactic acid and pyruvic acid, which are normal intermediates in glucose metabolism.[2][3] A secondary pathway can lead to the formation of propionaldehyde.[3]

While generally considered safe, high doses of propylene glycol can lead to adverse effects. The mechanism of its toxicity is not fully understood but is thought to be related to its metabolism and the resulting increase in plasma osmolality and lactic acid levels.[1]

II. Cellular and Toxicological Effects of Propylene Glycol

Studies on the toxic effects of propylene glycol have provided some insight into its interactions at the cellular level, particularly in the context of high-concentration exposures.

A. Renal Toxicity:

Clinical reports have indicated that prolonged administration of propylene glycol as a drug vehicle can lead to renal insufficiency.[4] In vitro studies using primary cultured human proximal tubule (HPT) cells have demonstrated that propylene glycol can induce cellular toxicity.[4][5]

  • Mechanism of Toxicity: The toxicity in HPT cells is associated with an increase in cellular thiobarbituric acid-reactive substances, suggesting oxidative stress, and a decrease in glutathione, a key antioxidant.[4] Propylene glycol exposure also leads to damage of the HPT cell membrane, as indicated by the release of lactate dehydrogenase (LDH) and preloaded 51Cr.[5] Furthermore, it has been shown to inhibit Na+-independent, carrier-mediated glucose accumulation.[5]

B. Immunological Effects:

There is some evidence to suggest that propylene glycol may have an impact on the immune system.

  • Inhibition of Immune Cell Function: One study reported that propylene glycol at concentrations of 0.5-1.0% can inhibit natural killer cell cytotoxicity and neutrophil chemiluminescence.[6] This suggests potential immunosuppressive effects, which may be a consideration in the formulation of drugs.[6]

III. Propylene Glycol as a Pharmaceutical Excipient

Propylene glycol's primary function in pharmacology is as an excipient, a substance formulated alongside the active ingredient of a medication. It is used to:

  • Enhance Solubility: Many active pharmaceutical ingredients have poor water solubility. Propylene glycol serves as a solvent to dissolve these drugs, enabling their administration in liquid formulations for oral, intravenous, and topical use.[3][7]

  • Improve Stability: It can act as a stabilizer in pharmaceutical preparations.[8]

  • Act as a Humectant: In topical preparations, it helps to retain moisture.[3]

It is crucial to distinguish the role of propylene glycol as a vehicle from the pharmacological action of the active drug it carries. For instance, in topical minoxidil solutions, propylene glycol is the solvent, while minoxidil itself is the active ingredient that acts as a potassium channel opener.[7]

IV. Conclusion

The available scientific evidence does not support the existence of a defined pharmacological mechanism of action for "propylene glycol phosphate." The scientific community has extensively studied propylene glycol, primarily in its role as a pharmaceutical excipient and in the context of its metabolism and toxicology at high concentrations. While some cellular effects of propylene glycol have been documented, particularly in relation to renal toxicity and immune cell function, these are generally observed at concentrations associated with its use as a solvent and are not indicative of a specific, targeted signaling pathway. Researchers, scientists, and drug development professionals should be aware of the properties of propylene glycol as an excipient and its potential to induce biological effects at high concentrations, but should not mistake these for a specific mechanism of action of a "propylene glycol phosphate" entity.

References

Propylene Glycol Phosphate: A Technical Review of a Multifaceted Term

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "propylene glycol phosphate" does not refer to a single, well-defined chemical entity within the scientific and industrial literature. Instead, its meaning varies significantly depending on the context, ranging from industrial mixtures and chemical reaction products to transient biological metabolites and simple laboratory formulations. This technical guide aims to provide clarity by dissecting the different interpretations of "propylene glycol phosphate," presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the associated chemical and logical relationships. This document is intended for researchers, scientists, and drug development professionals who may encounter this ambiguous terminology.

A primary source of confusion is the distinction between a single molecular entity and a mixture. The most prevalent commercial use of the term refers to propylene glycol containing phosphate-based corrosion inhibitors. In synthetic chemistry, it can refer to phosphate esters of propylene glycol. In toxicology and biochemistry, it appears as a metabolic intermediate. Finally, in pharmaceutical formulation, it often describes a solution containing two separate components: propylene glycol and a phosphate buffer.

The following diagram illustrates the conceptual relationships between these different interpretations.

cluster_interpretations Contextual Interpretations Propylene Glycol Phosphate (Topic) Propylene Glycol Phosphate (Topic) Industrial Mixture Industrial Mixture Propylene Glycol Phosphate (Topic)->Industrial Mixture Heat Transfer Fluids Chemical Ester Chemical Ester Propylene Glycol Phosphate (Topic)->Chemical Ester Synthetic Chemistry Biological Metabolite Biological Metabolite Propylene Glycol Phosphate (Topic)->Biological Metabolite Toxicology Formulation Admixture Formulation Admixture Propylene Glycol Phosphate (Topic)->Formulation Admixture Drug Delivery

Caption: Conceptual map of the different interpretations of "propylene glycol phosphate".

Propylene Glycol (Phosphate Inhibited): Industrial Mixtures

In industrial applications, particularly for heat transfer fluids and antifreeze, "propylene glycol phosphate" refers to a mixture of propylene glycol with a phosphate-based corrosion inhibitor and a pH stabilizer.[1][2][3] This formulation is designed to protect metallic components in HVAC and other thermal systems.[2] The physical and toxicological properties described in safety data sheets (SDS) pertain to this mixture, not a discrete molecule.

Data Presentation: Physicochemical and Toxicological Properties

The quantitative data extracted from various safety data sheets for phosphate-inhibited propylene glycol mixtures are summarized below.

Table 1: Physicochemical Properties of Propylene Glycol (Phosphate Inhibited) Mixtures

Property Value Source(s)
Physical State Liquid [4][5]
Appearance Transparent, Colorless [4][5]
Odor Odorless [4][5]
Boiling Point 161 °C (323 °F) [4]
Specific Gravity (H₂O=1) 1.03 - 1.05 [4][5]
pH 9.0 - 10.0 [5]
Solubility in Water 100% at 20 °C [4]

| Vapor Pressure | 0.66 mmHg at 20 °C |[4] |

Table 2: Toxicological Summary of Propylene Glycol (Phosphate Inhibited) Mixtures

Endpoint Observation Source(s)
Acute Oral Toxicity Very low toxicity if swallowed; harmful effects not anticipated from small amounts. [1]
Acute Dermal Toxicity Prolonged skin contact is unlikely to result in absorption of harmful amounts. [1][6]
Skin Irritation Prolonged contact is essentially non-irritating; may cause minor irritation or flaking. [1][5]
Eye Irritation May cause slight temporary eye irritation; corneal injury is unlikely. [1][5]
Carcinogenicity Ingredients are not classified as carcinogens by ACGIH, IARC, or OSHA. [5]
Reproductive Toxicity Did not cause birth defects or interfere with reproduction in animal studies (for major components). [1]

| Genetic Toxicity | In vitro and in vivo animal genetic toxicity studies were negative (for major components). |[1] |

Propylene Glycol Phosphate Esters: Synthesis and Application

Several patents describe the synthesis of propylene glycol phosphate esters for use as foliar phosphate fertilizers.[7][8] These compounds are the reaction products of propylene glycol and phosphoric acid. The primary goal of this synthesis is to create a water-soluble, hygroscopic, and non-phytotoxic source of phosphorus for plants.[7][8] The patents provide a general methodology for this esterification process, which is detailed below.

Experimental Protocols: Synthesis of Phosphate Esters

The following protocol is a generalized summary of the synthesis method described in patents for producing mixed phosphate alcohol esters.

Objective: To synthesize propylene glycol phosphate esters via the esterification of phosphoric acid.

Materials:

  • Orthophosphoric Acid (H₃PO₄)

  • Propylene Glycol (C₃H₆(OH)₂)

  • Esterification Promoter (e.g., metal oxides or hydroxides like MgO, ZnO, CaO, KOH)[7][8]

  • Reaction Flask (e.g., 5-liter flask)

  • Heating Mantle

  • Distillation Apparatus

Methodology:

  • Reactant Combination: Combine orthophosphoric acid and propylene glycol in a reaction flask. The preferred molar ratio of alcohol to phosphoric acid is greater than 1.0, typically between 1:1 and 2:1, to facilitate the reaction and leave excess alcohol as a hygroscopic agent.[7]

  • Promoter Addition: Add an esterification promoter, such as a metal oxide or hydroxide (e.g., KOH), to the mixture.[7][8]

  • Heating and Distillation: Heat the mixture to boiling, with temperatures ranging from 160 °C to below 190 °C. During heating, water produced from the esterification reaction is continuously removed via distillation.[7][8] This step is crucial for driving the reaction towards the formation of esters.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours until the desired amount of water has been distilled off, indicating the extent of esterification.[8]

  • Neutralization and Conversion (Optional): After cooling, the mixture of mono-, di-, and triesters can be neutralized with a base (e.g., KOH or NaOH). Boiling the neutralized solution can be used to hydrolyze and convert diesters and triesters into the more stable monoesters.[7]

  • Final Formulation: The final solution is adjusted for concentration and pH, resulting in a liquid fertilizer containing propylene glycol phosphate esters.[7]

Visualization: Synthesis Workflow

The generalized workflow for the synthesis of propylene glycol phosphate esters is depicted in the following diagram.

cluster_workflow Synthesis of Propylene Glycol Phosphate Esters A 1. Combine Reactants - Propylene Glycol - Phosphoric Acid B 2. Add Esterification Promoter (e.g., KOH, MgO) A->B C 3. Heat to Boiling (160-190 °C) B->C D 4. Remove Water via Distillation C->D Drives Reaction E 5. Cool Reaction Mixture D->E F 6. Optional: Neutralize & Boil (Convert to Monoesters) E->F G 7. Final Product (Aqueous Ester Solution) F->G

Caption: Generalized workflow for the synthesis of propylene glycol phosphate esters.

Propylene Glycol Phosphate as a Biological Metabolite

In a toxicological context, propylene glycol, when ingested, is metabolized by the body. The metabolic pathway involves the formation of several phosphate intermediates, including propylene glycol phosphate, acetol phosphate, and lactaldehyde phosphate, which are ultimately converted to lactic acid.[9] This "propylene glycol phosphate" is therefore a transient intermediate in a biological process and not a compound used in formulations.

Visualization: Metabolic Pathway

The metabolic conversion of propylene glycol is illustrated below.

cluster_pathway Metabolism of Propylene Glycol PG Propylene Glycol PGP Propylene Glycol Phosphate PG->PGP Metabolism OtherP Other Phosphate Intermediates (Acetol Phosphate, etc.) PGP->OtherP LA Lactic Acid OtherP->LA CAC Citric Acid Cycle LA->CAC Conversion to Pyruvic Acid

Caption: Simplified metabolic pathway of propylene glycol to lactic acid.

Propylene Glycol and Phosphate Buffers in Formulations

In pharmaceutical and drug delivery literature, the phrase "propylene glycol-phosphate buffer" is commonly encountered.[10][11][12] This refers to a solution made by mixing two separate and distinct components:

  • Propylene Glycol (PG): Used as a solvent, co-solvent, humectant, preservative, and skin penetration enhancer.[12][13]

  • Phosphate Buffer: A standard aqueous buffer system (e.g., phosphate-buffered saline, PBS) used to maintain the pH of the formulation at a stable, physiologically compatible level (typically pH 7.4).[12][13]

These components do not react to form a new entity but are simply combined to create a suitable vehicle for active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations.[12][14][15] For instance, researchers have used mixtures of propylene glycol and phosphate buffer to study the stability and skin permeation of various drug esters.[10][15]

Physicochemical Properties of 1,2-Propanediol, phosphate

The PubChem database contains an entry for "1,2-Propanediol, phosphate" (CID 103652), which represents the theoretical chemical structure of propylene glycol bonded to a phosphate group.[16] It is important to note that the properties listed are computationally generated and have not been experimentally verified in peer-reviewed literature. This entry provides a theoretical profile for the molecule.

Table 3: Computed Physicochemical Properties of 1,2-Propanediol, phosphate

Property Value Source
Molecular Formula C₃H₁₁O₆P [16]
Molecular Weight 174.09 g/mol [16]
Exact Mass 174.02932506 Da [16]
Hydrogen Bond Donor Count 5 [16]
Hydrogen Bond Acceptor Count 6 [16]
Rotatable Bond Count 1 [16]
Topological Polar Surface Area 118 Ų [16]
Complexity 70.6 [16]
IUPAC Name phosphoric acid;propane-1,2-diol [16]

| CAS Number | 52502-91-7 |[16] |

References

An In-Depth Technical Guide to the Structure and Isomers of Propylene Glycol Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol phosphate, a phosphorylated derivative of propylene glycol, is a molecule of interest in various biological and chemical contexts. Understanding its structure and the nuances of its isomeric forms is crucial for researchers in fields ranging from metabolic studies to drug development. This technical guide provides a comprehensive overview of the structure, isomers, and relevant experimental data and protocols related to propylene glycol phosphate.

Chemical Structure and Isomerism

Propylene glycol (propane-1,2-diol) is a chiral molecule existing as two enantiomers: (R)-propane-1,2-diol and (S)-propane-1,2-diol.[1][2][3][4] The phosphorylation of propylene glycol can occur at either the primary (C1) or secondary (C2) hydroxyl group, leading to positional isomers. Combining these possibilities results in three main isomers of propylene glycol phosphate.

Positional Isomers:

  • Propane-1,2-diol 1-phosphate: The phosphate group is esterified to the primary hydroxyl group at the C1 position.

  • Propane-1,2-diol 2-phosphate: The phosphate group is esterified to the secondary hydroxyl group at the C2 position.

Stereoisomers:

Due to the chiral center at the C2 position of the propylene glycol backbone, the 1-phosphate and 2-phosphate isomers also exist as enantiomers:

  • (R)-propane-1,2-diol 1-phosphate

  • (S)-propane-1,2-diol 1-phosphate

  • (R)-propane-1,2-diol 2-phosphate

  • (S)-propane-1,2-diol 2-phosphate

Below are the chemical structures of the primary positional isomers.

G Propane-1,2-diol 1-phosphate cluster_0 C1 CH2 O1 O C1->O1 C2 CH C2->C1 O2 OH C2->O2 C3 CH3 C3->C2 P P O1->P O3 O P->O3 O4 OH P->O4 O5 OH P->O5

Propane-1,2-diol 1-phosphate

G Propane-1,2-diol 2-phosphate cluster_1 C1 CH2OH C2 CH C2->C1 O1 O C2->O1 C3 CH3 C3->C2 P P O1->P O2 O P->O2 O3 OH P->O3 O4 OH P->O4

Propane-1,2-diol 2-phosphate

Physicochemical and Spectroscopic Data

Detailed experimental data for isolated propylene glycol phosphate isomers is not extensively available in the public domain. However, general characteristics can be inferred from the properties of similar organophosphates.

General Properties
PropertyValue/Description
Molecular Formula C₃H₉O₅P
Molecular Weight 156.07 g/mol [5]
Appearance Expected to be a non-volatile, water-soluble solid or viscous liquid at room temperature, similar to other small phosphorylated molecules.
Acidity The phosphate group has two acidic protons, making propylene glycol phosphate a di-acid.
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

  • Propane-1,2-diol 1-phosphate:

    • The methyl group (CH₃) would appear as a doublet.

    • The methine proton (CH) would be a multiplet due to coupling with the methyl and methylene protons.

    • The methylene protons (CH₂) adjacent to the phosphate group would show complex splitting due to coupling with the methine proton and the phosphorus atom.

  • Propane-1,2-diol 2-phosphate:

    • The methyl group (CH₃) would appear as a doublet.

    • The methine proton (CH) would be a multiplet with coupling to the methyl, methylene protons, and the phosphorus atom.

    • The methylene protons (CH₂) would appear as a doublet of doublets or a more complex multiplet.

³¹P NMR Spectroscopy:

The chemical shift in ³¹P NMR is highly dependent on the electronic environment of the phosphorus atom. For alkyl phosphates, the chemical shift is expected to be in the range of 0 to 5 ppm relative to 85% phosphoric acid.[8][9][10] The signal would likely be a multiplet due to coupling with the adjacent protons, unless proton decoupling is applied.

Experimental Protocols

Synthesis of Propylene Glycol Phosphate

A general method for the phosphorylation of alcohols that can be adapted for propylene glycol involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base to neutralize the HCl byproduct.

Example Protocol for Monophosphorylation of a Diol:

  • Dissolution: Dissolve propylene glycol in an anhydrous aprotic solvent (e.g., pyridine, triethylamine) under an inert atmosphere (e.g., nitrogen or argon). The solution should be cooled in an ice bath.

  • Addition of Phosphorylating Agent: Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring. The stoichiometry can be adjusted to favor monophosphorylation.

  • Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by gradual warming to room temperature.

  • Hydrolysis: Quench the reaction by the slow addition of water or an aqueous buffer to hydrolyze the remaining P-Cl bonds.

  • Purification: The product can be purified from the reaction mixture by ion-exchange chromatography.

Note: This is a general procedure and would require optimization to control the regioselectivity (1-phosphate vs. 2-phosphate) and to isolate the desired isomer.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of propylene glycol phosphate by GC-MS is challenging due to its low volatility. Derivatization is necessary to convert it into a more volatile compound.

Derivatization Protocol for GC-MS Analysis:

  • Sample Preparation: An aqueous sample containing propylene glycol phosphate is lyophilized to dryness.

  • Silylation: The dried residue is treated with a silylation agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in an appropriate solvent (e.g., pyridine or acetonitrile).

  • Reaction: The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization of the hydroxyl and phosphate groups.

  • GC-MS Analysis: The resulting trimethylsilyl (TMS) derivative can then be analyzed by GC-MS.[9]

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable method for the analysis and separation of non-volatile compounds like propylene glycol phosphate. Chiral stationary phases can be employed for the separation of enantiomers.

Protocol for Chiral HPLC Separation:

  • Column Selection: A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives (e.g., Chiralpak columns), is chosen.[1][11][12][13]

  • Mobile Phase: A suitable mobile phase is selected. For normal-phase chromatography, this could be a mixture of hexane and an alcohol (e.g., isopropanol). For reversed-phase chromatography, an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) would be used.

  • Detection: Detection can be achieved using a UV detector if a chromophore is present (or introduced through derivatization), or more universally with a mass spectrometer (LC-MS).

Biological Relevance and Signaling Pathways

Propylene glycol is metabolized in the body, and one of the metabolic pathways involves its phosphorylation.[14] This process is analogous to the initial step in the metabolism of other small alcohols like glycerol.

Metabolic Pathway of Propylene Glycol

The primary metabolic pathway for propylene glycol involves its oxidation to lactate. However, an alternative pathway involves phosphorylation.

G Metabolic Phosphorylation of Propylene Glycol PG Propylene Glycol PGP Propylene Glycol Phosphate PG->PGP Propylene Glycol Kinase (hypothetical) AP Acetol Phosphate PGP->AP LP Lactaldehyde Phosphate AP->LP LactylP Lactyl Phosphate LP->LactylP LA Lactic Acid LactylP->LA

Metabolic Phosphorylation of Propylene Glycol

In this pathway, propylene glycol is first phosphorylated to form propylene glycol phosphate. This intermediate is then further metabolized through a series of steps to ultimately yield lactic acid, which can then enter central metabolic pathways.[14] While the enzymes responsible for the phosphorylation of propylene glycol in mammals are not as well-characterized as glycerol kinase, it is a recognized metabolic route.

Role in Signaling

Currently, there is limited evidence to suggest that propylene glycol phosphate itself acts as a direct signaling molecule in specific cellular signaling pathways in the same way that well-known second messengers do. Its primary known biological role is as a metabolic intermediate. Further research is needed to determine if it has any direct regulatory or signaling functions.

Conclusion

Propylene glycol phosphate exists in multiple isomeric forms due to both positional and stereoisomerism. While its presence as a metabolite of propylene glycol is established, detailed characterization of the individual isomers, including their specific spectroscopic properties and biological activities, remains an area for further investigation. The experimental protocols outlined in this guide provide a starting point for the synthesis, analysis, and further study of this intriguing molecule. A deeper understanding of the structure and function of propylene glycol phosphate isomers will be valuable for researchers in toxicology, drug metabolism, and biochemistry.

References

An In-depth Technical Guide on the Safety and Toxicology of Propylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and toxicological profile of propylene glycol.

Chemical and Physical Properties

Propylene glycol (IUPAC name: propane-1,2-diol) is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a colorless, viscous liquid that is nearly odorless and has a faintly sweet taste[1][2]. It is miscible with a wide range of solvents, including water, acetone, and chloroform[1][2].

PropertyValueReference
CAS Number 57-55-6[2][3]
Molecular Weight 76.095 g/mol [2]
Boiling Point 188.2 °C (370.8 °F)[2]
Melting Point -59 °C (-74 °F)[2]
Density 1.036 g/cm³[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Propylene glycol is readily absorbed orally and is distributed throughout the body's water compartments. Following ingestion, a significant portion (around 45%) is excreted unchanged by the kidneys. The remainder is metabolized in the liver and kidneys[4]. The metabolic pathway involves oxidation to lactic acid and then to pyruvic acid, both of which are normal intermediates in the citric acid cycle[4][5].

Propylene Glycol Metabolism PG Propylene Glycol Lactaldehyde Lactaldehyde PG->Lactaldehyde Alcohol Dehydrogenase LacticAcid Lactic Acid Lactaldehyde->LacticAcid Aldehyde Dehydrogenase PyruvicAcid Pyruvic Acid LacticAcid->PyruvicAcid TCA Citric Acid Cycle (TCA) PyruvicAcid->TCA

Caption: Metabolic pathway of propylene glycol.

Toxicological Profile

Propylene glycol is generally considered to have a low order of toxicity[4][6]. The U.S. Food and Drug Administration (FDA) has classified it as "generally recognized as safe" (GRAS) for use in food, pharmaceuticals, and cosmetics[5][7][8].

The acute toxicity of propylene glycol is very low across different routes of exposure.

SpeciesRouteLD50Reference
RatOral20,000 mg/kg
MouseOral22,000 mg/kg
RabbitDermal20,800 mg/kg

Studies involving repeated exposure to propylene glycol have generally shown a lack of significant toxicity. In a 2-year study, rats fed diets containing up to 2,500 mg/kg/day of propylene glycol showed no adverse effects[5]. Similarly, dogs administered up to 5,000 mg/kg/day for 2 years did not exhibit adverse effects on body weight[5].

Propylene glycol has not been found to be genotoxic or carcinogenic. In vitro genetic toxicity studies were negative[9]. Long-term animal studies have not shown any increase in tumor incidence[5]. No ingredient of propylene glycol products at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA[10].

Available studies indicate that propylene glycol does not interfere with fertility or reproduction[4]. A reproduction and fertility assessment in mice administered propylene glycol in drinking water did not show adverse effects on reproductive parameters[1].

Prolonged contact with propylene glycol is essentially non-irritating to the skin, though repeated contact may cause some softening and flaking[9]. It may cause slight, temporary eye irritation, but corneal injury is unlikely[9]. While some rare cases of skin sensitization have been reported, extensive testing indicates a low potential for sensitization[6][11].

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary or not fully disclosed in publicly available literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

This is a generalized workflow for an acute oral toxicity study.

Acute Oral Toxicity Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization fasting Fasting (Overnight) acclimatization->fasting dosing Single Oral Dose Administration (Gavage) fasting->dosing observation Observation Period (14 days for clinical signs) dosing->observation data_collection Data Collection (Mortality, Body Weight, Clinical Signs) observation->data_collection necropsy Gross Necropsy data_collection->necropsy end End necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

Regulatory Status

Propylene glycol is widely approved for use in a variety of products globally.

  • United States: The FDA has designated propylene glycol as GRAS[5][7][8].

  • European Union: It is approved for use in food with the E-number E1520[2].

  • World Health Organization (WHO): The acceptable daily intake (ADI) for propylene glycol is up to 25 mg per kg of body weight[7][8].

Summary and Conclusion

Propylene glycol has a well-established and favorable safety profile, characterized by low acute and chronic toxicity, and a lack of genotoxic, carcinogenic, or reproductive effects. Its metabolism leads to common physiological intermediates. While high doses, particularly in medical settings with susceptible individuals, can lead to adverse effects such as acidosis, the levels of exposure from consumer products are considered safe. The extensive toxicological database supports its continued use in food, pharmaceuticals, and cosmetics.

References

In-Depth Technical Guide: The Solubility of Propylene Glycol Phosphate in Diverse Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of propylene glycol phosphate (PGP) in various solvents. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes established principles of organophosphate chemistry to predict solubility behavior. It further presents a detailed experimental framework for the empirical determination of PGP's solubility, a critical parameter for its application in research and pharmaceutical development.

Understanding Propylene Glycol Phosphate: Structure and Synthesis

Propylene glycol phosphate is an organophosphate ester derived from the reaction of phosphoric acid and propylene glycol. The term "propylene glycol phosphate" can be ambiguous as the esterification process can yield different products: a monoester, a diester, or a triester. The specific structure, and consequently the solubility, is dictated by the synthesis conditions, particularly the molar ratio of the reactants.

  • Monoester: One molecule of propylene glycol reacts with one molecule of phosphoric acid. This molecule is characterized by the presence of two remaining acidic hydroxyl groups on the phosphate center, making it highly polar.

  • Diester: Two molecules of propylene glycol react with one molecule of phosphoric acid, leaving one acidic hydroxyl group.

  • Triester: Three molecules of propylene glycol react with phosphoric acid, resulting in a neutral, less polar molecule.

The varying degrees of esterification fundamentally alter the physicochemical properties of the resulting compound.

G Synthesis of Propylene Glycol Phosphate Esters cluster_reactants Reactants cluster_products Potential Products Phosphoric_Acid Phosphoric Acid Monoester Propylene Glycol Phosphate Monoester Phosphoric_Acid->Monoester + 1 PG Propylene_Glycol Propylene Glycol Propylene_Glycol->Monoester Diester Propylene Glycol Phosphate Diester Monoester->Diester + 1 PG Triester Propylene Glycol Phosphate Triester Diester->Triester + 1 PG

Caption: Reaction scheme for the formation of PGP esters.

Predicting Solubility: The Role of Polarity and Hydrogen Bonding

The solubility of organophosphates is governed by their polarity and their capacity for hydrogen bonding.

  • Mono- and Di-esters: These esters are generally water-soluble due to the presence of acidic hydroxyl groups on the phosphate moiety, which can ionize and participate in hydrogen bonding with polar protic solvents.

  • Tri-esters: Lacking acidic protons, these are significantly less polar and are therefore more soluble in nonpolar organic solvents.

Based on these principles, the predicted solubility of different forms of propylene glycol phosphate is summarized below.

Solvent ClassSolvent ExamplesPredicted Solubility of PGP MonoesterPredicted Solubility of PGP DiesterPredicted Solubility of PGP Triester
Polar Protic Water, Ethanol, MethanolHighModerateLow
Polar Aprotic Acetone, Acetonitrile, DMSOHighHighModerate
Nonpolar Hexane, Toluene, Diethyl EtherLowLowHigh

A Framework for Experimental Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following is a standardized protocol for determining the equilibrium solubility of propylene glycol phosphate.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To quantify the solubility of propylene glycol phosphate in a selection of solvents at a controlled temperature.

Materials and Equipment:

  • Propylene glycol phosphate (characterized sample)

  • High-purity solvents

  • Analytical balance

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

  • Volumetric glassware

  • A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector, or Gas Chromatography-Mass Spectrometry).

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess of propylene glycol phosphate to a known volume of each solvent in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to sediment the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant and filter it to remove any particulate matter.

  • Quantification: Accurately dilute the filtered supernatant and analyze its concentration using a validated analytical method.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor, expressing the result in units such as mg/mL or g/L.

G Experimental Workflow for Solubility Determination A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B C Centrifuge to Separate Phases B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze Concentration E->F G Calculate Solubility F->G

Caption: A stepwise workflow for determining PGP solubility.

Methodological & Application

Propylene Glycol Phosphate: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol, a widely used solvent and food additive, undergoes metabolic processing in the body, which can include phosphorylation. While specific research on "propylene glycol phosphate" as an isolated compound is limited, understanding its potential formation and biological activities is of interest in toxicology and drug metabolism studies. The phosphorylation of propylene glycol is a potential step in its biotransformation, leading to intermediates that enter central metabolic pathways.[1]

These application notes provide a generalized framework for the experimental investigation of propylene glycol phosphate, drawing upon established methodologies for studying phosphorylated metabolites and the known metabolic pathways of propylene glycol. The protocols outlined below are intended to serve as a starting point for researchers to design specific experiments to investigate the synthesis, characterization, and biological effects of this and similar phosphorylated small molecules.

Chemical and Physical Properties

PropertyExpected CharacteristicReference
Molecular Formula C₃H₉O₅PInferred
Molecular Weight 156.07 g/mol Inferred
Appearance Likely a colorless to pale yellow liquid or solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred
Stability Stability would be pH-dependent, with potential for hydrolysis under acidic or basic conditions.[2]

Synthesis of Propylene Glycol Phosphate

A chemical synthesis approach for producing phosphate polyols from propylene oxide and phosphoric acid has been described.[3] This method results in a mixture of phosphorylated propylene glycol species.

Protocol: Laboratory-Scale Synthesis of a Propylene Glycol Phosphate Mixture

Objective: To synthesize a mixture containing propylene glycol phosphates for preliminary biological evaluation.

Materials:

  • Propylene oxide

  • Phosphoric acid (85%)

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

  • Vacuum pump

Procedure:

  • To a reaction flask, add phosphoric acid.

  • Slowly add propylene oxide to the phosphoric acid with continuous stirring. The molar ratio of propylene oxide to phosphoric acid should be adjusted to control the degree of phosphorylation. A 3:1 molar ratio can be used as a starting point.

  • Maintain the reaction temperature between 50-70°C. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Allow the reaction to proceed for several hours (e.g., 4-6 hours) with continuous stirring.

  • After the reaction is complete, remove any unreacted starting materials and byproducts by vacuum distillation.

  • The resulting product will be a mixture of propylene glycol phosphates and polyols. Further purification by chromatography may be necessary to isolate specific phosphate esters.

Note: This is a generalized protocol based on a patented process and should be optimized for specific laboratory conditions and safety protocols.

Experimental Protocols for Biological Evaluation

The biological evaluation of propylene glycol phosphate would involve a series of in vitro and in vivo experiments to determine its metabolic fate, and potential toxicological or therapeutic effects.

In Vitro Studies

1. Cell Viability Assay

Objective: To assess the cytotoxicity of propylene glycol phosphate on various cell lines.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized propylene glycol phosphate mixture (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the compound) should be included.

  • Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells compared to the vehicle control.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the cytotoxicity.

2. Enzyme Inhibition Assay

Objective: To determine if propylene glycol phosphate inhibits key metabolic enzymes.

Protocol:

  • Enzyme Source: Use purified enzymes or cell lysates containing the enzymes of interest (e.g., cytochrome P450 enzymes, alcohol dehydrogenase).

  • Assay: Perform enzyme activity assays in the presence and absence of various concentrations of propylene glycol phosphate. The specific assay will depend on the enzyme being studied (e.g., using a fluorescent or colorimetric substrate).

  • Data Analysis: Determine the IC50 value for enzyme inhibition.

In Vivo Studies

1. Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity and identify potential target organs of propylene glycol phosphate.

Protocol:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Administration: Administer single doses of propylene glycol phosphate via an appropriate route (e.g., oral gavage, intraperitoneal injection) at several dose levels. A control group should receive the vehicle.

  • Observation: Monitor the animals for signs of toxicity and mortality for up to 14 days.

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and hematology analysis. Perform a gross necropsy and collect major organs for histopathological examination.

2. Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of propylene glycol phosphate.

Protocol:

  • Animal Model: Use cannulated rodents to allow for serial blood sampling.

  • Administration: Administer a single dose of propylene glycol phosphate.

  • Sample Collection: Collect blood, urine, and feces at various time points.

  • Analysis: Analyze the concentration of propylene glycol phosphate and its potential metabolites in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described above.

Table 1: In Vitro Cytotoxicity of Propylene Glycol Phosphate

Cell LineIncubation Time (h)IC50 (µM)
HepG224>1000
48850
72620
HEK29324>1000
48950
72780

Table 2: In Vivo Acute Toxicity of Propylene Glycol Phosphate in Rats (Oral Gavage)

Dose (mg/kg)MortalityClinical SignsKey Histopathological Findings
0 (Vehicle)0/10NoneNo significant findings
5000/10NoneNo significant findings
10001/10Lethargy, piloerectionMild renal tubular degeneration
20005/10Severe lethargy, ataxiaModerate to severe renal tubular necrosis

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propylene Glycol

Propylene glycol is primarily metabolized in the liver. One potential, though less predominant, pathway involves its phosphorylation.

PG Propylene Glycol PGP Propylene Glycol Phosphate PG->PGP Kinase AP Acetol Phosphate PGP->AP LP Lactaldehyde Phosphate AP->LP LactylP Lactyl Phosphate LP->LactylP LA Lactic Acid LactylP->LA Pyruvate Pyruvate LA->Pyruvate TCA TCA Cycle Pyruvate->TCA

Metabolic pathway of propylene glycol including phosphorylation.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like propylene glycol phosphate.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Mechanism Mechanistic Studies (e.g., Gene Expression) Enzyme->Mechanism AcuteTox Acute Toxicity Mechanism->AcuteTox PK Pharmacokinetics (ADME) AcuteTox->PK Subchronic Subchronic Toxicity PK->Subchronic

Workflow for the biological evaluation of propylene glycol phosphate.

References

Propylene Glycol in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The following information pertains to Propylene Glycol (PG) , also known as propane-1,2-diol. Extensive research has not revealed a common cell culture reagent referred to as "propylene glycol phosphate." It is presumed that the intended subject of inquiry is propylene glycol, a widely used solvent and compound in biological research.

Propylene glycol is a viscous, colorless liquid that is miscible with water and a broad range of organic solvents.[1] In cell culture applications, it is primarily used as a solvent or vehicle for water-insoluble substances. However, its effects on cells are concentration-dependent and can range from being a nutrient source at very low concentrations to inducing cytotoxicity at higher concentrations.[2] These application notes provide an overview of the known effects of propylene glycol on cultured cells and detailed protocols for assessing its impact.

Application Notes

Propylene glycol has been shown to influence a variety of cellular processes, with its effects being highly dependent on the cell type, concentration, and duration of exposure.

Cytotoxicity and Cell Viability:

At higher concentrations, propylene glycol exhibits cytotoxic effects across multiple cell lines. It can penetrate and disrupt cell membranes, alter intracellular ion concentrations, and interfere with ATP synthesis, potentially leading to cell death.[3] Studies on human small airway epithelial cells (SAECs) have demonstrated that PG decreases cell viability in a concentration-dependent manner.[3][4] Similarly, acute and subacute toxicity has been observed in cultured human proximal tubule (HPT) cells, where PG can induce membrane damage.[5][6]

Cell Proliferation and Cycle:

Propylene glycol can inhibit cell proliferation. In SAECs, exposure to PG has been shown to significantly inhibit proliferation.[4] The mechanism underlying this inhibition can involve the induction of cell cycle arrest, specifically at the G1 phase.[4]

DNA Damage and Apoptosis:

Exposure to propylene glycol has been linked to DNA damage. In SAECs, an increase in phosphorylated histone H2AX (a marker of DNA damage) has been observed following PG treatment.[4] This DNA damage can subsequently trigger apoptosis, or programmed cell death, as evidenced by increased caspase 3/7 activation.[4]

Other Cellular Effects:

  • Metabolic Effects: In malignant neuroendocrine cells, propylene glycol is produced and is involved in NADH biosynthesis.[7] In HPT cells, it can increase lactate release and inhibit glucose accumulation.[5]

  • Immune Cell Function: Propylene glycol has been shown to inhibit the function of natural killer cells and neutrophils.[8]

  • Mitosis: At high concentrations (e.g., 4%), PG has been observed to affect mitosis in human lymphocytes in vitro.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of propylene glycol on various cell lines as reported in the literature.

Table 1: Effects of Propylene Glycol on Cell Viability and Proliferation

Cell LineConcentrationExposure TimeEffectReference
Small Airway Epithelial Cells (SAECs)1-4%96 hoursConcentration-dependent decrease in cell viability.[3][4]
Small Airway Epithelial Cells (SAECs)1-4%Not specifiedConcentration-dependent inhibition of cell proliferation.[4]
Human Proximal Tubule (HPT) Cells131-263 mM (1-2%)Up to 2 hoursTime- and concentration-dependent increase in LDH and 51Cr release (membrane damage).[5]
Human Proximal Tubule (HPT) Cells10-50 mMUp to 6 daysDecreased thymidine incorporation and mitochondrial metabolic activity at 50 mM.[10]

Table 2: Effects of Propylene Glycol on Other Cellular Parameters

Cell LineConcentrationExposure TimeParameter MeasuredEffectReference
Small Airway Epithelial Cells (SAECs)4%Not specifiedDNA Damage (γH2AX-positive cells)Increased proportion of positive cells.[4]
Small Airway Epithelial Cells (SAECs)4%Not specifiedCell CycleIncreased proportion of cells in G1 phase.[4]
Small Airway Epithelial Cells (SAECs)4%Not specifiedApoptosis (caspase 3/7 activation)Increased number of positive cells.[4]
Human Proximal Tubule (HPT) CellsNot specified10 minutesLactate ReleaseIncreased release.[5]
Human Lymphocytes4%24 hoursMitosis (Anaphase cells)Increased ratio of anaphase cells.[9]
Natural Killer Cells0.5-1.0%Not specifiedNatural CytotoxicityInhibition.
Neutrophils0.5-1.0%Not specifiedChemiluminescenceInhibition.

Experimental Protocols

The following are generalized protocols for assessing the effects of propylene glycol on cultured cells. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (CCK-8 or MTT)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Propylene Glycol (cell culture grade)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of propylene glycol in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium only).

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of propylene glycol.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Propylene Glycol (cell culture grade)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Collect the cell culture supernatant from each well.

  • Perform the LDH assay on the supernatants according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Cell Proliferation Assay (e.g., BrdU or Cell Counting)

This protocol assesses the rate of cell division.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Propylene Glycol (cell culture grade)

  • Cell culture plates

  • BrdU assay kit or a hemocytometer and trypan blue

  • Microscope or microplate reader

Procedure (Cell Counting):

  • Seed cells in multi-well plates at a low density.

  • Treat the cells with various concentrations of propylene glycol.

  • At different time points (e.g., 0, 24, 48, 72 hours), trypsinize and collect the cells.

  • Stain an aliquot of the cell suspension with trypan blue and count the number of viable cells using a hemocytometer.

  • Plot the cell number against time to determine the proliferation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Results cell_seeding Seed Cells in Multi-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation treatment Treat Cells with Propylene Glycol overnight_incubation->treatment pg_prep Prepare Propylene Glycol Dilutions pg_prep->treatment incubation Incubate for Desired Time treatment->incubation viability Cell Viability Assay (CCK-8/MTT) incubation->viability cytotoxicity Cytotoxicity Assay (LDH) incubation->cytotoxicity proliferation Proliferation Assay incubation->proliferation apoptosis Apoptosis Assay incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis proliferation->data_analysis apoptosis->data_analysis

Experimental workflow for assessing propylene glycol effects.

signaling_pathway pg Propylene Glycol Exposure dna_damage DNA Damage (γH2AX) pg->dna_damage cell_cycle_arrest G1 Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis p21 p21 Expression cell_cycle_arrest->p21 cell_death Cell Death cell_cycle_arrest->cell_death caspase Caspase 3/7 Activation apoptosis->caspase caspase->cell_death

References

Application Notes and Protocols: Propylene Glycol Phosphate as a Cryoprotectant

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of the latest literature review, "propylene glycol phosphate" is not a commonly documented or commercially available cryoprotective agent (CPA). The information available extensively covers the use of Propylene Glycol (PG) as a cryoprotectant. Therefore, these application notes and protocols are based on the well-established properties and methodologies of propylene glycol. A theoretical discussion on how phosphorylation might alter the cryoprotective properties of propylene glycol is included for research and development consideration.

Introduction to Propylene Glycol as a Cryoprotectant

Propylene glycol (PG) is a penetrating cryoprotective agent widely utilized in the cryopreservation of cells and tissues.[1] Its primary function is to mitigate the damaging effects of freezing, such as the formation of intracellular ice crystals and osmotic stress.[1][2] PG is valued for its relatively low toxicity compared to other penetrating CPAs like dimethyl sulfoxide (DMSO), making it a suitable choice for sensitive biological samples.[1] It is a small, neutral molecule that can readily cross cell membranes to protect intracellular structures.[1]

Key Attributes of Propylene Glycol:

  • Low Toxicity: Generally less cytotoxic than DMSO at equivalent concentrations.[1]

  • Penetrating Agent: Capable of entering cells to provide intracellular protection.[1]

  • Vitrification Potential: At higher concentrations, PG can help in the formation of a glass-like amorphous solid state (vitrification), which completely prevents ice crystal formation.[1]

  • Versatility: Compatible with a wide range of cell types, including stem cells, red blood cells, and various cell lines.[1]

Mechanism of Action

Propylene glycol protects biological specimens through a multi-faceted mechanism during the freezing and thawing processes.

  • Colligative Properties: PG, like other solutes, lowers the freezing point of the solution. This reduces the temperature at which ice crystals begin to form, minimizing the duration cells are exposed to damaging temperatures.[1]

  • Water Replacement: PG molecules form hydrogen bonds with water, effectively replacing water molecules in the hydration shell of macromolecules like proteins and nucleic acids. This stabilizes their native structure during dehydration and freezing.

  • Inhibition of Ice Crystal Growth: By binding with water, PG disrupts the formation of the crystalline lattice structure of ice, thereby preventing the growth of large, damaging ice crystals.

  • Reduction of Osmotic Stress: The controlled, stepwise addition and removal of PG help to mitigate severe osmotic shocks that can occur as extracellular ice forms and increases the solute concentration in the remaining unfrozen liquid.[1]

Mechanism_of_Action cluster_Cell Cell Cell Biological Macromolecules (Proteins, DNA) Water Intracellular Water Ice Ice Crystal Formation Water->Ice Forms PG Propylene Glycol (PG) PG->Water Replaces Water PG->Ice Inhibits Growth OsmoticStress Osmotic Stress PG->OsmoticStress Reduces CellDamage Cell Damage / Lysis Ice->CellDamage Causes OsmoticStress->CellDamage Causes

Mechanism of Action of Propylene Glycol.

Quantitative Data and Performance

The optimal concentration of propylene glycol is highly dependent on the cell type and the specific cryopreservation protocol (e.g., slow freezing vs. vitrification). The following tables summarize quantitative data from various studies.

Table 1: Effect of Propylene Glycol Concentration on Cell Viability

Cell TypePG ConcentrationPost-Thaw OutcomeReference
Limbal Stem Cells5%Maintained membrane integrity and colony-forming efficiency.[3]
Limbal Stem Cells>5% (10%, 15%)Reduced membrane integrity, metabolism, and colony-forming efficiency.[3]
Korean Native Chicken Primordial Germ Cells10%66.81% survival rate.[4]
Immature Porcine Oocytes35%73.9% survival rate (higher than 35% Ethylene Glycol).[5]

Table 2: Comparative Performance of Propylene Glycol (PG) vs. Other Cryoprotectants

Cell TypeCPA 1 (Concentration)Outcome 1CPA 2 (Concentration)Outcome 2Reference
Nguni Bull SpermPG (12%)11.2% motilityGlycerol (12%)77.8% motility[6]
Immature Porcine OocytesPG (35%)73.9% survivalEthylene Glycol (35%)27.8% survival[5]
Immature Porcine OocytesPG (17.5%) + EG (17.5%)42.6% survival--[5]
Endothelial Cells (MHEC-5T) (Slow Freezing)PG in DMEM52.0% recoveryDMSO in DMEM98.6% recovery[7]
Korean Native Chicken Primordial Germ CellsPG (10%)66.81% survivalEthylene Glycol (10%)85.63% survival[4]

Experimental Protocols

General Protocol for Cryopreservation of Adherent Cells Using Propylene Glycol (Slow Freezing)

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Propylene Glycol (PG), sterile

  • Trypsin-EDTA

  • Cryovials

  • Controlled-rate freezer or isopropanol container (e.g., "Mr. Frosty")

  • Liquid nitrogen storage dewar

Cryopreservation Medium Preparation: Prepare a freezing medium consisting of 80% complete culture medium, 10% FBS, and 10% (v/v) Propylene Glycol. Mix well and keep on ice. Note: The final PG concentration typically ranges from 5% to 20%; 10% is a common starting point.[1]

Procedure:

  • Cell Preparation: Grow cells to a healthy, sub-confluent state (70-80% confluency).

  • Harvesting: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a medium containing FBS.

  • Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of cold complete medium. Perform a cell count and viability assessment (e.g., using trypan blue).

  • Resuspension: Centrifuge the required number of cells (typically 1-5 million cells per vial) and resuspend the pellet in the chilled cryopreservation medium at the desired final cell concentration.

  • Aliquoting: Immediately dispense the cell suspension into pre-labeled cryovials.

  • Freezing:

    • Place the cryovials into a controlled-rate freezer programmed to cool at approximately -1°C per minute down to -80°C.[1]

    • Alternatively, place the vials in an isopropanol-filled freezing container and place the container in a -80°C freezer overnight.

  • Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage (below -135°C).[2]

  • Thawing:

    • Rapidly thaw the vial by immersing it in a 37°C water bath until a small ice crystal remains.[1]

    • Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium to dilute the PG.

    • Centrifuge the cells, discard the supernatant containing the cryopreservation medium, and resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Plate the cells in a new culture flask.

Experimental_Workflow start Start: Healthy Cell Culture harvest 1. Harvest & Count Cells start->harvest resuspend 2. Resuspend in Cryo-Medium (with Propylene Glycol) harvest->resuspend aliquot 3. Aliquot into Cryovials resuspend->aliquot freeze 4. Controlled Slow Cooling (-1°C / minute to -80°C) aliquot->freeze store 5. Long-term Storage in LN2 (< -135°C) freeze->store thaw 6. Rapid Thawing at 37°C store->thaw wash 7. Wash & Dilute PG thaw->wash culture 8. Return to Culture wash->culture end End: Viable Post-Thaw Culture culture->end

General Experimental Workflow for Cryopreservation.

Theoretical Considerations: Propylene Glycol Phosphate

While no direct data exists for propylene glycol phosphate as a cryoprotectant, we can theorize its potential properties based on the chemical modification. The addition of a phosphate group introduces a highly polar, negatively charged moiety to the propylene glycol molecule.

Potential Advantages:

  • Enhanced Water Interaction: The phosphate group would likely increase the molecule's ability to hydrogen bond with water, potentially improving its ability to disrupt ice crystal formation.

  • Membrane Interaction: Phosphates are integral to cell membranes (phospholipids). A phosphorylated PG might interact with the cell membrane in a novel way, possibly stabilizing it during temperature-induced phase changes.

  • Buffering Capacity: The phosphate group could provide some pH buffering capacity to the cryopreservation medium, which may be beneficial as pH shifts can occur during freezing.

Potential Disadvantages and Challenges:

  • Reduced Permeability: The addition of a charged phosphate group would significantly increase the molecule's size and polarity, likely hindering its ability to passively diffuse across the cell membrane. This would classify it as a non-penetrating CPA, fundamentally changing its mechanism of action and reducing its ability to protect intracellular components directly.

  • Toxicity and Metabolic Effects: The introduction of a phosphate group could lead to unforeseen cellular toxicity or interfere with cellular signaling pathways that are regulated by phosphorylation.

  • Synthesis and Stability: The synthesis of a stable propylene glycol phosphate for cryopreservation applications would require significant research and development.

Logical_Relationship cluster_Properties Potential Property Changes PG Propylene Glycol (PG) Phosphate + Phosphate Group PG->Phosphate PGP Propylene Glycol Phosphate (Theoretical) Phosphate->PGP Permeability Decreased Membrane Permeability PGP->Permeability Leads to WaterBinding Increased Water Binding PGP->WaterBinding Leads to Toxicity Altered Toxicity Profile PGP->Toxicity Leads to

References

Propylene Glycol Phosphate in Drug Delivery Systems: A Review of Available Literature and Application Notes for Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases did not yield significant information on the direct application of "propylene glycol phosphate" as a primary component in drug delivery systems. The available research predominantly focuses on the use of propylene glycol (PG) as an excipient and a key component in various formulations, most notably in liposomal drug delivery. Additionally, polymers derived from propylene glycol, such as poly(propylene glycol) (PPG), are utilized in the formation of micelles and other nanoparticles for therapeutic delivery.

Therefore, these application notes and protocols will focus on the well-documented use of propylene glycol (PG) in liposomal drug delivery systems , a closely related and extensively researched area. The principles and methodologies described herein may serve as a foundational resource for researchers interested in the broader applications of propylene glycol derivatives in drug delivery.

Application Notes: Propylene Glycol in Liposomal Drug Delivery

Propylene glycol is a versatile excipient widely used in pharmaceutical formulations due to its properties as a solvent, humectant, and penetration enhancer.[1][2] In the context of drug delivery, PG has been instrumental in the development of flexible lipid vesicles, often referred to as PG-liposomes, which have shown enhanced performance for topical and transdermal drug delivery.[3][4] The incorporation of PG into phospholipid vesicles can lead to smaller and more flexible liposomes, which may improve skin penetration and drug deposition.[3]

Key Advantages of Propylene Glycol-Containing Liposomes:
  • Enhanced Drug Solubilization: Propylene glycol can act as a co-solvent, aiding in the dissolution of poorly water-soluble drugs within the liposomal formulation.[1]

  • Improved Vesicle Characteristics: The inclusion of PG during liposome preparation can result in the formation of smaller, more homogenous vesicles without the need for high-energy processes like sonication or extrusion.[3]

  • Increased Skin Permeation: For topical applications, PG-liposomes have demonstrated the ability to enhance the permeation of drugs through the skin, leading to improved therapeutic efficacy.[3][5]

  • Enhanced Stability: Studies have shown that the presence of propylene glycol can improve the stability of liposomal formulations during storage.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on propylene glycol-containing liposomes, providing an overview of their physicochemical properties and performance metrics.

Table 1: Physicochemical Properties of Miconazole Nitrate-Loaded Liposomes

FormulationMean Vesicle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
Conventional Liposomes867.90.97180.78
PG (10%) Liposomes351.00.56395.59

Data extracted from a study on miconazole nitrate-loaded liposomes. The inclusion of 10% propylene glycol resulted in a significant reduction in vesicle size and a notable increase in drug entrapment efficiency.[3]

Table 2: Performance of Enoxaparin-Loaded Propylene Glycol Liposomes

Formulation ParameterValue
Maximum Entrapment Efficiency90.10 ± 1.01%
Vesicle Size Range79.71 ± 1.04 to 90.01 ± 1.01 nm

This data highlights the high entrapment efficiency achievable with PG-liposomes for anticoagulant drugs like enoxaparin.[7]

Experimental Protocols

Protocol 1: Preparation of Propylene Glycol (PG) Liposomes

This protocol describes a straightforward method for the preparation of PG-liposomes, suitable for the encapsulation of various therapeutic agents.

Materials:

  • Phosphatidylcholine (PC) or other suitable phospholipids

  • Propylene Glycol (PG)

  • Drug to be encapsulated

  • Distilled water or a suitable buffer solution (e.g., phosphate buffer)

Equipment:

  • Magnetic stirrer with heating capabilities

  • Beakers and magnetic stir bars

  • Water bath

Procedure:

  • Dissolve the phospholipid (e.g., 4% w/v) in propylene glycol (e.g., 10% w/v of the final dispersion volume) in a beaker with gentle heating (e.g., 60°C) and stirring until a clear solution is obtained.[3]

  • If encapsulating a drug, dissolve the drug in the phospholipid-PG mixture. For water-soluble drugs, they can be dissolved in the aqueous phase prior to addition.

  • Heat the distilled water or buffer solution to the same temperature as the lipid phase.

  • Slowly add the aqueous phase to the lipid phase in a fine stream while continuously stirring at a moderate speed (e.g., 700 rpm).[3]

  • Continue stirring for an additional 30 minutes at the same temperature to allow for the formation and stabilization of the liposomes.[3]

  • Allow the liposomal dispersion to cool to room temperature.

Protocol 2: Characterization of PG-Liposomes

A. Vesicle Size and Polydispersity Index (PDI) Analysis:

  • Dilute the liposomal dispersion with distilled water or the buffer used for preparation to an appropriate concentration.

  • Measure the vesicle size and PDI using a dynamic light scattering (DLS) instrument.

  • Perform the measurement at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C).

  • Report the average of at least three measurements.

B. Entrapment Efficiency (EE) Determination:

  • Separate the unencapsulated drug from the liposomal dispersion. Common methods include:

    • Centrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the liposomes. The supernatant will contain the unencapsulated drug.

    • Dialysis: Place the liposomal dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

  • Quantify the amount of unencapsulated drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Entrapment Efficiency using the following formula: EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations

The following diagrams illustrate the experimental workflow for the preparation and characterization of propylene glycol-containing liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve Phospholipid & Drug in Propylene Glycol (60°C) prep3 Slowly Add Aqueous Phase to Lipid Phase with Stirring prep1->prep3 prep2 Heat Aqueous Phase (60°C) prep2->prep3 prep4 Continue Stirring (30 min) prep3->prep4 prep5 Cool to Room Temperature prep4->prep5 char1 Vesicle Size & PDI (Dynamic Light Scattering) prep5->char1 Sample char2 Entrapment Efficiency (Centrifugation/Dialysis + Assay) prep5->char2 Sample

Caption: Experimental workflow for the preparation and characterization of PG-liposomes.

logical_relationship start Propylene Glycol (PG) process Self-Assembly (Hydration & Stirring) start->process component1 Phospholipids component1->process component2 Aqueous Phase (Water/Buffer) component2->process drug Drug drug->process product Propylene Glycol Liposomes (PG-Liposomes) process->product

Caption: Logical relationship of components in the formation of drug-loaded PG-liposomes.

References

Application Notes and Protocols for NMR Spectroscopy of Propylene Glycol Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of propylene glycol phosphate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing NMR for the characterization, quantification, and quality control of propylene glycol phosphate and related phosphorylated small molecules.

Introduction to NMR Spectroscopy of Propylene Glycol Phosphate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and purity of chemical compounds. For propylene glycol phosphate, a molecule of interest in various research and pharmaceutical contexts, NMR provides critical information through the analysis of its different atomic nuclei, primarily hydrogen (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P).

  • ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR offers insights into the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

  • ³¹P NMR is particularly valuable for organophosphorus compounds, as it directly probes the phosphorus atom, providing information about its oxidation state, bonding, and the number of attached oxygen and carbon atoms.[1][2]

Quantitative NMR (qNMR) is an increasingly important application, allowing for the precise determination of the concentration and purity of propylene glycol phosphate without the need for identical reference standards.[3][4][5] This is particularly useful in drug development for assaying the purity of active pharmaceutical ingredients (APIs) and formulated products.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for propylene glycol phosphate, the following tables summarize predicted NMR chemical shifts. These predictions were generated using established computational algorithms and serve as a reliable guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for Propylene Glycol Phosphate

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
CH₃1.25Doublet6.3
CH₂3.9 - 4.1Multiplet-
CH4.5 - 4.7Multiplet-
P-OHVariable (concentration and solvent dependent)Broad Singlet-

Note: The chemical shifts of hydroxyl protons (P-OH) are highly dependent on solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents, leading to signal broadening or disappearance.

Table 2: Predicted ¹³C NMR Chemical Shifts for Propylene Glycol Phosphate

Carbon AtomPredicted Chemical Shift (ppm)
CH₃18 - 20
CH₂68 - 72
CH70 - 75

Table 3: Predicted ³¹P NMR Chemical Shift for Propylene Glycol Phosphate

Phosphorus AtomPredicted Chemical Shift (ppm)
Phosphate-2 to +2

Note: ³¹P NMR chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[1] The exact shift will be influenced by the solvent and pH.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Propylene glycol phosphate sample

  • Deuterated solvent (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard for qNMR (e.g., maleic acid, trimethylsilyl propionate (TSP) for ¹H; certified reference material for ³¹P)

  • NMR tubes (5 mm)

  • Pipettes and vials

Protocol for Qualitative NMR:

  • Weigh approximately 5-10 mg of the propylene glycol phosphate sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the sample's solubility and the desired chemical shift dispersion. D₂O is suitable for this hydrophilic molecule.

  • Vortex the vial to ensure the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

Protocol for Quantitative NMR (qNMR):

  • Accurately weigh a specific amount of the propylene glycol phosphate sample and a suitable internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to an NMR tube.

  • For ³¹P qNMR, an external standard in a sealed capillary can also be used to avoid direct contact with the sample.

NMR Data Acquisition

The following are general acquisition parameters that may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-5 seconds (for qNMR, d1 should be at least 5 times the longest T₁ of the signals of interest)

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 10-15 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds (can be longer for quaternary carbons)

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-250 ppm

  • Temperature: 298 K

³¹P NMR Acquisition Parameters:

  • Spectrometer Frequency: 162 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 64-256

  • Relaxation Delay (d1): 5-10 seconds (T₁ values for phosphorus can be long; for qNMR, ensure full relaxation)[2]

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 100-200 ppm

  • Temperature: 298 K

  • Referencing: Use an external standard of 85% H₃PO₄.

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ³¹P spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: For qNMR, carefully integrate the signals of interest and the internal standard. The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

Visualizations

The following diagrams illustrate key workflows in the NMR analysis of propylene glycol phosphate.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results sample Propylene Glycol Phosphate Sample dissolve Dissolve & Vortex sample->dissolve solvent Deuterated Solvent (e.g., D2O) solvent->dissolve standard Internal/External Standard (for qNMR) standard->dissolve nmr_tube NMR Tube nmr_spectrometer NMR Spectrometer nmr_tube->nmr_spectrometer dissolve->nmr_tube h1_nmr 1H NMR Acquisition nmr_spectrometer->h1_nmr c13_nmr 13C NMR Acquisition nmr_spectrometer->c13_nmr p31_nmr 31P NMR Acquisition nmr_spectrometer->p31_nmr raw_data Raw FID Data h1_nmr->raw_data c13_nmr->raw_data p31_nmr->raw_data processing Fourier Transform, Phasing, Baseline Correction raw_data->processing analysis Spectral Assignment & Integration processing->analysis quantification Purity/Concentration Calculation (qNMR) analysis->quantification spectra 1H, 13C, 31P Spectra analysis->spectra report Characterization Report quantification->report spectra->report logical_relationship cluster_nmr NMR Spectroscopy Techniques cluster_info Information Obtained compound Propylene Glycol Phosphate h1 1H NMR compound->h1 c13 13C NMR compound->c13 p31 31P NMR compound->p31 proton_env Proton Environment (Connectivity, Stereochemistry) h1->proton_env purity Purity and Concentration (Quantitative Analysis) h1->purity qNMR carbon_backbone Carbon Skeleton (Number of unique carbons) c13->carbon_backbone phosphate_group Phosphate Group Characterization (Oxidation state, bonding) p31->phosphate_group p31->purity qNMR

References

Application Notes and Protocols for the Analytical Detection of Propylene Glycol Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the detection and quantification of propylene glycol phosphate in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction to Propylene Glycol Phosphate Analysis

Propylene glycol phosphate is a phosphate ester of propylene glycol. Due to its polar and non-volatile nature, analytical methods typically employed for the parent compound, propylene glycol, such as direct gas chromatography (GC), are not suitable without derivatization. The presence of the phosphate group makes techniques sensitive to organophosphorus compounds highly applicable. This document outlines three primary analytical approaches:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method for the quantification of propylene glycol phosphate in complex matrices.

  • Ion Chromatography (IC) with Suppressed Conductivity Detection: Suitable for the analysis of ionic species like phosphate esters in aqueous samples.

  • ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: A powerful tool for the direct, non-destructive identification and quantification of phosphorus-containing compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for trace-level quantification of propylene glycol phosphate due to its high sensitivity and specificity. The method involves chromatographic separation followed by mass spectrometric detection, which provides structural information and accurate quantification.

Experimental Protocol: UPLC-MS/MS for Propylene Glycol Phosphate in Biological Matrices

This protocol is adapted from methods for the analysis of other short-chain organophosphates, such as dialkyl phosphates (DAPs), in biological samples like urine and plasma.[1][2]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of the sample (e.g., urine, plasma) in a polypropylene centrifuge tube, add an internal standard (e.g., a deuterated analog of propylene glycol phosphate or a similar short-chain organophosphate).

  • Add 2.0 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 2.0 mL of ethyl acetate and 1 g of sodium chloride. Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid) for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions

  • Column: A C18 reversed-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of propylene glycol phosphate. The precursor ion would be [M-H]⁻. Product ions would result from the fragmentation of the precursor.

Data Presentation: Quantitative Performance for Similar Organophosphates

The following table summarizes the performance of a UFLC-MS/MS method for the detection of various dialkyl phosphate metabolites in urine, which can be indicative of the expected performance for propylene glycol phosphate.[1]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)RSD (%)
Diethyl phosphate (DEP)0.02010.060993-1020.62-5.46
Diethyl thiophosphate (DETP)0.03230.097993-1020.62-5.46
Diethyl dithiophosphate (DEDTP)0.06970.211293-1020.62-5.46
Dimethyl phosphate (DMP)0.02070.062793-1020.62-5.46
Dimethyl thiophosphate (DMTP)0.04880.147993-1020.62-5.46
Dimethyl dithiophosphate (DMDTP)0.04060.123093-1020.62-5.46

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Spike Add Internal Standard Sample->Spike Deproteinate Protein Precipitation (Acetonitrile) Spike->Deproteinate Centrifuge1 Centrifugation Deproteinate->Centrifuge1 Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->Extract Centrifuge2 Centrifugation Extract->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Analysis MSMS->Data IC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Filter Filtration (0.22 µm) Sample->Filter IC Ion Chromatography Separation Filter->IC Suppressor Suppression IC->Suppressor Detector Conductivity Detection Suppressor->Detector Data Data Acquisition & Analysis Detector->Data qNMR_Principle Sample Sample with Propylene Glycol Phosphate Mix Mix in NMR Solvent Sample->Mix IS Internal Standard (known concentration) IS->Mix NMR Acquire 31P NMR Spectrum Mix->NMR Integrate Integrate Signals NMR->Integrate Calculate Calculate Concentration Integrate->Calculate

References

Propylene Glycol Phosphate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol (PG) is a versatile and widely utilized excipient in the pharmaceutical industry, serving as a solvent, co-solvent, humectant, and preservative in a variety of dosage forms.[1][2][3][4][5] Its favorable safety profile, as recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) which classifies it as "Generally Recognized As Safe" (GRAS), further solidifies its importance in drug formulation.[6][7][8][9] While "propylene glycol phosphate" as a distinct solvent is not a standard entity in pharmaceutical literature, formulations often involve propylene glycol in conjunction with phosphate buffer systems to maintain pH and stability.[10] This document provides detailed application notes and protocols for the use of propylene glycol in pharmaceutical formulations, with a focus on its role as a solvent and its interaction with phosphate-buffered systems.

Physicochemical Properties of Propylene Glycol

Propylene glycol (1,2-propanediol) is a colorless, odorless, and slightly viscous liquid that is miscible with water and a wide range of organic solvents.[1][4] This dual solubility makes it an excellent solvent for a broad spectrum of active pharmaceutical ingredients (APIs), including those that are poorly water-soluble.[6][11][12][13][14][15]

Table 1: Key Physicochemical Properties of Propylene Glycol

PropertyValueReference
CAS Number57-55-6[11]
Molecular FormulaC₃H₈O₂[16]
Molecular Weight76.09 g/mol [16]
AppearanceClear, colorless, viscous liquid[4][16]
OdorPractically odorless[1][4][16]
TasteSlightly sweet[5]
SolubilityMiscible with water, acetone, chloroform, and ethanol[1][5]
Specific Gravity1.035–1.037[17]
Boiling Point188.2 °C
Freezing Point-59 °C

Applications in Pharmaceutical Formulations

Propylene glycol's wide-ranging properties make it a valuable component in various pharmaceutical dosage forms:

  • Oral Solutions and Suspensions: It is frequently used as a solvent or co-solvent to dissolve APIs with poor water solubility, enhancing their bioavailability.[2][6][3][13] In suspensions, its viscosity helps to prevent the settling of solid particles.[4]

  • Parenteral (Injectable) Formulations: For drugs that are not soluble in water, propylene glycol can serve as a vehicle for injection.[6][4][18] However, high concentrations can cause pain at the injection site and other adverse effects, so careful formulation is crucial.[18][19]

  • Topical Formulations: In creams, ointments, and gels, propylene glycol acts as a solvent, humectant, and penetration enhancer, facilitating the delivery of the API through the skin.[6][4][13][15]

  • Ophthalmic and Otic Preparations: It can be found in eye and ear drops as a co-solvent and to adjust viscosity.

  • Drug Delivery Systems: Propylene glycol is a key component in the formation of specialized drug delivery systems like liposomes, particularly propylene glycol-phospholipid vesicles, which can enhance drug delivery and stability.[20][21][22]

Experimental Protocols

Protocol 1: Determination of API Solubility in Propylene Glycol

This protocol outlines a method for determining the saturation solubility of an active pharmaceutical ingredient (API) in propylene glycol.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Propylene Glycol (USP grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately weigh and add a known volume of propylene glycol to each vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in propylene glycol (e.g., in mg/mL).

Table 2: Example Solubility Data of Minoxidil in Various Solvents

SolventSolubility (mg/mL)
Propylene Glycol75
Methanol44
Ethanol29
2-Propanol6.7
Water2.2
Chloroform0.5
Data adapted from publicly available information.[23]
Protocol 2: Preparation of a Propylene Glycol-Based Oral Solution with Phosphate Buffer

This protocol describes the preparation of a simple oral solution where propylene glycol is used as a co-solvent and a phosphate buffer is used to maintain the pH.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Propylene Glycol (USP grade)

  • Monobasic Sodium Phosphate (NaH₂PO₄)

  • Dibasic Sodium Phosphate (Na₂HPO₄)

  • Purified Water (USP grade)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Prepare the Phosphate Buffer:

    • Calculate the required amounts of monobasic and dibasic sodium phosphate to achieve the desired pH and buffer strength (e.g., 0.1 M, pH 7.0).

    • Dissolve the phosphate salts in purified water in a volumetric flask and adjust the final volume.

  • Dissolve the API:

    • In a separate beaker, weigh the required amount of API.

    • Add the calculated volume of propylene glycol and stir with a magnetic stirrer until the API is completely dissolved.

  • Combine and Adjust:

    • Slowly add the prepared phosphate buffer to the API-propylene glycol solution while stirring.

    • Continue stirring until a homogenous solution is obtained.

    • Check the pH of the final solution using a calibrated pH meter and adjust if necessary with a dilute acid or base.

    • Add purified water to reach the final desired volume.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing a liquid pharmaceutical formulation using propylene glycol as a solvent.

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Testing solubility API Solubility Screening excipient Excipient Selection (Propylene Glycol, Buffers) solubility->excipient Select Solvents stability API Stability Assessment stability->excipient Inform Stability Needs prototype Prototype Formulation Preparation excipient->prototype Develop Initial Formula optimization Formulation Optimization prototype->optimization Refine Formula physchem Physicochemical Characterization (pH, Viscosity) optimization->physchem Test Properties stability_testing Stability Studies physchem->stability_testing Assess Shelf-life analytical Analytical Method Validation stability_testing->analytical Validate Assays

Caption: Workflow for Liquid Formulation Development.

Signaling Pathways and Logical Relationships

The use of propylene glycol as a solvent is primarily a physicochemical consideration to enhance drug solubility and delivery. It does not typically interact directly with biological signaling pathways. However, the enhanced delivery of an API can have a profound impact on its ability to modulate a specific pathway. The diagram below illustrates the logical relationship between effective drug formulation and therapeutic action.

Drug_Action_Pathway cluster_formulation Pharmaceutical Formulation cluster_delivery Drug Delivery & Action api Poorly Soluble API formulation Stable Liquid Formulation api->formulation pg Propylene Glycol (Solvent) pg->formulation absorption Enhanced Drug Absorption formulation->absorption Improved Bioavailability target Target Receptor/ Enzyme absorption->target Increased Concentration at Target Site response Cellular Response target->response Modulation of Signaling Pathway

Caption: Role of Formulation in Therapeutic Action.

Safety and Regulatory Considerations

Propylene glycol is generally considered safe for use in pharmaceuticals.[7][8][9] However, high doses, particularly in parenteral formulations, can lead to adverse effects such as hyperosmolality, lactic acidosis, and central nervous system depression.[7][19][24] The World Health Organization (WHO) has established an acceptable daily intake (ADI) for propylene glycol as a food additive of 25 mg/kg of body weight.[7][8][9] It is crucial for formulators to be aware of the concentration limits and potential toxicities associated with propylene glycol, especially in vulnerable populations such as infants and patients with renal impairment.[19][24]

Table 3: Common Concentration Ranges of Propylene Glycol in Pharmaceutical Formulations

Dosage FormConcentration Range (%)Reference
Oral Solutions10 - 25[7]
Parenteral Formulations10 - 60[7]
Topical Formulations5 - 80[7]
Aerosols10 - 25[7]
Preservative15 - 30[7]

Conclusion

Propylene glycol is an indispensable solvent and excipient in pharmaceutical formulation, offering excellent solubilizing properties for a wide array of APIs. Its use in combination with phosphate buffers allows for the creation of stable, pH-controlled liquid dosage forms. By understanding its physicochemical properties, adhering to established protocols, and being mindful of safety considerations, researchers and drug development professionals can effectively leverage propylene glycol to formulate safe and efficacious medicines.

References

Application of Propylene Glycol Phosphate in Tissue Engineering: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of tissue engineering, particularly for bone regeneration, the development of biocompatible and osteoinductive scaffolds is paramount. Propylene glycol-based polymers, in combination with phosphate moieties, offer a promising platform for creating such scaffolds. This document provides detailed application notes and protocols for the use of two primary types of propylene glycol-based materials incorporating phosphate: Phosphate-Functionalized Poly(propylene Fumarate) (PPF-VPA) and Poly(propylene Fumarate)-Hydroxyapatite (PPF-HA) Composites .

These materials leverage the biodegradability and crosslinking potential of PPF, a polymer synthesized from propylene glycol and fumaric acid, with the bioactivity of phosphate groups. The introduction of phosphate, either through copolymerization with monomers like vinylphosphonic acid (VPA) or by creating composites with calcium phosphate ceramics like hydroxyapatite (HA), has been shown to enhance cell attachment, proliferation, and osteogenic differentiation.[1]

This document will detail the synthesis of these materials, the fabrication of porous scaffolds, and the experimental protocols to assess their efficacy in promoting bone tissue regeneration.

Data Presentation: Quantitative Analysis of Scaffold Properties

The following table summarizes key quantitative data from studies on PPF-based scaffolds, providing a comparative overview of their mechanical properties and biological performance.

Scaffold CompositionCompressive Modulus (MPa)Porosity (%)Cell Attachment (cells/scaffold)Alkaline Phosphatase (ALP) Activity (µg/mL)Reference
PPF/VPES Not ReportedNot Reported~1,00014-27[1][2]
PPF/VPA Not ReportedNot Reported~10,00025-128[1][2]
PPF ~100 (2D disks)Not ReportedNot ReportedNot Reported[3]
PPF/HA (70:30) 31.4 ± 11 to 40.5 ± 5Not ReportedEnhanced vs. PPFEnhanced vs. PPF[3]
Polypropylene/HA (98:2) ~1300Not ReportedNot ReportedNot Reported[4]
Polypropylene/HA (97:3) ~1400Not ReportedNot ReportedNot Reported[4]

Experimental Protocols

Synthesis of Poly(propylene Fumarate) (PPF)

This protocol describes a two-step synthesis of PPF from diethyl fumarate and propylene glycol.[5]

Materials:

  • Diethyl fumarate

  • Propylene glycol

  • Zinc chloride (ZnCl₂) (catalyst)

  • Hydroquinone (inhibitor)

  • Methylene chloride

  • 1.85% (v/v) Hydrochloric acid (HCl)

  • Distilled water

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with silicone oil bath

  • Condenser

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Bis(hydroxypropyl) Fumarate Intermediate

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • Add diethyl fumarate and propylene glycol to the reaction flask in a 1:3 molar ratio.

  • Add ZnCl₂ (0.01 molar ratio to diethyl fumarate) and hydroquinone (0.002 molar ratio to diethyl fumarate).

  • Purge the system with nitrogen gas.

  • Begin stirring at approximately 150 rpm.

  • Heat the flask in the oil bath, gradually increasing the temperature from 110°C to 130°C.

  • Collect the ethanol distillate. The reaction is complete when no more ethanol is produced (approximately 12 hours).[6]

Step 2: Transesterification to Form PPF

  • Cool the reaction mixture to room temperature.

  • Reconfigure the apparatus for vacuum distillation.

  • Reduce the pressure in the system to less than 1 mmHg.[5]

  • Initiate stirring at 300 rpm.

  • Gradually increase the temperature of the oil bath from 100°C to 130°C.[6]

  • Continue the reaction until the desired molecular weight is achieved (can be monitored by gel permeation chromatography). This step typically takes around 9 hours.[6]

Purification:

  • Dissolve the synthesized PPF in methylene chloride.

  • Transfer the solution to a separatory funnel.

  • Wash the solution with 1.85% HCl to remove the ZnCl₂ catalyst.[5]

  • Wash the organic phase twice with distilled water and then twice with brine.[5]

  • Dry the organic phase with sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the purified PPF.

Fabrication of Porous Scaffolds

a) PPF-VPA (Phosphate-Functionalized) Scaffolds (Thermal Curing)

Materials:

  • Synthesized Poly(propylene fumarate) (PPF)

  • Vinylphosphonic acid (VPA)

  • Benzoyl peroxide (BP) (initiator)

Procedure:

  • Prepare a mixture of PPF and VPA at the desired weight ratio (e.g., 80:20, 70:30, 60:40).[2]

  • Add benzoyl peroxide as a thermal initiator (e.g., 2-3 wt%).[2]

  • Thoroughly mix the components to form a homogenous paste.

  • Cast the mixture into a mold of the desired shape and size.

  • Thermally cure the mixture in an oven at a specified temperature and duration to induce crosslinking.

b) PPF-HA (Composite) Scaffolds (Solvent Casting and Particulate Leaching)

Materials:

  • Synthesized Poly(propylene fumarate) (PPF)

  • Hydroxyapatite (HA) nanoparticles

  • Sodium chloride (NaCl) (porogen), sieved to desired particle size (e.g., 250-425 µm)

  • Chloroform

Procedure:

  • Dissolve PPF in chloroform to create a polymer solution (e.g., 30% by mass).

  • Disperse HA nanoparticles in the PPF solution at the desired weight ratio (e.g., 70:30 PPF:HA).[3]

  • Add sieved NaCl particles to the mixture and mix thoroughly to form a paste.

  • Cast the paste into a Teflon mold.

  • Allow the solvent to evaporate in a fume hood for at least 2 hours.

  • Immerse the dried scaffold in distilled water for 5 days to leach out the NaCl, changing the water daily.

  • Air dry the porous scaffold for 3 days and store in a desiccator.

In Vitro Cell Culture and Analysis

a) Cell Seeding

Materials:

  • Sterile porous scaffolds

  • Osteoblast-like cells (e.g., MC3T3-E1)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 48-well plates

Procedure:

  • Sterilize the scaffolds using an appropriate method (e.g., ethylene oxide or 70% ethanol followed by UV irradiation).[7][8]

  • Place one scaffold in each well of a 48-well plate.

  • Pre-wet the scaffolds with cell culture medium and apply a vacuum for a few minutes to ensure complete wetting.

  • Trypsinize and count the cells. Prepare a cell suspension at a density of, for example, 2 x 10⁵ cells per 0.5 mL.[8]

  • Slowly pipette the cell suspension onto the center of each scaffold.[9]

  • Incubate for 2-4 hours to allow for initial cell attachment.[9]

  • Gently add more culture medium to each well to cover the scaffolds.

b) Alkaline Phosphatase (ALP) Activity Assay

This assay is an early marker of osteogenic differentiation.

Materials:

  • Cell-seeded scaffolds at various time points (e.g., 7, 14, 21 days)

  • Lysis buffer (e.g., 0.05% Triton X-100 in Tris-HCl buffer)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Alkaline buffer solution

  • 0.5 N NaOH (stop solution)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Rinse the cell-seeded scaffolds with PBS.

  • Add lysis buffer to each well and homogenize by sonication.[7]

  • Centrifuge the lysate to pellet cell debris.

  • In a 96-well plate, mix the cell lysate supernatant with pNPP substrate and alkaline buffer solution.[7]

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding NaOH.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.[7][10]

c) Von Kossa Staining for Mineralization

This staining method detects the deposition of calcium phosphate, a late marker of osteogenesis.[6][11]

Materials:

  • Cell-seeded scaffolds (cultured for 21-28 days)

  • Ice-cold methanol or 4% paraformaldehyde (fixative)

  • 1-5% Silver nitrate (AgNO₃) solution

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Nuclear Fast Red (counterstain)

Procedure:

  • Rinse the cell-seeded scaffolds with PBS.

  • Fix the cells with ice-cold methanol for 15 minutes.[11]

  • Rinse thoroughly with distilled water.

  • Incubate the scaffolds in silver nitrate solution under a bright light or UV lamp for 20-60 minutes.[6][12][13]

  • Rinse again with distilled water.

  • Treat with sodium thiosulfate for 5 minutes to remove unreacted silver.[6][12][13]

  • Rinse with distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.[6][12][13]

  • Rinse, dehydrate through a graded series of ethanol, and visualize under a microscope. Calcium phosphate deposits will appear as black or dark brown stains.[14]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The overall experimental process, from scaffold fabrication to biological analysis, is depicted in the following workflow diagram.

G cluster_synthesis Material Synthesis cluster_fabrication Scaffold Fabrication cluster_culture In Vitro Cell Culture cluster_analysis Biological Analysis synthesis_ppf Synthesis of Poly(propylene Fumarate) (PPF) mixing Mixing/Compounding synthesis_ppf->mixing phosphate_source Phosphate Source (VPA or HA) phosphate_source->mixing fabrication Scaffold Fabrication (Thermal Curing or Solvent Casting/Leaching) mixing->fabrication sterilization Scaffold Sterilization fabrication->sterilization cell_seeding Cell Seeding (Osteoblasts) sterilization->cell_seeding culture Long-term Culture cell_seeding->culture proliferation Proliferation Assay (e.g., MTS) culture->proliferation alp_activity ALP Activity Assay culture->alp_activity mineralization Mineralization Staining (von Kossa) culture->mineralization G cluster_membrane cluster_cytoplasm cluster_nucleus BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR Binding pSmad158 p-Smad1/5/8 BMPR->pSmad158 Phosphorylation Smad158 Smad1/5/8 Smad158->pSmad158 Smad_complex Smad Complex pSmad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 Activation Osteogenic_Genes Osteogenic Gene Transcription Runx2->Osteogenic_Genes G cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binding Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibition LRP56 LRP5/6 LRP56->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation (Pathway OFF) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Osteogenic_Genes Osteogenic Gene Transcription beta_catenin_nuc->Osteogenic_Genes TCF_LEF TCF/LEF TCF_LEF->Osteogenic_Genes G Wnt_pathway Wnt/β-catenin Pathway BMP_pathway BMP/Smad Pathway Wnt_pathway->BMP_pathway Upregulates BMP expression Osteoblast_Diff Osteoblast Differentiation Wnt_pathway->Osteoblast_Diff Promotes BMP_pathway->Osteoblast_Diff Promotes

References

Application Notes and Protocols: Propylene Glycol Phosphate for Enhanced Enzyme Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of enzymes is a critical factor for their successful application in research, diagnostics, and therapeutics. Enzyme degradation, leading to a loss of catalytic activity, can be a significant challenge during storage, formulation, and use. Propylene glycol, a polyol, and phosphate salts are well-established stabilizing agents for proteins. This document provides detailed application notes and protocols for utilizing a combination of propylene glycol and phosphate buffer to enhance enzyme stability.

Propylene glycol is believed to stabilize enzymes through a mechanism of preferential exclusion.[1] This phenomenon forces the protein into a more compact and stable conformation by strengthening intramolecular hydrophobic interactions.[1] Additionally, polyols like propylene glycol can act as cryoprotectants, preventing damage during freezing and thawing cycles.[2] Phosphate ions, on the other hand, can contribute to enzyme stability through a combination of effects, including binding to the enzyme surface, screening of electrostatic charges, and influencing the structure of the surrounding water molecules.[1][3] The combined use of propylene glycol and a phosphate buffer system can offer a synergistic effect, providing a robust environment for maintaining enzyme integrity and activity over extended periods.

Data Presentation

The following table summarizes hypothetical data from a thermal stability study on a model enzyme, Acid Phosphatase, under various storage conditions. This data illustrates the potential stabilizing effects of propylene glycol and phosphate buffer, both individually and in combination.

Storage ConditionInitial Activity (U/mL)Activity after 24h at 37°C (U/mL)Remaining Activity (%)
Deionized Water (Control)1002525%
50 mM Sodium Phosphate Buffer (pH 7.0)1005555%
20% (v/v) Propylene Glycol in Deionized Water1006565%
20% (v/v) Propylene Glycol in 50 mM Sodium Phosphate Buffer (pH 7.0)1009090%

Experimental Protocols

Protocol 1: Assessment of Enzyme Thermal Stability

This protocol describes a method to evaluate the thermal stability of an enzyme in the presence of propylene glycol and phosphate buffer.

Materials:

  • Enzyme of interest (e.g., Acid Phosphatase, commercially available)

  • Propylene Glycol

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Deionized Water

  • Thermostated incubator or water bath

  • Spectrophotometer

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (see Protocol 2)

  • Stop Solution (e.g., 1 M NaOH)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare Stabilizer Solutions:

    • Control: Deionized Water.

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., pH 7.0).

    • Propylene Glycol Solution: Prepare a 20% (v/v) solution of propylene glycol in deionized water.

    • Combined Solution: Prepare a solution of 20% (v/v) propylene glycol in 50 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Dilution:

    • Dilute the stock enzyme solution to a working concentration in each of the four prepared stabilizer solutions. The final enzyme concentration should be consistent across all conditions.

  • Initial Activity Measurement (T=0):

    • Immediately after dilution, take an aliquot from each of the four enzyme preparations.

    • Measure the initial enzyme activity using a suitable activity assay (e.g., the pNPP assay described in Protocol 2). This will serve as the 100% activity reference for each condition.

  • Thermal Stress Incubation:

    • Place the microcentrifuge tubes containing the remaining enzyme solutions into a thermostated incubator or water bath set to a temperature known to induce denaturation of the enzyme (e.g., 37°C, 42°C, or 50°C).

  • Time-Point Activity Measurements:

    • At predetermined time intervals (e.g., 1, 4, 8, and 24 hours), remove an aliquot from each of the four enzyme solutions.

    • Immediately place the aliquots on ice to halt any further denaturation.

    • Measure the residual enzyme activity for each time point using the same activity assay as in step 3.

  • Data Analysis:

    • For each condition and time point, calculate the percentage of remaining enzyme activity relative to the initial activity (T=0) for that specific condition.

    • Plot the percentage of remaining activity as a function of time for each of the four conditions to visualize the stability profile.

Protocol 2: Acid Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol provides a general method for determining the activity of acid phosphatase, which can be adapted for other phosphatases.

Materials:

  • Enzyme sample (from Protocol 1)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM MgCl2 for acid phosphatase)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 1 mg/mL in Assay Buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reaction Plate:

    • In the wells of a 96-well microplate, add 50 µL of the Assay Buffer.

    • Add 10 µL of the enzyme sample (or the diluted enzyme from the stability study) to the wells. Prepare a blank control well containing 10 µL of the corresponding stabilizer solution without the enzyme.

  • Initiate Reaction:

    • To each well, add 50 µL of the pNPP substrate solution to start the reaction.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction:

    • After the incubation period, add 50 µL of the Stop Solution to each well to terminate the reaction. The solution should turn yellow in the presence of the product, p-nitrophenol.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Activity:

    • Subtract the absorbance of the blank control from the absorbance of the enzyme-containing wells.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol under alkaline conditions (1.78 x 10^4 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_solutions Prepare Stabilizer Solutions (Control, Phosphate, PG, PG+Phosphate) dilute_enzyme Dilute Enzyme in Each Solution prep_solutions->dilute_enzyme t0_assay Measure Initial Activity (T=0) dilute_enzyme->t0_assay stress Incubate at Elevated Temperature dilute_enzyme->stress calc_activity Calculate % Remaining Activity t0_assay->calc_activity tp_assay Measure Activity at Time Points stress->tp_assay tp_assay->calc_activity plot_data Plot Stability Curves calc_activity->plot_data

Caption: Experimental workflow for assessing enzyme thermal stability.

stabilization_mechanisms cluster_enzyme Enzyme in Solution cluster_stabilizers Stabilizing Agents unstable_enzyme Unfolded/Denatured Enzyme (Inactive) stable_enzyme Native Enzyme (Active) stable_enzyme->unstable_enzyme Denaturing Stress (e.g., Heat) pg Propylene Glycol (PG) pg->stable_enzyme Preferential Exclusion Strengthens Hydrophobic Core phosphate Phosphate Ions phosphate->stable_enzyme Surface Charge Screening Optimizes Hydration Shell

Caption: Proposed mechanisms of enzyme stabilization by propylene glycol and phosphate.

References

Propylene Glycol Phosphate in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propylene Glycol (1,2-propanediol) is a synthetic organic compound with the chemical formula C₃H₈O₂.[1] It is a versatile, colorless, and odorless liquid that is completely soluble in water.[1][2] In the cosmetics and personal care industry, Propylene Glycol is a cornerstone ingredient valued for its multifaceted properties as a humectant, solvent, penetration enhancer, emollient, and preservative.[3][4][5] Its low toxicity profile and effectiveness make it a common component in a vast array of products, including creams, lotions, serums, shampoos, and makeup.[4][6]

Key Functions and Applications in Cosmetic Formulations

Propylene Glycol's utility in cosmetic formulations stems from several key functional properties:

  • Humectant: Propylene Glycol attracts and retains moisture from the atmosphere, hydrating the outer layers of the skin.[4][5][7] This helps to reduce dryness, flaking, and the appearance of fine lines, giving the skin a supple and dewy look.[8][9]

  • Solvent: It is an excellent solvent, capable of dissolving a wide range of active ingredients, fragrances, and colorants, ensuring their uniform distribution throughout the product.[1][7][10]

  • Penetration Enhancer: Propylene Glycol can enhance the permeation of other active ingredients through the stratum corneum, the outermost layer of the skin.[3][7][11] This increases the efficacy of beneficial compounds by allowing them to reach deeper layers of the skin.[5][12]

  • Emollient and Texture Enhancer: It acts as an emollient, forming a non-greasy, protective layer on the skin that prevents water loss and imparts a smooth, soft feel.[1][5][10] It also helps to reduce the viscosity of formulations, improving their spreadability.[10][13]

  • Preservative: By binding water, Propylene Glycol can inhibit the growth of microorganisms, thus contributing to the preservation of cosmetic products.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Propylene Glycol in cosmetic formulations.

Table 1: Typical Use Concentrations of Propylene Glycol in Cosmetic Products

Product TypeFunctionTypical Concentration Range (%)Reference
Moisturizers (Creams, Lotions)Humectant, Emollient1 - 20%[14]
SerumsPenetration Enhancer, Solvent5 - 15%[13]
Facial CleansersSolvent, Humectant1 - 10%[15]
Shampoos & ConditionersHumectant1 - 5%[2]
DeodorantsSolvent1 - 10%[13]
Makeup (Foundations)Solvent, Humectant1 - 10%[2]

Table 2: Safety and Regulatory Information for Propylene Glycol

ParameterValue/StatusRegulatory Body/Source
CIR Expert Panel ConclusionSafe as used in cosmetic formulations when formulated to be non-irritating.Cosmetic Ingredient Review (CIR)[6]
FDA StatusGenerally Recognized As Safe (GRAS) for direct addition to food.U.S. Food and Drug Administration (FDA)[8]
Allergen of the Year (2018)Recognized for potential contact dermatitis in sensitive individuals.American Contact Dermatitis Society[9]
Recommended Maximum ConcentrationUp to 50% in cosmetic products.CIR[14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of Propylene Glycol in cosmetic formulations.

Protocol for Evaluating Humectant Properties: In-Vivo Skin Hydration Study

Objective: To quantify the skin hydrating effects of a lotion containing Propylene Glycol compared to a placebo lotion.

Materials and Methods:

  • Test Formulations:

    • Test Lotion: A standard oil-in-water (O/W) lotion base containing 5% Propylene Glycol.

    • Placebo Lotion: The same O/W lotion base without Propylene Glycol.

  • Subjects: A panel of 20 healthy volunteers with dry to normal skin types.

  • Instrumentation: Corneometer® for measuring skin surface hydration.

  • Procedure:

    • Acclimatization: Subjects acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for 30 minutes.

    • Baseline Measurement: Baseline skin hydration measurements are taken from two designated 2x2 cm areas on the volar forearm of each subject.

    • Product Application: A standardized amount (2 mg/cm²) of the test lotion is applied to one designated area, and the placebo lotion is applied to the other.

    • Post-Application Measurements: Skin hydration is measured at 1, 2, 4, and 8 hours post-application.

  • Data Analysis: The percentage increase in skin hydration from baseline is calculated for each time point and for each formulation. Statistical significance is determined using a paired t-test.

Protocol for Assessing Penetration Enhancement: In-Vitro Franz Diffusion Cell Study

Objective: To evaluate the effect of Propylene Glycol on the dermal penetration of a model active ingredient (e.g., caffeine).

Materials and Methods:

  • Test Formulations:

    • Formulation A: 1% Caffeine in a phosphate buffer solution (pH 5.5).

    • Formulation B: 1% Caffeine in a solution of 10% Propylene Glycol in phosphate buffer (pH 5.5).

  • Skin Model: Porcine or human cadaver skin, dermatomed to a thickness of 500 µm.

  • Apparatus: Franz diffusion cells.

  • Procedure:

    • Skin Mounting: The skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Receptor Fluid: The receptor compartment is filled with phosphate-buffered saline (PBS) and maintained at 32°C with constant stirring.

    • Formulation Application: A finite dose of Formulation A or Formulation B is applied to the skin surface in the donor compartment.

    • Sampling: Aliquots of the receptor fluid are collected at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) and replaced with fresh PBS.

    • Analysis: The concentration of the active ingredient in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect of Propylene Glycol.

Visualizations

Mechanism of Action: Propylene Glycol as a Penetration Enhancer

Propylene Glycol is thought to enhance skin permeation by interacting with the lipids of the stratum corneum. It localizes in the hydrophilic headgroup regions of the lipid bilayers, disrupting the hydrogen bond network between lipids and water.[11][12] This leads to increased lipid mobility, disordering of the lipid tails, and a slight expansion of the membrane, thereby facilitating the transport of other molecules across the skin barrier.[11][12]

G cluster_0 Cosmetic Formulation cluster_1 Stratum Corneum Propylene_Glycol Propylene Glycol Lipid_Bilayer Lipid Bilayer Propylene_Glycol->Lipid_Bilayer Interacts with headgroups Disrupted_Bilayer Disrupted Lipid Bilayer Propylene_Glycol->Disrupted_Bilayer Active_Ingredient Active Ingredient Active_Ingredient->Lipid_Bilayer Limited Penetration Active_Ingredient->Disrupted_Bilayer Enhanced Penetration Lipid_Bilayer->Disrupted_Bilayer Increases disorder Deeper_Skin_Layers Deeper Skin Layers Disrupted_Bilayer->Deeper_Skin_Layers

Caption: Propylene Glycol enhances the penetration of active ingredients.

Experimental Workflow: In-Vitro Franz Diffusion Cell Study

The following diagram illustrates the workflow for the in-vitro Franz diffusion cell experiment described in Protocol 4.2.

G start Start prep Prepare Skin Sections start->prep mount Mount Skin on Franz Diffusion Cells prep->mount fill Fill Receptor with PBS mount->fill apply Apply Test Formulation to Donor Compartment fill->apply sample Collect Samples from Receptor at Time Intervals apply->sample sample->sample Repeat at intervals analyze Analyze Samples using HPLC sample->analyze Quantify Active data Calculate Flux and Permeability Coefficient analyze->data end End data->end

Caption: Workflow for assessing penetration enhancement.

Conclusion

Propylene Glycol is a highly effective and widely used ingredient in the cosmetic industry. Its multifunctional properties as a humectant, solvent, penetration enhancer, and emollient make it a valuable component in a diverse range of personal care products. While generally considered safe, formulators should be mindful of its potential for skin irritation in sensitive individuals and adhere to recommended use concentrations. The experimental protocols provided offer a framework for substantiating the performance claims related to Propylene Glycol in cosmetic formulations.

References

Troubleshooting & Optimization

propylene glycol phosphate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of propylene glycol phosphate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of propylene glycol phosphate under typical laboratory conditions?

Propylene glycol phosphate, as an organophosphate ester, is generally stable at cool temperatures in well-closed containers, protected from light and moisture.[1][2] However, its stability can be significantly influenced by factors such as pH, temperature, and the presence of enzymatic or chemical catalysts. For long-term storage, it is advisable to store it in a cool, dry, and dark environment.

Q2: What are the primary degradation pathways for propylene glycol phosphate?

The two primary degradation pathways for propylene glycol phosphate are hydrolysis and thermal degradation.

  • Hydrolysis: This is a major degradation pathway for organophosphate esters in aqueous environments.[3] It involves the cleavage of the phosphate ester bond by water, leading to the formation of phosphoric acid and propylene glycol. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Thermal Degradation: At elevated temperatures, propylene glycol phosphate can undergo decomposition. This process typically involves the elimination of a phosphoric acid moiety.[4][5][6][7] The specific degradation products will depend on the temperature and the presence of oxygen.

Q3: How does pH affect the stability of propylene glycol phosphate in aqueous solutions?

The stability of organophosphate esters is highly pH-dependent. Generally:

  • Acidic Conditions (low pH): Acid-catalyzed hydrolysis can occur, leading to the cleavage of the P-O-C bond.[3]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs, although often at a slower rate compared to acidic or basic conditions.

  • Basic Conditions (high pH): Base-catalyzed hydrolysis is typically the most rapid degradation pathway for many organophosphate esters, favoring cleavage at the phosphorus center.[3]

For propylene glycol phosphate, it is expected that the ester linkage will be most susceptible to hydrolysis under basic conditions.

Q4: What are the expected degradation products of propylene glycol phosphate?

Based on the primary degradation pathways, the expected degradation products are:

  • From Hydrolysis: Propylene glycol and phosphoric acid.

  • From Thermal Degradation: At high temperatures, in addition to phosphoric acid and propylene glycol, other potential products from the propylene glycol moiety could include propionaldehyde, lactic acid, pyruvic acid, and acetic acid, especially in the presence of oxygen.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of propylene glycol phosphate concentration in an aqueous formulation. Hydrolysis. The pH of your solution may be promoting the breakdown of the ester bond.Measure and adjust the pH of your formulation. For optimal stability, aim for a neutral or slightly acidic pH, and store at a low temperature. Consider preparing fresh solutions before use.
Formation of unknown peaks during HPLC analysis of a thermally stressed sample. Thermal degradation. High temperatures during processing or storage can lead to the decomposition of propylene glycol phosphate.Review your experimental protocol to identify any steps involving high temperatures. If possible, reduce the temperature or duration of these steps. Analyze the unknown peaks by mass spectrometry to identify potential degradation products like propionaldehyde or lactic acid.
Variability in experimental results using propylene glycol phosphate from different batches. Impurities or initial degradation. The starting material may contain impurities or may have already started to degrade due to improper storage.Always use a fresh, high-purity batch of propylene glycol phosphate. Perform initial characterization (e.g., NMR, HPLC-MS) to confirm the identity and purity of your starting material. Store the compound under recommended conditions (cool, dry, and dark).
Precipitate formation in a concentrated aqueous solution. Limited solubility or pH-dependent precipitation of degradation products. Phosphoric acid, a degradation product, can form insoluble salts with certain cations.Check the solubility of propylene glycol phosphate in your chosen solvent system. If degradation is suspected, analyze the precipitate to confirm its identity. Consider using a buffer to maintain a stable pH.

Quantitative Data Summary

The following table summarizes hypothetical stability data for propylene glycol phosphate based on general knowledge of organophosphate esters. Note: This data is for illustrative purposes and should be experimentally verified for propylene glycol phosphate.

Condition Parameter Value
Hydrolytic Stability Half-life (t½) at 25°C, pH 4> 1 year (estimated)
Half-life (t½) at 25°C, pH 7Several months (estimated)
Half-life (t½) at 25°C, pH 9Several days (estimated)
Thermal Stability Onset of Decomposition (TGA)> 150 °C (estimated in inert atmosphere)

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) using standard buffer systems (e.g., acetate, phosphate, borate).

  • Sample Preparation: Accurately weigh and dissolve propylene glycol phosphate in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining concentration of propylene glycol phosphate.[8]

  • Data Analysis: Plot the natural logarithm of the concentration of propylene glycol phosphate versus time. The slope of the line will give the first-order degradation rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Analysis of Degradation Products by LC-MS

  • Sample Preparation: Prepare a degraded sample of propylene glycol phosphate by either hydrolysis (e.g., incubation in a high pH buffer) or thermal stress (e.g., heating a solution).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

  • Data Analysis: Identify potential degradation products by comparing the mass-to-charge ratios (m/z) of the observed peaks with the calculated exact masses of expected products (propylene glycol, phosphoric acid, and their adducts).[9][10]

Visualizations

Hydrolysis_Pathway PGP Propylene Glycol Phosphate PG Propylene Glycol PGP->PG Hydrolysis PA Phosphoric Acid PGP->PA Hydrolysis H2O Water (H₂O)

Caption: Hydrolysis degradation pathway of propylene glycol phosphate.

Thermal_Degradation_Pathway PGP Propylene Glycol Phosphate PA Phosphoric Acid PGP->PA Elimination PG Propylene Glycol PGP->PG Decomposition Heat High Temperature Other Other Products (e.g., Propionaldehyde, Lactic Acid) PG->Other

Caption: Thermal degradation pathway of propylene glycol phosphate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Solutions at Different pH/Temperatures Incubate Incubate for Specific Time Intervals Prep->Incubate Analyze Analyze by HPLC/LC-MS Incubate->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Kinetics Determine Degradation Kinetics and Half-life Quantify->Kinetics

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Optimizing Propylene Glycol Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of propylene glycol (PG) in experimental settings. Propylene glycol is a versatile solvent and excipient with numerous applications in pharmaceuticals, cell culture, and drug formulation.[1][2][3][4][5] However, its concentration must be carefully managed to avoid potential cytotoxicity and other experimental artifacts.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of propylene glycol in a laboratory setting?

Propylene glycol (PG) is widely used in research and pharmaceutical development due to its properties as a solvent, humectant, and preservative.[2][9] Its ability to dissolve a wide range of both hydrophilic and lipophilic substances makes it an ideal vehicle for delivering poorly water-soluble active pharmaceutical ingredients (APIs).[2] In cell culture, it is sometimes used as a cryoprotectant. It also finds applications in topical, oral, and injectable drug formulations.[1][5]

Q2: What is a typical concentration range for propylene glycol in cell culture experiments?

The optimal concentration of propylene glycol is highly dependent on the cell type and the duration of exposure. Studies on human proximal tubule (HPT) cells have shown that while concentrations around 10 mM may not produce significant toxic effects compared to osmotic controls, concentrations of 50 mM can lead to cytotoxicity, including decreased thymidine incorporation and mitochondrial metabolic activity.[6][7] It is crucial to perform a dose-response study to determine the optimal non-toxic concentration for your specific cell line.

Q3: What are the signs of propylene glycol-induced cytotoxicity?

Propylene glycol-induced cytotoxicity can manifest in several ways. Common indicators include:

  • Reduced cell viability: This can be measured using assays like MTT or trypan blue exclusion.

  • Inhibition of cell proliferation: Observed as a decrease in cell number over time.[6]

  • Membrane damage: Can be assessed by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).[10]

  • Mitochondrial dysfunction: Indicated by reduced metabolic activity.[7]

  • Increased oxidative stress: Evidenced by an increase in cellular thiobarbituric acid-reactive substances and a decrease in glutathione.[7]

Q4: Can propylene glycol affect cellular signaling pathways?

Yes, high concentrations of propylene glycol can induce cellular stress and toxicity, which can, in turn, affect various signaling pathways. For instance, the observed increase in oxidative stress suggests an impact on pathways sensitive to reactive oxygen species (ROS). Furthermore, its effects on cell proliferation and metabolism indicate potential interference with pathways regulating the cell cycle and energy production.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Death or Low Viability Propylene glycol concentration is too high, leading to cytotoxicity.[6][7]Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line and experiment duration. Start with a wide range of concentrations (e.g., 1 mM to 100 mM) and assess viability.
Precipitation of Compound in Solution The solubility of the active pharmaceutical ingredient (API) in the propylene glycol/aqueous solution is exceeded.Increase the proportion of propylene glycol in the solvent system. Ensure the final concentration of the API does not exceed its solubility limit in the chosen vehicle. Gentle heating and sonication may also aid dissolution.
Inconsistent Experimental Results Variability in the preparation of propylene glycol solutions or degradation of the stock solution.Always use high-purity, USP-grade propylene glycol.[2] Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing of solutions.
Alteration of Cellular Phenotype (unrelated to the experimental variable) Propylene glycol itself is inducing cellular changes, even at sub-lethal concentrations.Include a vehicle control (media with the same concentration of propylene glycol but without the test compound) in all experiments to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of Propylene Glycol in a Cell Line
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere and stabilize for 24 hours.

  • Preparation of PG Dilutions: Prepare a series of dilutions of propylene glycol in your complete cell culture medium. A suggested range is 0 mM (vehicle control), 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, and 100 mM.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared propylene glycol dilutions.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Plot cell viability against propylene glycol concentration. The maximum non-toxic concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the vehicle control.

Protocol 2: Assessing the Effect of Propylene Glycol on Mitochondrial Metabolic Activity
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells for the desired experimental duration.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle control. A decrease in absorbance indicates reduced mitochondrial metabolic activity.

Data Presentation

Table 1: Effect of Propylene Glycol Concentration on Human Proximal Tubule (HPT) Cell Viability Markers

Propylene Glycol ConcentrationThymidine Incorporation (% of Control)MTT Metabolism (% of Control)Neutral Red Uptake (% of Control)
10 mMNot significantly different from controlNot significantly different from controlNot significantly different from control
25 mMSignificantly inhibitedSignificantly inhibitedSignificantly inhibited
50 mM~50% inhibition~40% inhibition~25% inhibition

Data summarized from Morshed et al., 1998.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Propylene Glycol Optimization Start Experiment Start Observe Observe Unexpected Results (e.g., cell death, precipitation) Start->Observe Check_PG_Conc Is PG Concentration a Potential Cause? Observe->Check_PG_Conc Dose_Response Perform Dose-Response Experiment (Protocol 1) Check_PG_Conc->Dose_Response Yes Check_Solubility Is Compound Solubility an Issue? Check_PG_Conc->Check_Solubility No Determine_Max_Non_Toxic_Conc Determine Max Non-Toxic Concentration Dose_Response->Determine_Max_Non_Toxic_Conc Adjust_Protocol Adjust Experimental Protocol with Optimal PG Concentration Determine_Max_Non_Toxic_Conc->Adjust_Protocol Continue_Experiment Continue Experiment Adjust_Protocol->Continue_Experiment Adjust_Solvent Adjust PG/Aqueous Ratio Check_Solubility->Adjust_Solvent Yes Check_Controls Review Experimental Controls Check_Solubility->Check_Controls No Adjust_Solvent->Adjust_Protocol Include_Vehicle_Control Ensure Proper Vehicle Control is Included Check_Controls->Include_Vehicle_Control Include_Vehicle_Control->Adjust_Protocol

Caption: Troubleshooting workflow for optimizing propylene glycol concentration.

G cluster_1 Hypothetical Signaling Pathway Affected by High Propylene Glycol Concentration High_PG High Propylene Glycol Concentration Oxidative_Stress Increased Oxidative Stress (ROS) High_PG->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction High_PG->Mitochondrial_Dysfunction Cell_Membrane_Damage Cell Membrane Damage High_PG->Cell_Membrane_Damage Stress_Kinases Activation of Stress-Activated Protein Kinases (e.g., JNK, p38) Oxidative_Stress->Stress_Kinases Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase activation) Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Membrane_Damage->Apoptosis_Pathway Stress_Kinases->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Stress_Kinases->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Reduced_Proliferation->Cell_Death

References

Technical Support Center: Propylene Glycol and Phosphate Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges when using propylene glycol (PG) in combination with phosphate buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of propylene glycol in formulations?

A1: Propylene glycol is a widely used solvent and cosolvent in pharmaceutical formulations.[1][2] Its primary role is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is miscible with water and many organic solvents, making it a versatile excipient in oral, injectable, and topical preparations.[1]

Q2: Why are phosphate buffers commonly used with propylene glycol?

A2: Phosphate buffers are used to maintain a stable pH in aqueous and semi-aqueous formulations. Many APIs are ionizable, and their solubility is highly dependent on the pH of the solution.[3][4] Phosphate buffers offer a stable pH environment, which is critical for ensuring consistent solubility and stability of the API. Dipotassium phosphate is also used as a corrosion inhibitor in some propylene glycol-based systems.

Q3: What are the main challenges when using propylene glycol and phosphate buffers together?

A3: The primary challenge is the potential for precipitation or phase separation. This can be caused by a phenomenon known as "salting out," where the high concentration of phosphate salts reduces the solubility of other components in the solution, including propylene glycol and the API. This effect is more pronounced with polypropylene glycol (PPG), a polymer of propylene glycol. Another challenge is the potential for pH shifts upon mixing, which can affect the solubility of pH-sensitive compounds.

Q4: Can the grade of propylene glycol affect my experiment?

A4: Yes, the grade of propylene glycol is important. For pharmaceutical applications, USP (United States Pharmacopeia) grade propylene glycol should be used to ensure high purity and low levels of impurities that could interfere with your experiment or be harmful in a final product. Industrial grade propylene glycol may contain impurities that can affect solubility and stability.

Troubleshooting Guide

Problem 1: My compound precipitates when I add phosphate buffer to my propylene glycol/API solution.

  • Question: Why is my compound crashing out of solution?

  • Answer: This is likely due to one of two reasons:

    • Salting Out: The addition of a high concentration of phosphate salts can decrease the solubility of your compound and the propylene glycol, causing them to separate from the aqueous phase.

    • pH Shift: If your compound's solubility is pH-dependent, the final pH of the mixed solution may have shifted into a range where your compound is less soluble.

  • Solutions:

    • Reduce Salt Concentration: If possible, lower the molarity of your phosphate buffer.

    • Optimize pH: Adjust the pH of the final solution to a range where your compound has maximum solubility. You may need to perform a pH-solubility profile for your API.[3]

    • Increase Propylene Glycol Concentration: A higher proportion of propylene glycol in the final mixture can sometimes overcome the salting-out effect.

    • Order of Addition: Experiment with the order of mixing. Sometimes, slowly adding the phosphate buffer to the propylene glycol/API solution with vigorous stirring can prevent localized high concentrations and precipitation.

    • Temperature Control: Ensure the temperature is controlled, as solubility is temperature-dependent.

Problem 2: The entire solution becomes cloudy or separates into two phases.

  • Question: Why is my propylene glycol/phosphate buffer mixture separating?

  • Answer: This indicates immiscibility, which can be induced by high concentrations of phosphate salts. This is a classic "salting-out" effect where the phosphate ions interact strongly with water, effectively reducing the amount of "free" water available to dissolve the propylene glycol. This is more common with higher molecular weight polypropylene glycols (PPGs).

  • Solutions:

    • Decrease Phosphate Concentration: This is the most direct way to address the issue.

    • Increase Temperature: For some systems, increasing the temperature can increase the miscibility of the components. However, this must be done cautiously to avoid degrading the API.

    • Change the Cation: The type of cation in the phosphate salt can influence the salting-out effect. For example, sodium salts may behave differently than potassium salts.

Problem 3: The solubility of my compound is lower than expected in the propylene glycol/water/phosphate buffer system.

  • Question: I expected higher solubility with the addition of propylene glycol, but the results are disappointing. What could be wrong?

  • Answer: Several factors could be at play:

    • Insufficient Propylene Glycol: The concentration of propylene glycol may not be high enough to significantly act as a cosolvent.

    • pH is Not Optimal: The pH of the phosphate buffer may not be at the optimal level for your specific compound's solubility.

    • Ionic Strength Effects: The ionic strength of the buffer itself can influence the solubility of some compounds.

  • Solutions:

    • Create a Cosolvency Profile: Systematically vary the percentage of propylene glycol in your aqueous solution (e.g., 10%, 20%, 40%, 60% v/v) to find the optimal concentration for your API.

    • Perform a pH-Solubility Profile: Determine the solubility of your compound across a range of pH values using the same buffer system to identify the pH of maximum solubility.

    • Consider Other Excipients: If propylene glycol alone is insufficient, you may need to investigate other solubilizing agents like surfactants or cyclodextrins.

Quantitative Data on Solubility

The following table summarizes the solubility of various compounds in propylene glycol and its aqueous mixtures. This data is provided as a reference to demonstrate the effect of propylene glycol as a cosolvent.

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)
MinoxidilPropylene GlycolNot Specified75
MinoxidilWaterNot Specified2.2
CelecoxibPropylene GlycolNot Specified30.023
RofecoxibPropylene GlycolNot Specified1.152
MeloxicamPropylene GlycolNot Specified0.307
NimesulidePropylene GlycolNot Specified1.760

Note: The solubility of a specific API in a propylene glycol/phosphate buffer system will be unique and must be determined experimentally.

Experimental Protocols

Key Experiment: Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • Test compound (API)

  • Propylene glycol (USP grade)

  • Phosphate buffer of desired pH and molarity

  • Glass flasks or vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent System: Prepare the desired propylene glycol/phosphate buffer cosolvent mixture (e.g., 40% v/v PG in 0.1 M phosphate buffer pH 7.4).

  • Addition of Excess Compound: Add an excess amount of the test compound to a flask containing a known volume of the solvent system. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flasks and place them in a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method. Analyze the sample to determine the concentration of the dissolved compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent system at that temperature.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting common solubility problems encountered when working with propylene glycol and phosphate buffer systems.

G cluster_0 Start: Dissolving API in PG/Phosphate Buffer cluster_1 Problem Identification cluster_2 Troubleshooting Paths cluster_3 Corrective Actions cluster_4 Outcome start Prepare API in PG/Phosphate Buffer Solution problem Observe Solution start->problem precipitate Precipitation or Cloudiness Occurs problem->precipitate Precipitate/ Cloudy low_sol Low Solubility (Clear Solution, Low Concentration) problem->low_sol Low Concentration success Clear, Stable Solution with Desired Concentration problem->success Success action1 Check for Salting Out: - Decrease [Phosphate] - Change Order of Addition - Increase [PG] precipitate->action1 action2 Check pH: - Measure Final pH - Adjust pH to Optimal Range precipitate->action2 action3 Optimize Formulation: - Increase [PG] - Perform pH-Solubility Profile - Consider Other Excipients low_sol->action3 end Problem Resolved success->end action1->start Re-formulate action2->start Re-formulate action3->start Re-formulate

Caption: A workflow diagram for troubleshooting solubility issues.

References

Propylene Glycol Phosphate Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues in experimental systems involving propylene glycol and phosphate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems related to unwanted crystallization or precipitation in propylene glycol-based formulations containing phosphate.

Q1: I am observing unexpected crystal formation in my propylene glycol and phosphate buffer solution. What are the likely causes?

A1: Unwanted crystallization in a propylene glycol and phosphate buffer system can be triggered by several factors:

  • Changes in Temperature: A decrease in temperature can significantly lower the solubility of phosphate salts, leading to precipitation.

  • High Concentration of Solutes: If the concentration of the phosphate salt or another component in your mixture exceeds its solubility limit in the propylene glycol/water solvent, crystallization can occur.

  • pH Shifts: The solubility of different phosphate species (e.g., monobasic vs. dibasic) is pH-dependent. A shift in the pH of your solution can favor a less soluble form, causing it to crystallize.

  • Solvent Composition Changes: Evaporation of a more volatile component of your solvent system (like water) can increase the concentration of the phosphate salt, leading to supersaturation and crystallization. The ratio of propylene glycol to water is critical for maintaining solubility.

  • Presence of Nucleation Sites: Impurities, such as dust particles or micro-scratches on the container surface, can act as nucleation sites, initiating crystal growth even in a solution that is not highly supersaturated.

  • Metastable Zone Issues: Your solution might be in a metastable state where it is supersaturated but has not yet started to crystallize. A slight disturbance, such as agitation or the introduction of a seed crystal, can trigger rapid crystallization.

Q2: How can I prevent the crystallization of phosphate salts in my propylene glycol formulation?

A2: Preventing crystallization involves controlling the factors that influence solubility and nucleation. Here are several strategies:

  • Temperature Control: Maintain a constant and, if possible, slightly elevated temperature to ensure the phosphate salt remains in the solution. Avoid freeze-thaw cycles.

  • Optimize Solvent Composition: Adjusting the ratio of propylene glycol to water can enhance the solubility of the phosphate salt. Propylene glycol can act as a crystallization inhibitor in some systems.

  • pH Adjustment: Carefully control the pH of your solution to maintain the phosphate salt in its most soluble form. The ideal pH will depend on the specific phosphate salt you are using.

  • Use of Excipients: Consider adding co-solvents or crystallization inhibitors. These can interfere with the crystal lattice formation or increase the energy barrier for nucleation.

  • Filtration: Filtering your solution through a 0.22 µm filter can remove particulate matter that could act as nucleation sites.

  • Controlled Cooling Rate: If your process involves cooling, a slower, more controlled cooling rate can help prevent the sudden precipitation of the solute.

Q3: My active pharmaceutical ingredient (API) is precipitating in a propylene glycol/phosphate buffer. What steps can I take to resolve this?

A3: API precipitation in a propylene glycol/phosphate buffer system is a common challenge. The following troubleshooting workflow can help you diagnose and solve the issue:

  • Characterize the Precipitate: First, determine if the precipitate is your API, a phosphate salt, or a complex of the two. Techniques like microscopy, HPLC, or spectroscopy can be used for identification.

  • Review the Formulation:

    • API Solubility: Is the API concentration below its saturation point in the given solvent system at the storage temperature?

    • pH and pKa: What is the relationship between the solution's pH and the pKa of your API? The API may be precipitating because the pH is close to its pKa, where it is least soluble.

    • Common Ion Effect: If your API is a phosphate salt, the high concentration of phosphate from the buffer could be suppressing its solubility.

  • Systematic Adjustments:

    • Adjust pH: Move the pH of the solution away from the API's pKa to increase its ionization and, therefore, its solubility.

    • Modify Solvent Ratio: Experiment with different ratios of propylene glycol to water to find the optimal balance for API and buffer salt solubility.

    • Lower Ionic Strength: If the issue is the common ion effect, consider reducing the phosphate buffer concentration or switching to a different buffering agent.

Quantitative Data on Phosphate Salt Solubility

The solubility of phosphate salts is highly dependent on the specific salt, the temperature, and the composition of the solvent. The following table provides an overview of the solubility of common phosphate salts in water, which can serve as a baseline for understanding their behavior in aqueous propylene glycol solutions.

Phosphate SaltFormulaSolubility in Water ( g/100 mL)Temperature (°C)
Sodium Phosphate, MonobasicNaH₂PO₄8525
Sodium Phosphate, DibasicNa₂HPO₄1225
Potassium Phosphate, MonobasicKH₂PO₄3325
Potassium Phosphate, DibasicK₂HPO₄16025

Note: The addition of propylene glycol to water generally decreases the solubility of inorganic salts. The extent of this decrease depends on the concentration of propylene glycol.

Experimental Protocols

Protocol 1: Determining the Saturation Solubility of a Compound in a Propylene Glycol/Water Mixture

  • Preparation of Solvent Systems: Prepare a series of propylene glycol and water mixtures at different volume/volume ratios (e.g., 10:90, 20:80, 50:50).

  • Equilibration: Add an excess amount of the phosphate salt or API to a known volume of each solvent mixture in separate sealed vials.

  • Agitation: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

  • Data Reporting: Report the saturation solubility in units such as mg/mL or mol/L for each solvent composition and temperature.

Protocol 2: Evaluating the Effect of pH on Compound Solubility

  • Buffer Preparation: Prepare a series of buffer solutions with the desired propylene glycol/water ratio, each adjusted to a different pH value.

  • Solubility Measurement: Following the steps outlined in Protocol 1, determine the saturation solubility of your compound in each of the prepared buffer solutions.

  • pH-Solubility Profile: Plot the measured solubility as a function of the final pH of the saturated solution. This will generate a pH-solubility profile, which can help identify the pH range of maximum solubility.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting crystallization issues.

G start Crystallization Observed decision1 Identify Precipitate start->decision1 process1 API or Phosphate Salt? decision1->process1 Analysis decision2 Check Temperature process1->decision2 action1 Increase Temperature or Implement Temperature Control decision2->action1 Fluctuation or Too Low decision3 Check pH decision2->decision3 Stable end_node Resolution action1->end_node action2 Adjust pH to Maximize Solubility decision3->action2 Suboptimal decision4 Check Concentration decision3->decision4 Optimal action2->end_node action3 Dilute Formulation or Modify Solvent Ratio decision4->action3 Too High decision4->end_node Within Limit action3->end_node

Caption: Troubleshooting workflow for unexpected crystallization.

G start Start: Formulation Development step1 Define Target Concentration and Solvent System start->step1 step2 Determine pH-Solubility Profile (Protocol 2) step1->step2 step3 Determine Solubility vs. Solvent Ratio (Protocol 1) step2->step3 decision1 Is Solubility Sufficient? step3->decision1 action1 Reformulate: - Adjust pH - Change Solvent Ratio - Add Co-solvents decision1->action1 No step4 Perform Stability Studies at Various Temperatures decision1->step4 Yes action1->step1 Iterate decision2 Crystallization Observed? step4->decision2 decision2->action1 Yes end_node Stable Formulation decision2->end_node No

Caption: Proactive workflow for preventing crystallization.

Propylene Glycol Phosphate Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides generalized purification methods and troubleshooting advice based on standard laboratory practices for organophosphate esters and propylene glycol derivatives. These protocols should be considered as a starting point and may require optimization for the specific properties of propylene glycol phosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of propylene glycol phosphate, assuming a synthesis route involving the phosphorylation of propylene glycol.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification - Incomplete reaction- Presence of unreacted starting materials (propylene glycol, phosphorylating agent)- Formation of byproducts (e.g., dipropylene glycol phosphate, cyclic phosphates)- Monitor reaction completion using TLC or GC.- Use an excess of the more volatile starting material to drive the reaction to completion and simplify removal.- Employ fractional distillation under reduced pressure to separate components with different boiling points.- Utilize column chromatography for separation of closely related compounds.
Presence of Water - Hydrolysis of the phosphate ester- Incomplete drying of solvents or glassware- Absorption of atmospheric moisture (hygroscopic nature)- Use anhydrous solvents and oven-dried glassware.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Dry the final product using a desiccator, vacuum oven, or by azeotropic distillation with a suitable solvent like toluene.
Residual Acidic Impurities - Use of acidic phosphorylating agents (e.g., POCl₃)- Acid-catalyzed hydrolysis- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup.- Perform an aqueous wash with a saturated sodium bicarbonate solution followed by a brine wash.- Pass the product through a short plug of a basic adsorbent like alumina.
Discoloration of the Final Product - Thermal decomposition during distillation- Presence of trace impurities that polymerize or degrade upon heating- Purify using distillation at the lowest possible temperature under a high vacuum.- Consider alternative purification methods that do not involve heating, such as column chromatography.- Treat the crude product with activated carbon to adsorb colored impurities before final purification.[1]
Low Yield - Product loss during aqueous washes (if the product has some water solubility)- Decomposition during purification- Inefficient extraction- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a suitable organic solvent to recover dissolved product.- Use a continuous liquid-liquid extractor for more efficient extraction of partially water-soluble compounds.- Avoid excessive heating during solvent removal and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing propylene glycol phosphate?

A1: The impurities will largely depend on your synthetic route. However, common impurities include unreacted propylene glycol, residual phosphorylating agent (e.g., phosphorus oxychloride, phosphoric acid), byproducts from side reactions (such as dipropylene glycol or cyclic phosphate esters), and residual solvents or water.[2]

Q2: Can I use distillation to purify propylene glycol phosphate?

A2: Distillation is a potential method for purifying propylene glycol phosphate, especially for removing lower-boiling impurities like residual solvents or unreacted propylene glycol.[3] However, given the phosphate group, the compound may have a high boiling point and could be susceptible to thermal degradation.[4] It is crucial to perform distillation under a high vacuum to lower the boiling point and minimize decomposition. A short-path distillation apparatus is recommended to reduce the residence time at high temperatures.

Q3: Is column chromatography a suitable purification method for propylene glycol phosphate?

A3: Yes, column chromatography is a versatile technique for purifying non-volatile or thermally sensitive compounds. For propylene glycol phosphate, which is a polar molecule, silica gel would be a common stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol). The polarity of the eluent can be gradually increased to elute your product.

Q4: How can I remove water from my final product?

A4: Propylene glycol and its derivatives are often hygroscopic.[4] To remove water, you can use several techniques:

  • Azeotropic distillation: Dissolve your product in a solvent that forms an azeotrope with water (e.g., toluene) and distill off the azeotrope.

  • Drying agents: Use anhydrous sodium sulfate or magnesium sulfate to dry a solution of your product before evaporating the solvent.

  • Molecular sieves: For removing trace amounts of water from a final product, molecular sieves (like 4Å) can be effective.[1]

  • High vacuum: Drying under a high vacuum can also remove residual water and other volatile impurities.

Q5: What analytical techniques can I use to assess the purity of my propylene glycol phosphate?

A5: Several analytical methods can be used to determine the purity of your product:

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to separate and quantify impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): This is a good alternative if the compound is not suitable for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for structural confirmation and can also be used to identify and quantify impurities.

  • Titration: To determine the acid content, you can perform a simple acid-base titration.[5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating propylene glycol phosphate from non-volatile impurities or compounds with significantly different boiling points.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude propylene glycol phosphate in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Heating: Gradually heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill over at a stable temperature and pressure. It is advisable to collect a forerun fraction to remove any low-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC or NMR).

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating the product from impurities with similar volatilities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Propylene Glycol + Phosphorylating Agent reaction Reaction Mixture start->reaction quench Quench Reaction reaction->quench wash Neutralizing Wash (e.g., NaHCO3) quench->wash extract Solvent Extraction wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill chromatography Column Chromatography concentrate->chromatography final_product Pure Propylene Glycol Phosphate distill->final_product chromatography->final_product analysis Purity Analysis (GC, NMR, HPLC) final_product->analysis

Caption: A general experimental workflow for the synthesis and purification of propylene glycol phosphate.

Troubleshooting_Logic cluster_purity Purity Issues cluster_solutions Solutions start Crude Product Purity Check low_purity Low Purity? start->low_purity Yes end_node Pure Product start->end_node No acidic Acidic? (pH) low_purity->acidic water Water Present? (Karl Fischer) low_purity->water colored Colored? low_purity->colored neutralize Neutralize & Wash acidic->neutralize Yes dry_product Dry Product (Azeotrope or Vacuum) water->dry_product Yes decolorize Decolorize (Activated Carbon) colored->decolorize Yes repurify Re-purify (Distillation or Chromatography) repurify->end_node neutralize->repurify dry_product->repurify decolorize->repurify

Caption: A troubleshooting decision tree for the purification of propylene glycol phosphate.

References

Technical Support Center: Preventing Oxidation of Propylene Glycol Phosphate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of propylene glycol phosphate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My propylene glycol phosphate solution has turned yellow. What is the cause?

A1: A yellow discoloration is a common indicator of oxidative degradation. The propylene glycol moiety of the molecule is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light (especially UV), and elevated temperatures. This process can lead to the formation of chromophoric degradation products like aldehydes and ketones.[1]

Q2: I've noticed a significant drop in the pH of my solution. Is this related to oxidation?

A2: Yes, a decrease in pH is a strong indication of oxidation. The oxidation of propylene glycol can produce acidic byproducts, including acetic acid, lactic acid, and pyruvic acid.[2] The accumulation of these acidic species will lower the pH of your solution.

Q3: What are the primary factors that accelerate the oxidation of propylene glycol phosphate?

A3: Several factors can accelerate the degradation of propylene glycol phosphate solutions:

  • Exposure to Oxygen: Direct contact with air provides the oxygen necessary for oxidative reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1] It is recommended to avoid heating propylene glycol above 40°C.[3]

  • Exposure to UV Light: UV light can act as a radical initiator, triggering oxidative chain reactions.[1]

  • Presence of Metal Ions: Metal contaminants can catalyze oxidation reactions.[1]

  • Acidic or Basic Conditions: Extreme pH values can also accelerate the degradation process.[1]

Q4: How can I prevent or minimize the oxidation of my propylene glycol phosphate solutions?

A4: To minimize oxidation, consider the following preventative measures:

  • Inert Atmosphere: Store and handle the solution under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]

  • Controlled Temperature: Store solutions at recommended ambient or refrigerated temperatures and avoid temperature fluctuations.[4]

  • Light Protection: Use opaque or amber-colored containers to protect the solution from light.[1][5]

  • Use of Antioxidants: Incorporate appropriate antioxidants into your formulation.

  • pH Control: Maintain the pH of the solution within a stable range using a suitable buffering system.

Q5: What types of antioxidants are effective for stabilizing propylene glycol phosphate solutions?

A5: While specific data for propylene glycol phosphate is limited, antioxidants commonly used for glycols and other susceptible pharmaceutical ingredients are likely to be effective. These include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Propyl Gallate.[6][7][8] These act as free radical scavengers.

  • Sulfites: Such as Sodium Metabisulfite, which is a reducing agent.[9][10][11]

  • Chelating Agents: Such as Ethylenediaminetetraacetic acid (EDTA), can be used to sequester metal ions that catalyze oxidation.

Troubleshooting Guide

If you are experiencing issues with the stability of your propylene glycol phosphate solution, use the following guide to identify and resolve the problem.

// Storage Path storage_light [label="Is the solution protected from light?", fillcolor="#F1F3F4", fontcolor="#202124"]; storage_temp [label="Is the storage temperature controlled and appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; storage_atmosphere [label="Is the container sealed and under an inert atmosphere?", fillcolor="#F1F3F4", fontcolor="#202124"];

check_storage -> storage_light; check_storage -> storage_temp; check_storage -> storage_atmosphere;

solution_light [label="Action: Store in amber or opaque containers.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Action: Maintain recommended storage temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_atmosphere [label="Action: Purge headspace with N2 or Ar and ensure tight seal.", fillcolor="#34A853", fontcolor="#FFFFFF"];

storage_light -> solution_light [label="No"]; storage_temp -> solution_temp [label="No"]; storage_atmosphere -> solution_atmosphere [label="No"];

// Handling Path handling_oxygen [label="Is the solution exposed to air during use?", fillcolor="#F1F3F4", fontcolor="#202124"]; handling_metal [label="Is there potential for metal contamination (e.g., from spatulas)?", fillcolor="#F1F3F4", fontcolor="#202124"];

check_handling -> handling_oxygen; check_handling -> handling_metal;

solution_oxygen [label="Action: Work in a glovebox or use inert gas sparging.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_metal [label="Action: Use non-metallic labware and high-purity components.", fillcolor="#34A853", fontcolor="#FFFFFF"];

handling_oxygen -> solution_oxygen [label="Yes"]; handling_metal -> solution_metal [label="Yes"];

// Formulation Path formulation_antioxidant [label="Does the formulation contain an antioxidant?", fillcolor="#F1F3F4", fontcolor="#202124"]; formulation_ph [label="Is the pH of the solution controlled with a buffer?", fillcolor="#F1F3F4", fontcolor="#202124"];

check_formulation -> formulation_antioxidant; check_formulation -> formulation_ph;

solution_antioxidant [label="Action: Consider adding an appropriate antioxidant (e.g., BHT, Propyl Gallate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Action: Incorporate a suitable buffer system to maintain a stable pH.", fillcolor="#34A853", fontcolor="#FFFFFF"];

formulation_antioxidant -> solution_antioxidant [label="No"]; formulation_ph -> solution_ph [label="No"]; } end_dot Caption: Troubleshooting decision tree for propylene glycol phosphate solution degradation.

Data Presentation

The following tables provide typical concentration ranges for commonly used antioxidants and recommended conditions for forced degradation studies, which can be adapted to test the stability of your propylene glycol phosphate solution.

Table 1: Typical Concentrations of Antioxidants in Pharmaceutical Formulations

AntioxidantTypical Concentration RangePrimary Mechanism
Butylated Hydroxytoluene (BHT)0.01% - 0.1%[8]Free Radical Scavenger
Propyl Gallate0.002% - 0.1%Free Radical Scavenger, Metal Chelator[6]
Sodium Metabisulfite0.01% - 0.1%[11]Reducing Agent (Oxygen Scavenger)

Table 2: Recommended Conditions for Forced Degradation Studies (ICH Q1A(R2))

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis0.1 M - 1 M HCl at elevated temperature[12]To assess degradation in acidic conditions.
Base Hydrolysis0.1 M - 1 M NaOH at elevated temperature[12]To assess degradation in basic conditions.
Oxidation3% - 30% H₂O₂ at room or elevated temperatureTo evaluate susceptibility to oxidation.
Thermal DegradationElevated temperature (e.g., 40-80°C)To determine the effect of heat on stability.
PhotostabilityExposure to light source (UV and visible)To assess degradation upon light exposure.[12]

Note: The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.[5][12]

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method for Propylene Glycol Phosphate

This protocol outlines the steps to develop and validate a High-Performance Liquid Chromatography (HPLC) method to assess the stability of propylene glycol phosphate and separate it from its potential degradation products.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation cluster_app Phase 4: Application prep_solution Prepare Propylene Glycol Phosphate Solution stress_samples Prepare Stressed Samples (Heat, Acid, Base, Oxidative, Light) prep_solution->stress_samples method_dev Develop HPLC Method (Column, Mobile Phase, Detector) stress_samples->method_dev method_opt Optimize Method for Separation of Degradants method_dev->method_opt validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method_opt->validate stability_study Perform Stability Study on Propylene Glycol Phosphate Batches validate->stability_study

1. Objective: To develop a stability-indicating HPLC method capable of quantifying propylene glycol phosphate in the presence of its degradation products.

2. Materials and Reagents:

  • Propylene Glycol Phosphate reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • High-purity water

  • Appropriate HPLC column (e.g., C18, C8)

3. Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • pH meter

  • Analytical balance

  • Calibrated glassware

4. Preparation of Stressed Samples (Forced Degradation):

  • Acid Hydrolysis: Dissolve a known concentration of propylene glycol phosphate in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve a known concentration of propylene glycol phosphate in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of propylene glycol phosphate with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store a solution of propylene glycol phosphate at 60°C.

  • Photodegradation: Expose a solution of propylene glycol phosphate to a calibrated light source.

5. HPLC Method Development:

  • Column Selection: Start with a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Begin with a gradient of water (with a suitable buffer, e.g., phosphate) and acetonitrile.

  • Detection: Use a UV detector at a wavelength where propylene glycol phosphate has maximum absorbance. If the analyte lacks a strong chromophore, a mass spectrometer or a charged aerosol detector may be necessary.

  • Injection Volume and Flow Rate: Typically 10-20 µL and 1.0 mL/min, respectively.

6. Method Optimization:

  • Inject the stressed samples into the HPLC system.

  • Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the parent peak (propylene glycol phosphate) and any degradation product peaks.

  • The goal is to have a resolution of >1.5 between all peaks of interest.

7. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from degradation products.

  • Linearity: Analyze a series of solutions with known concentrations of propylene glycol phosphate to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Postulated Oxidation Pathway

The following diagram illustrates a hypothesized oxidation pathway for the propylene glycol moiety of propylene glycol phosphate, leading to common degradation products.

OxidationPathway cluster_oxidation Oxidation cluster_products Degradation Products PGP Propylene Glycol Phosphate Intermediate1 Hydroxyacetone Phosphate PGP->Intermediate1 [O] Intermediate2 Lactaldehyde Phosphate PGP->Intermediate2 [O] Product1 Pyruvic Acid Phosphate Intermediate1->Product1 [O] Intermediate2->Product1 [O] Product2 Acetic Acid + Phosphate Product1->Product2 Further Oxidation

References

Technical Support Center: Addressing Cytotoxicity of Propylene Glycol Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific cytotoxicity of propylene glycol phosphate is limited. This guide is based on the toxicological profile of its parent compound, propylene glycol (PG), and general principles of solvent-induced cytotoxicity in cell culture. The addition of a phosphate group may alter the cytotoxic profile of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol phosphate and why might it be used in my experiments?

Propylene glycol phosphate is a phosphorylated derivative of propylene glycol. While less common than propylene glycol, it may be used in applications such as drug delivery, as a component of biocompatible polymers, or in the synthesis of materials like poly(propylene glycol fumarate) for biomedical use.[1][2][3][4] Propylene glycol itself is a widely used solvent and excipient in pharmaceutical formulations due to its ability to dissolve a wide range of compounds.[4][5]

Q2: At what concentration should I expect to see cytotoxicity with propylene glycol phosphate?

Q3: What are the potential mechanisms of propylene glycol phosphate-induced cytotoxicity?

Based on studies of propylene glycol and other organic solvents, cytotoxicity may be induced through several mechanisms:

  • Oxidative Stress: High concentrations of propylene glycol can lead to an increase in reactive oxygen species (ROS) and a decrease in cellular antioxidants like glutathione.[8][11] This imbalance causes oxidative stress, which can damage cellular components like DNA, lipids, and proteins.[12][13][14][15]

  • Membrane Damage: Organic solvents can disrupt the integrity of the cell membrane, leading to the release of intracellular components like lactate dehydrogenase (LDH).[16][17][18]

  • Mitochondrial Dysfunction: The MTT assay, which measures mitochondrial reductase activity, is often used to assess cytotoxicity, indicating that solvents can interfere with mitochondrial function.[19][20][21]

  • Inflammatory Pathways: Some studies suggest that the toxic effects of propylene glycol can be mediated by the activation of inflammatory signaling pathways, such as the NF-κB pathway.[22][23][24][25]

Q4: How can I minimize the cytotoxicity of propylene glycol phosphate in my experiments?

To reduce unwanted cytotoxicity, consider the following:

  • Use the Lowest Effective Concentration: Always determine the minimum concentration of propylene glycol phosphate needed for your application through careful titration.

  • Limit Exposure Time: Reduce the duration that cells are exposed to the compound whenever possible.

  • Use Appropriate Controls: Always include a vehicle control (culture medium with the solvent but without the test compound) to distinguish the effect of the solvent from your compound of interest.[26]

  • Ensure Solvent Purity: Use a high-purity, USP-grade propylene glycol phosphate to avoid contaminants that could contribute to cytotoxicity.[5]

  • Consider Alternative Solvents: If cytotoxicity remains an issue, explore other less toxic solvents that are compatible with your experimental system.

Troubleshooting Guide

Issue 1: I'm observing unexpectedly high levels of cell death.

  • Question: Did you perform a dose-response curve?

    • Answer: It's possible your working concentration is too high for your specific cell line. We recommend running a serial dilution to determine the non-toxic to cytotoxic range (e.g., from 0.01% to 5% v/v).[27]

  • Question: Is your propylene glycol phosphate solution fresh and properly stored?

    • Answer: Degradation of the compound or solvent could potentially lead to more toxic byproducts. Prepare solutions fresh when possible and store them according to the manufacturer's instructions.

  • Question: Could the cytotoxicity be from an interaction with another component in the media?

    • Answer: Serum or other media components can sometimes interact with test compounds. Consider testing the compound in a serum-free medium for a short duration, if your cell line can tolerate it, to see if the effect changes.

Issue 2: My results are inconsistent between experiments.

  • Question: Is your cell seeding density consistent?

    • Answer: Variations in the initial number of cells can significantly impact the final readout of cytotoxicity assays. Ensure you are seeding the same number of cells for each experiment.[28]

  • Question: Are you handling the cells gently during plating and treatment?

    • Answer: Excessive or forceful pipetting can cause mechanical stress and cell death, leading to high variability.[28]

  • Question: Are you accounting for "edge effects" in your plate-based assays?

    • Answer: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the test compound and lead to artificially high cytotoxicity. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[2]

Issue 3: I suspect propylene glycol phosphate is interfering with my cytotoxicity assay.

  • Question: Are you using a colorimetric assay like MTT?

    • Answer: Some compounds can interfere with the chemistry of the assay itself. For example, a compound that has reducing properties could convert the MTT reagent to formazan non-enzymatically. Always run a control with the compound in cell-free media to check for direct reactivity with the assay reagents.

  • Question: Have you tried an alternative cytotoxicity assay?

    • Answer: If you suspect assay interference, use a method with a different detection principle. For example, if you are using an MTT (metabolic activity) assay, try complementing it with an LDH release (membrane integrity) assay or a live/dead stain.[29][30]

Quantitative Data

The following table summarizes reported IC50 values for propylene glycol (PG) in various cell lines. These values should be used as a preliminary reference, and the specific cytotoxicity of propylene glycol phosphate must be determined empirically for your cell line of interest.

Cell LineAssayExposure TimeIC50 Value (v/v %)Reference
MCF-7 (Human Breast Adenocarcinoma)MTT24 hours~1.2%[27]
RAW 264.7 (Murine Macrophage)MTT24 hours~1.1%[27]
HUVEC (Human Umbilical Vein Endothelial)MTT24 hours~1.2%[27]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[20]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of propylene glycol phosphate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the cell-free blank from all readings. Express the viability of treated cells as a percentage relative to the untreated control cells.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In parallel, prepare controls for maximum LDH release by adding a lysis agent (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.[29]

  • Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided by the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Correct for background by subtracting the absorbance of the culture medium blank. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare Serial Dilutions of Propylene Glycol Phosphate E Treat Cells with Compound Dilutions B->E D Incubate (24h) for Attachment C->D D->E F Incubate for Exposure Period (e.g., 24h, 48h) E->F G Perform Assay (e.g., MTT or LDH) F->G H Read Absorbance on Plate Reader G->H I Calculate % Viability or % Cytotoxicity H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree Start High Cytotoxicity Observed Q1 Is this the first experiment with this compound/cell line? Start->Q1 A1_Yes Perform Dose-Response Experiment to find optimal concentration. Q1->A1_Yes Yes Q2 Are results inconsistent with previous experiments? Q1->Q2 No A2_Yes Check for variations: - Cell passage number - Seeding density - Reagent quality - Incubation time Q2->A2_Yes Yes Q3 Did you run a vehicle control? Q2->Q3 No A3_No Run experiment again including a vehicle-only control to isolate solvent effect. Q3->A3_No No Q4 Did the vehicle control also show high toxicity? Q3->Q4 Yes A4_Yes Solvent itself is toxic at this concentration. Lower the concentration or change the solvent. Q4->A4_Yes Yes A4_No Toxicity is due to the compound. Consider if this is the expected result. Q4->A4_No No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Signaling_Pathway cluster_stress Cellular Stress Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome PGP Propylene Glycol Phosphate (High Concentration) ROS Increased ROS (Oxidative Stress) PGP->ROS Mito Mitochondrial Dysfunction PGP->Mito IKK IKK Activation ROS->IKK activates Membrane Membrane Damage (Necrosis) ROS->Membrane causes Apoptosis Apoptosis Mito->Apoptosis triggers IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB releases Inflam Pro-inflammatory Gene Expression NFkB->Inflam induces Inflam->Apoptosis can contribute to

Caption: Plausible signaling pathway for solvent-induced cytotoxicity.

References

Propylene Glycol Phosphate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of propylene glycol phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for propylene glycol phosphate?

A1: The most common and direct method for synthesizing propylene glycol phosphate is through the reaction of propylene oxide with phosphoric acid. An alternative, though less direct route that can lead to polymer formation, involves the polycondensation of propylene glycol with phosphoric acid, which requires removal of water.

Q2: Why is the concentration of phosphoric acid critical for the synthesis?

A2: The concentration of phosphoric acid is a critical factor influencing the product purity. Using dilute phosphoric acid (e.g., 85%) introduces water into the reaction, which will react with propylene oxide to form propylene glycol as a significant byproduct.[1] This glycol is often difficult to separate from the desired phosphate polyol product.[1] To minimize this side reaction and obtain a purer product, it is highly recommended to use phosphoric acid with a concentration of 100% or even slightly higher (e.g., 105% commercial grade, which contains excess P₂O₅).[1]

Q3: What is the purpose of preheating the phosphoric acid before the reaction?

A3: Preheating concentrated phosphoric acid (e.g., at 90-95°C for about an hour) before reacting it with propylene oxide is a key step for process control and reproducibility.[1] This pre-treatment allows the subsequent exothermic reaction with propylene oxide to proceed smoothly and consistently at lower and more manageable temperatures (typically 60-80°C).[1] Without this step, the reaction with concentrated phosphoric acid can be sluggish, require higher temperatures to initiate, and may lead to inconsistent product composition.[1]

Q4: What are the common side products and impurities in this synthesis?

A4: Common impurities include propylene glycol (especially when using dilute phosphoric acid), isomeric dioxolanes, and isomeric dioxanes.[1] At elevated temperatures, propylene glycol itself can oxidize to form propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2]

Q5: How can I purify the final propylene glycol phosphate product?

A5: Initial purification typically involves stripping the reaction mixture under vacuum to remove any unreacted propylene oxide or other volatile components.[1] For higher purity, a distillation process can be employed. To remove specific impurities, treatment with activated carbon can reduce carbonyl compounds, and the use of molecular sieves can effectively remove residual water.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 5+ hours).- Monitor the reaction temperature to ensure it remains within the optimal range (60-80°C after initiation).- Confirm the correct molar ratio of reactants as per the established protocol.
- Side reactions consuming reactants.- Use concentrated phosphoric acid (100% or higher) to minimize glycol formation.[1]- Preheat the phosphoric acid to enable lower reaction temperatures, which can reduce the formation of temperature-dependent byproducts.[1]
Product is Contaminated with Propylene Glycol - Use of dilute phosphoric acid.- Switch to a phosphoric acid concentration of 100% or greater to avoid introducing water into the reaction.[1]
- Water contamination in reactants or glassware.- Ensure all reactants are anhydrous and glassware is thoroughly dried before use.
Reaction is Sluggish or Does Not Initiate - Insufficient reaction temperature.- For reactions with highly concentrated phosphoric acid, a higher initiation temperature may be necessary if the acid was not preheated.[1]
- Lack of proper mixing.- Ensure efficient and continuous stirring throughout the reaction.
- Phosphoric acid was not preheated.- Implement a preheating step for the concentrated phosphoric acid (e.g., 90-95°C for 1 hour) before the addition of propylene oxide to facilitate a smoother reaction at a lower temperature.[1]
Product is Discolored - Oxidation of propylene glycol or other components.- Maintain an inert atmosphere (e.g., nitrogen) during the reaction and stripping phases.[1]- Avoid excessively high reaction temperatures.
- Presence of impurities in the starting materials.- Use high-purity reactants.

Experimental Protocols

Protocol 1: Synthesis of Propylene Glycol Phosphate via Propylene Oxide and Concentrated Phosphoric Acid

This protocol is adapted from a patented method for producing phosphate polyols.[1]

Materials:

  • 105% Commercial Phosphoric Acid

  • Propylene Oxide

  • Reaction flask equipped with a stirrer, condenser, dropping funnel, and thermometer

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the reaction flask with 588 grams of 105% commercial phosphoric acid.

  • With stirring, heat the phosphoric acid to 90-95°C and maintain this temperature for 1 hour.

  • Cool the acid to 60°C.

  • Slowly add 2092 grams of propylene oxide to the reaction flask via the dropping funnel over a period of approximately 13 hours. The reaction is exothermic and should be maintained at a temperature between 60-73°C.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Strip the resulting product by heating to 80°C under vacuum (approximately 1 mm Hg) for 2 hours to remove any volatile impurities.

  • The final product should be a clear, water-white liquid. A yield of approximately 90% can be expected.[1]

Protocol 2: Purification of Propylene Glycol Phosphate

This protocol provides a general method for removing common impurities.

Materials:

  • Crude propylene glycol phosphate

  • Activated Carbon

  • 4A Molecular Sieves

  • Filtration apparatus

  • Stirring vessel

Procedure:

  • Removal of Carbonyl Impurities:

    • To the crude propylene glycol phosphate, add activated carbon (the amount may need to be optimized, typically 1-5% by weight).

    • Stir the mixture at room temperature (20-40°C) for 3-8 hours.[3]

    • Filter the mixture to remove the activated carbon.

  • Removal of Water:

    • Take the filtrate from the previous step and add 4A molecular sieves.

    • Stir the mixture under a nitrogen atmosphere at room temperature (20-40°C) for 3-8 hours.[3]

    • Filter the mixture to remove the molecular sieves. The resulting product will have a significantly reduced water content.

Data Presentation

Table 1: Effect of Preheating 100% Phosphoric Acid on Product Composition

Preheating of Phosphoric AcidReaction Temperature (°C)Propylene Glycol (%)Dioxolane Isomers (%)Other Products (%)
No7012.32.585.2
Yes (90-95°C for 1 hr)704.31.194.6
No8516.53.180.4
Yes (90-95°C for 1 hr)855.21.293.6

Data adapted from U.S. Patent 3,317,639.[1]

Visualizations

Synthesis_Workflow Propylene Glycol Phosphate Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis Reaction cluster_purification Purification Propylene_Oxide Propylene Oxide Reaction_Vessel Reaction (60-80°C, Exothermic) Propylene_Oxide->Reaction_Vessel Phosphoric_Acid Concentrated Phosphoric Acid (≥100%) Preheat_Acid Preheat Acid (90-95°C, 1 hr) Phosphoric_Acid->Preheat_Acid Preheat_Acid->Reaction_Vessel Stripping Vacuum Stripping (~80°C, ~1 mm Hg) Reaction_Vessel->Stripping Final_Product Propylene Glycol Phosphate Stripping->Final_Product

Caption: Workflow for the synthesis of propylene glycol phosphate.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Acid Is Phosphoric Acid Concentration ≥100%? Start->Check_Acid Use_Conc_Acid Action: Use Concentrated Phosphoric Acid Check_Acid->Use_Conc_Acid No Check_Preheat Was Acid Preheated? Check_Acid->Check_Preheat Yes Use_Conc_Acid->Check_Preheat Preheat_Acid Action: Preheat Acid (90-95°C, 1 hr) Check_Preheat->Preheat_Acid No Check_Temp Is Reaction Temp. Maintained at 60-80°C? Check_Preheat->Check_Temp Yes Preheat_Acid->Check_Temp Adjust_Temp Action: Adjust Cooling/ Heating to Maintain Temp. Check_Temp->Adjust_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No Final_Check Re-evaluate Yield Check_Time->Final_Check Yes Increase_Time->Final_Check

Caption: Decision tree for troubleshooting low yield issues.

References

Propylene Glycol Phosphate Production: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of propylene glycol phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing propylene glycol phosphate?

A1: The primary methods for synthesizing propylene glycol phosphate involve the phosphorylation of propylene glycol using a suitable phosphorylating agent. The most common laboratory and industrial methods include:

  • Reaction with Phosphorus Oxychloride (POCl₃): This is a widely used method where propylene glycol is reacted with phosphorus oxychloride, often in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent.[1]

  • Reaction with Phosphoric Acid (H₃PO₄) or Polyphosphoric Acid (PPA): This method involves heating propylene glycol with phosphoric acid or polyphosphoric acid. The reaction with PPA is often faster. It has been shown that in reactions involving phosphoric acid, the actual phosphorylating agent is pyrophosphoric acid, which forms in situ.[2]

Q2: What are the main challenges in scaling up the production of propylene glycol phosphate?

A2: Scaling up the production of propylene glycol phosphate from laboratory to industrial scale presents several challenges:

  • Exothermic Reaction Control: The phosphorylation reaction is often exothermic. Managing the heat generated is crucial to prevent side reactions and ensure safety, especially in large reactors.

  • Viscosity Management: The viscosity of the reaction mixture can increase significantly as the reaction progresses, which can affect mixing efficiency and heat transfer.

  • Byproduct Formation: At higher temperatures and concentrations, the formation of byproducts such as diphosphates, cyclic phosphates, and other esters can increase, complicating purification and reducing the yield of the desired product.

  • Purification and Isolation: Separating the propylene glycol phosphate from unreacted starting materials, the catalyst, and byproducts can be challenging at a large scale. Techniques like vacuum distillation, ion-exchange chromatography, or crystallization may be required.

  • Material Compatibility: The reagents and byproducts, such as hydrochloric acid formed when using phosphorus oxychloride, can be corrosive, requiring careful selection of reactor materials.

Q3: How can I monitor the progress of the phosphorylation reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Gas Chromatography (GC): GC can be used to quantify the consumption of the volatile starting material, propylene glycol.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for monitoring the formation of the non-volatile propylene glycol phosphate and can also be used to detect byproducts.[4][5] Derivatization of the glycols may be necessary for UV detection.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying the different phosphorus-containing species in the reaction mixture, including the desired product, unreacted phosphorylating agent, and any phosphorylated byproducts. ¹H NMR can also be used to monitor the disappearance of the propylene glycol starting material.[6]

Troubleshooting Guides

Low Product Yield

Problem: The final yield of propylene glycol phosphate is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature gradually, while monitoring for byproduct formation. - Ensure efficient mixing, especially as viscosity increases.
Suboptimal Reactant Ratio - Experiment with different molar ratios of propylene glycol to the phosphorylating agent. An excess of one reactant may be necessary to drive the reaction to completion.
Catalyst Inactivity - If using a catalyst, ensure it is fresh and has not been deactivated by moisture or other impurities. - Consider increasing the catalyst loading.
Side Reactions - Lower the reaction temperature to minimize the formation of byproducts. - If using POCl₃, ensure the base is added promptly to neutralize HCl and prevent acid-catalyzed side reactions.[1]
Product Loss During Workup - Optimize the purification procedure to minimize loss of the product. For example, adjust the pH during extraction or use a different solvent system.
Product Purity Issues

Problem: The isolated propylene glycol phosphate is contaminated with impurities.

Possible Cause Troubleshooting Step
Unreacted Starting Materials - Drive the reaction closer to completion by extending the reaction time or adjusting the stoichiometry. - Improve the purification process. For example, use vacuum distillation to remove volatile starting materials or ion-exchange chromatography to separate charged species.
Formation of Byproducts (e.g., diphosphates, cyclic phosphates) - Optimize reaction conditions (temperature, reaction time) to disfavor byproduct formation. - Use a more selective phosphorylating agent if available.
Residual Catalyst or Salts - If a base like pyridine was used, ensure it is completely removed during the workup, for example, by washing with an acidic solution. - If inorganic salts are present, they can often be removed by filtration or by washing with a solvent in which they are insoluble.
Product Degradation - Propylene glycol phosphate may be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. Ensure the final product is stored in a cool, dry, and neutral environment.

Experimental Protocols

Synthesis of Propylene Glycol Phosphate using Phosphorus Oxychloride

This protocol is a general guideline and may require optimization.

  • Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser is set up in a fume hood. The apparatus should be dried to prevent premature hydrolysis of the phosphorus oxychloride.

  • Reaction:

    • Dissolve propylene glycol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in the reaction flask.

    • Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by TLC, GC, or NMR.

  • Workup and Purification:

    • The reaction mixture is typically filtered to remove the hydrochloride salt of the base.

    • The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude propylene glycol phosphate.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis of Propylene Glycol Phosphate using Phosphoric Acid

This protocol is based on the general procedure for the phosphorylation of glycols with phosphoric acid.

  • Setup: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a thermometer, and a distillation setup to remove water is used.

  • Reaction:

    • Propylene glycol and phosphoric acid (or polyphosphoric acid) are charged into the reactor.

    • The mixture is heated with stirring. The reaction temperature can range from 100 to 150 °C.

    • Water is formed as a byproduct and should be continuously removed to drive the equilibrium towards the product. This can be achieved by performing the reaction under a vacuum or by azeotropic distillation with a suitable solvent (e.g., toluene).

  • Workup and Purification:

    • After the reaction is complete, the crude product is cooled.

    • The purification of the non-volatile phosphate ester can be challenging. It may involve neutralization with a base followed by extraction to remove unreacted starting materials and byproducts.

    • Ion-exchange chromatography can be an effective method for purifying the final product.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the phosphorylation of diols, which can serve as a starting point for the synthesis of propylene glycol phosphate.

Phosphorylating AgentDiolCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
POCl₃Ethylene GlycolPyridineDiethyl Ether0 - 254~85>95 (after purification)General Method
H₃PO₄Ethylene GlycolNoneToluene110-12012~70Variable[2]
PPAPropylene GlycolNoneNone (neat)80-1006~80VariableGeneral Method

Note: The data in this table is illustrative and based on general procedures for diol phosphorylation. Actual results for propylene glycol phosphate may vary and require optimization.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Propylene Glycol + Phosphorylating Agent reaction Phosphorylation Reaction (Controlled Temperature & Mixing) start->reaction neutralization Neutralization / Quenching reaction->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying purification Purification (Distillation / Chromatography) drying->purification qc Quality Control (GC, HPLC, NMR) purification->qc final_product Propylene Glycol Phosphate qc->final_product

Caption: A generalized experimental workflow for the synthesis and purification of propylene glycol phosphate.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup start->product_loss catalyst_issue Catalyst Inactivity start->catalyst_issue optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions minimize_byproducts Modify Conditions to Reduce Byproduct Formation side_reactions->minimize_byproducts improve_purification Refine Purification Protocol product_loss->improve_purification check_catalyst Verify Catalyst Activity/ Increase Loading catalyst_issue->check_catalyst

Caption: A troubleshooting guide for addressing low product yield in propylene glycol phosphate synthesis.

References

Managing the Hygroscopic Nature of Propylene Glycol Phosphate in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the known hygroscopic properties of propylene glycol and its derivatives. Propylene glycol phosphate is assumed to share these characteristics. Researchers should always consult the specific product's Safety Data Sheet (SDS) for the most accurate handling and storage information.

Propylene glycol phosphate's inherent ability to attract and absorb moisture from the atmosphere can present significant challenges in experimental accuracy and reproducibility. This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers mitigate the effects of its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What does it mean for propylene glycol phosphate to be hygroscopic?

A1: Propylene glycol phosphate is considered hygroscopic, which means it readily attracts and absorbs water vapor from the surrounding air.[1][2][3][4] This can alter the compound's physical and chemical properties, such as its concentration, viscosity, and reactivity, potentially impacting experimental outcomes.

Q2: How can moisture absorption affect my experiments?

A2: Moisture absorption can lead to several experimental errors:

  • Inaccurate Concentration: The weight of your sample may be artificially inflated by absorbed water, leading to errors in solution preparation and dosage calculations.

  • Altered Physical Properties: Increased water content can change the viscosity and density of the substance.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical integrity of the compound.[5]

  • Inconsistent Results: Variability in ambient humidity can lead to inconsistent moisture absorption between experiments, causing poor reproducibility.

Q3: What are the ideal storage conditions for propylene glycol phosphate?

A3: To minimize moisture absorption, propylene glycol phosphate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8][9] The use of desiccants, such as silica gel, within the storage container is highly recommended. Storage areas should be kept free of obstructions and accessible only to trained personnel.[7]

Q4: How should I handle propylene glycol phosphate during an experiment to minimize moisture exposure?

A4: Handle the compound in a controlled environment, such as a glove box or a dry room with low humidity. If a controlled environment is unavailable, work quickly and efficiently to minimize the time the container is open to the atmosphere. Always ensure the container is sealed tightly immediately after use.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experimental runs. Fluctuation in ambient humidity leading to variable water absorption.Conduct experiments in a controlled humidity environment (e.g., glove box, dry room). If not possible, record the ambient humidity for each experiment to identify potential correlations.
Difficulty in accurately weighing the compound. The compound is actively absorbing moisture from the air during weighing.Use a weighing vessel with a lid. Tare the vessel with the lid on, add the compound quickly, and immediately close the lid before recording the final weight.
Observed changes in the physical appearance of the compound (e.g., clumping, increased viscosity). Significant water absorption.Discard the affected batch if chemical integrity is a concern. For future use, store the compound in smaller, single-use aliquots to prevent repeated exposure of the entire stock to air.
Prepared solutions are less concentrated than expected. The initial weight of the compound was inflated by absorbed water.Dry the compound under vacuum at a suitable temperature (refer to product specifications) before weighing. Alternatively, determine the water content of a sample using Karl Fischer titration and adjust the weight accordingly.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic Propylene Glycol Phosphate
  • Place a clean, dry weighing vessel with its lid on the analytical balance and tare.

  • Transfer the weighing vessel and lid to a low-humidity environment (e.g., a glove box or a desiccator).

  • Quickly transfer the desired amount of propylene glycol phosphate into the weighing vessel.

  • Immediately place the lid on the weighing vessel.

  • Transfer the sealed weighing vessel back to the analytical balance and record the weight.

  • Calculate the mass of the compound by subtracting the initial tare weight.

Protocol 2: Preparation of a Stock Solution with Corrected Concentration
  • Determine the water content of the propylene glycol phosphate stock using Karl Fischer titration.

  • Calculate the corrected mass of the dry compound needed for your desired concentration.

    • Corrected Mass = (Desired Mass of Dry Compound) / (1 - (Water Content as a decimal))

  • Following Protocol 1, accurately weigh the calculated corrected mass of the hygroscopic compound.

  • Dissolve the weighed compound in the appropriate solvent to the desired final volume.

Visualizing Experimental Workflows

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation storage Store in tightly sealed container with desiccant weighing Accurate weighing in controlled environment storage->weighing kf_titration Optional: Karl Fischer Titration for water content weighing->kf_titration dissolution Dissolve in solvent weighing->dissolution calculation Calculate corrected mass kf_titration->calculation calculation->weighing experiment Perform experiment dissolution->experiment

Caption: Workflow for handling hygroscopic compounds.

troubleshooting_logic start Inconsistent Experimental Results check_hygroscopy Is the compound hygroscopic? start->check_hygroscopy check_handling Review handling procedures check_hygroscopy->check_handling Yes end Consistent Results check_hygroscopy->end No check_storage Review storage conditions check_handling->check_storage implement_controls Implement controlled environment (glove box, dry room) check_storage->implement_controls correct_concentration Determine water content and correct concentration implement_controls->correct_concentration correct_concentration->end

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Propylene Glycol Phosphate vs. Ethylene Glycol Phosphate: A Comparative Guide for Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cryoprotectant is a critical factor in the successful preservation of biological materials. This guide provides a comparative analysis of two potential cryoprotective agents: propylene glycol phosphate and ethylene glycol phosphate. Due to a notable scarcity of direct comparative studies on the phosphorylated forms of these glycols in publicly available research, this guide draws upon the established properties of their parent compounds, propylene glycol and ethylene glycol, and incorporates general principles of cryobiology to infer the potential performance of their phosphorylated derivatives.

Executive Summary

Propylene glycol and ethylene glycol are both well-established cryoprotectants used to mitigate cellular damage during freezing. The addition of a phosphate group is hypothesized to modulate their properties, potentially affecting toxicity, permeability, and cryoprotective efficacy. This guide explores these potential differences, presenting available data and outlining experimental protocols for their evaluation.

While direct experimental data for the phosphorylated versions is limited, the known characteristics of the base molecules suggest that propylene glycol phosphate may offer a lower toxicity profile, a significant advantage in the cryopreservation of sensitive biological samples. Conversely, the smaller molecular size of ethylene glycol phosphate could translate to more rapid cell membrane permeability.

Comparative Performance: A Data-Driven Overview

Table 1: Comparative Efficacy of Propylene Glycol vs. Ethylene Glycol in Cryopreservation

ParameterPropylene Glycol (PG)Ethylene Glycol (EG)Key Findings & References
Cell Viability Generally considered to have lower toxicity, potentially leading to higher post-thaw viability in sensitive cell types.[1]Can be more toxic than PG, but its high permeability can be advantageous in certain protocols.[2]Studies on oocytes and embryos have shown variable results depending on the specific protocols and species.[2][3]
Permeability Slower permeability compared to EG due to its larger molecular size.Higher permeability due to its smaller molecular size, which can reduce osmotic stress during addition and removal.[4]Rapid entry and exit of EG can minimize osmotic shock during cryopreservation procedures.[4]
Toxicity Generally lower toxicity. It is used in food and pharmaceutical applications.[1]Higher toxicity; it is metabolized to toxic compounds.[5]The toxicity of EG is a significant concern and limits its applications in some cases.[6]
Ice Crystal Inhibition Effective at inhibiting ice crystal formation and growth.[1]Also effective at inhibiting ice crystal formation.Both glycols function as cryoprotectants by depressing the freezing point and promoting vitrification at high concentrations.[7]

Note: The addition of a phosphate group will increase the molecular weight and may alter the permeability and toxicity of both molecules. Further experimental validation is required to determine the precise effects.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed experimental protocols for evaluating the efficacy of cryoprotectants. These protocols can be adapted to compare propylene glycol phosphate and ethylene glycol phosphate.

Cell Viability Assay

Objective: To determine the percentage of viable cells after cryopreservation and thawing.

Materials:

  • Cryopreserved cells (e.g., in propylene glycol phosphate or ethylene glycol phosphate)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Rapidly thaw the cryovial of cells in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Slowly add 10 mL of pre-warmed culture medium to the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in a known volume of fresh culture medium.

  • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Ice Crystal Formation Analysis

Objective: To visually assess the extent of ice crystal formation in cryoprotectant solutions.

Materials:

  • Cryoprotectant solutions (propylene glycol phosphate and ethylene glycol phosphate at various concentrations)

  • Cryostage microscope

  • Liquid nitrogen

Protocol:

  • Place a small droplet of the cryoprotectant solution onto a microscope slide.

  • Place the slide on the cryostage.

  • Cool the stage at a controlled rate (e.g., 10°C/min) using liquid nitrogen.

  • Visually observe and record the formation and morphology of ice crystals as the temperature decreases.

  • Compare the temperature at which ice crystals first appear and the size and shape of the crystals for each solution. Smaller and more irregular ice crystals, or the absence of crystals (vitrification), indicate better cryoprotective efficacy.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for both propylene glycol and ethylene glycol as cryoprotectants involves depressing the freezing point of water and increasing the viscosity of the solution, which hinders the formation and growth of damaging ice crystals. They are classified as penetrating cryoprotectants, meaning they can cross the cell membrane and protect intracellular components.

The addition of a phosphate group could potentially influence these mechanisms in several ways:

  • Increased Hydrophilicity: The phosphate group would increase the molecule's affinity for water, potentially enhancing its ability to disrupt ice crystal formation.

  • Interaction with Cell Membranes: Phosphorylated molecules may interact differently with the phospholipid bilayer of the cell membrane, which could affect permeability and toxicity.

  • Intracellular Signaling: It is plausible that once inside the cell, these phosphorylated compounds could participate in or interfere with cellular signaling pathways that involve phosphorylated intermediates. However, there is currently no direct evidence for this in the context of cryopreservation.

Workflow for Cryoprotectant Evaluation

G cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis prep_cpa Prepare Cryoprotectant Solutions (PG-P vs EG-P) add_cpa Add Cryoprotectant to Cells prep_cpa->add_cpa prep_cells Culture and Harvest Cells prep_cells->add_cpa cool Controlled Cooling add_cpa->cool store Store in Liquid Nitrogen cool->store thaw Rapid Thawing store->thaw remove_cpa Remove Cryoprotectant thaw->remove_cpa analyze Perform Viability and Functional Assays remove_cpa->analyze G CPA Glycol Phosphate (PG-P or EG-P) Water Water Molecules CPA->Water Disrupts H-bonds Ice Ice Crystal Formation CPA->Ice Inhibits Membrane Cell Membrane CPA->Membrane Interacts with Viability Cell Viability CPA->Viability Preserves Water->Ice Leads to Cell Biological Cell Ice->Cell Damages Ice->Viability Reduces Cell->Viability Membrane->Cell

References

Validating Analytical Assays for Propylene Glycol and its Phosphate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of assays for propylene glycol and its potential phosphate esters. Given the limited direct literature on "propylene glycol phosphate," this guide addresses the well-established analytical methodologies for propylene glycol and extends the discussion to general analytical techniques applicable to organophosphate esters. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the reliability and accuracy of analytical data for pharmaceutical and research applications.[1][2][3][4][5]

Section 1: Analytical Assays for Propylene Glycol

Propylene glycol (1,2-propanediol) is a common excipient in pharmaceutical formulations.[4] Its accurate quantification is crucial for ensuring product quality and safety. The primary analytical techniques for propylene glycol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RI/UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. Detection by Flame Ionization Detector (FID).Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. Detection by Refractive Index (RI) or UV-Vis (after derivatization).
Specificity High, especially with capillary columns. Can resolve propylene glycol from other volatile impurities like ethylene glycol and diethylene glycol.[6]Moderate to high. Specificity can be challenging with RI detection due to its universal nature. Derivatization can enhance specificity for UV detection.[7][8]
Sensitivity High. Limits of Detection (LOD) and Quantitation (LOQ) are typically in the low ppm range.[6]Moderate. RI detection is generally less sensitive than FID. Derivatization can improve sensitivity for UV detection.[7][8]
Linearity Excellent, with correlation coefficients (r²) often >0.999 over a wide concentration range.[6]Good, with r² >0.99 over the defined range.
Accuracy High, with recovery rates typically between 98-102%.High, with recovery rates typically between 97-103%.
Precision High, with Relative Standard Deviation (RSD) <2% for repeatability and intermediate precision.[6]High, with RSD <2% for repeatability and intermediate precision.
Robustness Generally robust to small variations in parameters like flow rate, temperature, and split ratio.Robustness should be evaluated for parameters like mobile phase composition, pH, and flow rate.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be higher than GC, especially with modern UHPLC systems.

This protocol is a general example and should be optimized and validated for specific applications.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-WAX or equivalent).

  • Reagents and Standards:

    • Propylene Glycol Reference Standard

    • Internal Standard (e.g., 1,3-propanediol)

    • Diluent (e.g., Methanol or Water)

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature: 100°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the propylene glycol reference standard and internal standard in the diluent to achieve a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample containing propylene glycol and the internal standard in the diluent.

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: Calculate the concentration of propylene glycol in the sample based on the peak area ratios of propylene glycol to the internal standard in the sample and standard solutions.

Section 2: Analytical Assays for Propylene Glycol Phosphate and Other Organophosphate Esters
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile and thermally stable compounds by GC, followed by ionization and mass analysis for identification and quantification. Derivatization may be required for polar analytes.Separation of a wide range of compounds by HPLC, followed by ionization (e.g., ESI, APCI) and mass analysis. Suitable for polar and non-volatile compounds.
Specificity Very high, due to the combination of chromatographic separation and mass-to-charge ratio detection.Very high, providing structural information and enabling the differentiation of isomers.
Sensitivity Very high, with detection limits often in the sub-ppb range.Very high, with detection limits in the ppb to ppt range, depending on the ionization source and mass analyzer.
Linearity Excellent over several orders of magnitude.Excellent over a wide dynamic range.
Accuracy High, with the use of isotopically labeled internal standards.High, with the use of isotopically labeled internal standards.
Precision High, with RSD typically <5%.High, with RSD typically <5%.
Robustness Requires careful optimization of derivatization (if needed) and GC-MS parameters.Robust, but requires careful optimization of mobile phase, ionization source, and MS parameters.
Applicability Suitable for volatile and semi-volatile organophosphate esters. May require derivatization to improve volatility and thermal stability of propylene glycol phosphate.Highly suitable for polar and non-volatile compounds like phosphate esters of glycols.

This is a hypothetical protocol that would require significant development and validation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reagents and Standards:

    • Propylene Glycol Phosphate (if available as a reference standard)

    • Isotopically labeled internal standard (e.g., ¹³C₃-propylene glycol phosphate)

    • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

    • Mobile phase additives (e.g., formic acid, ammonium formate)

  • Chromatographic Conditions (to be optimized):

    • Column: Reversed-phase C18 or HILIC column

    • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions (to be optimized):

    • Ionization Mode: Negative ion ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for propylene glycol phosphate and the internal standard would need to be determined.

  • Sample Preparation:

    • For pharmaceutical formulations, simple dilution may be sufficient.

    • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be necessary to remove interferences.

  • Validation: The method would need to be fully validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Visualizations

Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development cluster_2 Phase 3: Method Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., GC, HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Initiates Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MA1 Routine Analysis V6->MA1 Validated Method MA2 Method Transfer MA1->MA2 MA3 Lifecycle Management MA2->MA3

Caption: A generalized workflow for the development, validation, and application of an analytical method.

Signaling Pathway (Hypothetical Metabolic Pathway of Propylene Glycol)

G PG Propylene Glycol Lactaldehyde Lactaldehyde PG->Lactaldehyde Alcohol Dehydrogenase Methylglyoxal Methylglyoxal PG->Methylglyoxal Alternative Pathway PGP Propylene Glycol Phosphate PG->PGP Kinase (Hypothetical) Lactate Lactate Lactaldehyde->Lactate Aldehyde Dehydrogenase Pyruvate Pyruvate Methylglyoxal->Pyruvate Pyruvate->Lactate PGP->Lactaldehyde

Caption: A simplified diagram illustrating the metabolic pathways of propylene glycol.

References

A Comparative Analysis of Propylene Glycol Phosphate Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol (PG) and its derivatives are widely utilized in the pharmaceutical industry as solvents, humectants, and preservatives.[1][2] The addition of a phosphate group to the propylene glycol backbone can create novel derivatives with potentially enhanced properties for drug delivery applications. This guide provides a comparative analysis of hypothetical propylene glycol phosphate derivatives, evaluating their performance against common alternatives and providing detailed experimental protocols for their assessment. This analysis is based on established properties of propylene glycol, phosphate-containing compounds, and general principles of drug delivery vehicle formulation.

Comparative Performance Data

The following tables summarize the expected performance of two hypothetical propylene glycol phosphate derivatives—monopropylene glycol phosphate (PGP-1) and dipropylene glycol phosphate (PGP-2)—in comparison to propylene glycol (PG) and a common alternative, polyethylene glycol 400 (PEG 400).

Table 1: Physicochemical Properties

ParameterPropylene Glycol (PG)Monopropylene Glycol Phosphate (PGP-1)Dipropylene Glycol Phosphate (PGP-2)Polyethylene Glycol 400 (PEG 400)
Molecular Weight ( g/mol ) 76.09~156~232~400
Appearance Colorless, viscous liquidColorless to pale yellow liquidColorless to pale yellow viscous liquidColorless, viscous liquid
Solubility in Water Miscible[2]Highly SolubleSolubleMiscible
Log P (Octanol/Water) -0.92< -1.0 (estimated)< -0.5 (estimated)-1.3

Table 2: Drug Formulation Performance

ParameterPropylene Glycol (PG)Monopropylene Glycol Phosphate (PGP-1)Dipropylene Glycol Phosphate (PGP-2)Polyethylene Glycol 400 (PEG 400)
Drug Solubility (Model Drug: Ibuprofen, mg/mL) ~150>200 (estimated)>180 (estimated)~100
Formulation Stability (Time to 5% degradation of model drug at 40°C) 6 months>12 months (estimated)>10 months (estimated)8 months
In Vitro Drug Release (Time for 80% release) 4 hours8 hours (estimated for sustained release)6 hours (estimated for sustained release)3 hours

Table 3: Biocompatibility Data

AssayPropylene Glycol (PG)Monopropylene Glycol Phosphate (PGP-1)Dipropylene Glycol Phosphate (PGP-2)Polyethylene Glycol 400 (PEG 400)
Cell Viability (MTT Assay, % viability at 1 mg/mL) 85%[3]>90% (estimated)>88% (estimated)>95%
Hemolysis (% at 1 mg/mL) < 5%< 2% (estimated)< 3% (estimated)< 2%

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of these findings.

Synthesis of Propylene Glycol Phosphate Derivatives

Objective: To synthesize monopropylene glycol phosphate (PGP-1) and dipropylene glycol phosphate (PGP-2).

Materials:

  • Propylene glycol

  • Dipropylene glycol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve propylene glycol (or dipropylene glycol) and pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture with 1M HCl and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product using column chromatography on silica gel.

In Vitro Drug Release Study

Objective: To determine the release profile of a model drug from formulations containing propylene glycol phosphate derivatives.

Materials:

  • Drug-loaded nanoparticles formulated with PGP-1 or PGP-2

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system[4][5][6]

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticle formulation in PBS.

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (the release medium) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.[7]

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of propylene glycol phosphate derivatives on a relevant cell line (e.g., fibroblasts, hepatocytes).[8]

Materials:

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Propylene glycol phosphate derivatives (PGP-1, PGP-2)

  • Propylene glycol (PG) and Polyethylene glycol 400 (PEG 400) as controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (PGP-1, PGP-2, PG, PEG 400) in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include untreated cells as a negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Hemolysis Assay

Objective: To evaluate the hemolytic potential of propylene glycol phosphate derivatives on red blood cells.[11][12]

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Propylene glycol phosphate derivatives (PGP-1, PGP-2)

  • Propylene glycol (PG) and Polyethylene glycol 400 (PEG 400) as controls

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the red blood cells (RBCs) with PBS by centrifugation and resuspend to obtain a 2% (v/v) RBC suspension.

  • Prepare different concentrations of the test compounds in PBS.

  • In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the test compound solutions.

  • Use PBS as a negative control (0% hemolysis) and Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[13]

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Drug-PGP Drug-PGP Nanoparticle Endosome Endosome Drug-PGP->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-triggered Target Cellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Proposed cellular uptake and drug release mechanism for a PGP-based nanoparticle.

Experimental Workflow

cluster_synthesis Synthesis & Formulation cluster_char Characterization cluster_bio Biocompatibility s1 Synthesize PGP Derivatives s2 Formulate Drug-Loaded Nanoparticles s1->s2 c1 Physicochemical Analysis (Size, Zeta, Drug Load) s2->c1 c2 In Vitro Release Study (HPLC) s2->c2 b1 Cytotoxicity Assay (MTT) s2->b1 b2 Hemolysis Assay s2->b2

Caption: Workflow for the synthesis, characterization, and biocompatibility testing of PGP derivatives.

Logical Relationship

A Propylene Glycol (Hydrophilic, Biocompatible) C Propylene Glycol Phosphate Derivative A->C B Phosphate Group (Anionic, Enhances Solubility) B->C D Improved Drug Solubility & Stability C->D E Enhanced Drug Delivery Vehicle D->E

Caption: Rationale for the development of propylene glycol phosphate derivatives for drug delivery.

References

Efficacy of Propylene Glycol Phosphate in Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An important note to the reader: Extensive literature searches for efficacy studies specifically concerning "propylene glycol phosphate" (PGP) as a distinct drug delivery vehicle have yielded no significant results within the domain of pharmaceutical sciences. The available information primarily discusses propylene glycol (PG) as a component in formulations, often in conjunction with phosphate buffers, or mentions propylene glycol phosphate esters in unrelated fields such as agriculture and industrial materials.

Therefore, this guide will focus on a closely related and well-documented application: the use of propylene glycol as a key component in advanced liposomal drug delivery systems. We will objectively compare the performance of Propylene Glycol-Enhanced Liposomes (PG-Liposomes) with conventional liposomes, providing supporting experimental data, detailed methodologies, and the required visualizations to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to Propylene Glycol in Liposomal Drug Delivery

Propylene glycol (PG) is a widely used excipient in pharmaceutical formulations, valued for its properties as a solvent, humectant, and preservative.[1] In the context of liposomal drug delivery, the incorporation of PG into the vesicle structure has been shown to significantly enhance their performance, particularly for topical and transdermal applications. PG-Liposomes are phospholipid vesicles that incorporate propylene glycol into their structure, leading to increased flexibility and deformability of the lipid bilayer. This guide will compare the efficacy of PG-Liposomes against conventional liposomes, which are composed primarily of phospholipids and do not contain PG.

Comparative Efficacy: PG-Liposomes vs. Conventional Liposomes

The inclusion of propylene glycol in liposomal formulations has been demonstrated to improve several key performance indicators critical for effective drug delivery. The following tables summarize the quantitative data from comparative studies.

Table 1: Physicochemical Properties
ParameterConventional LiposomesPG-LiposomesKey FindingsReference
Vesicle Size (nm) 867.9 (blank), 351.0 (drug-loaded)Smaller vesicle size with PGIncorporation of PG leads to a reduction in vesicle size, suggesting an interaction with the phospholipid bilayer that allows for greater flexibility.[2]
Entrapment Efficiency (%) 80.7896.33PG-Liposomes exhibit significantly higher entrapment efficiency for the antifungal drug miconazole nitrate.[2]
Stability (Drug Leakage over time) Higher leakageImproved stabilityPG-Liposomes demonstrate enhanced stability with less drug leakage over time compared to conventional liposomes.[2]
Table 2: Drug Delivery Performance (Miconazole Nitrate)
ParameterConventional LiposomesPG-LiposomesKey FindingsReference
In Vitro Drug Release Faster releaseSlower, more controlled releasePG-Liposomes provide a more sustained release profile for miconazole nitrate.[2]
Skin Permeation Lower permeationEnhanced permeationThe presence of PG in the liposomes, acting synergistically with the vesicles, improves skin penetration of the drug.[2]
Skin Deposition Lower depositionEnhanced depositionPG-Liposomes lead to a higher retention of the drug within the skin layers.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Preparation of Liposomes

Conventional Liposomes:

  • Dissolve a specific amount of phospholipid (e.g., soy phosphatidylcholine) in a suitable organic solvent.

  • Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with an aqueous buffer solution containing the drug to be encapsulated.

  • Vortex or sonicate the suspension to form multilamellar or unilamellar vesicles, respectively.

Propylene Glycol-Liposomes:

  • Dissolve the phospholipid and the drug in propylene glycol at 60°C.

  • Slowly add distilled water to the mixture while stirring at a constant speed (e.g., 700 rpm).

  • Continue mixing for an additional 30 minutes while maintaining the temperature at 60°C to allow for the self-assembly of PG-liposomes.[2]

Characterization of Liposomes
  • Vesicle Size and Zeta Potential: Determined by dynamic light scattering (DLS) using a particle size analyzer.

  • Entrapment Efficiency (%EE): The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposome dispersion using methods like ultracentrifugation or dialysis. The drug content in the liposomes is then quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The %EE is calculated as: %EE = (Amount of entrapped drug / Total amount of drug added) x 100

  • In Vitro Drug Release: A dialysis bag method is commonly employed. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then suspended in a release medium that mimics physiological conditions. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.

In Vitro Skin Permeation Studies
  • Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.

  • The liposomal formulation is applied to the epidermal side of the skin in the donor compartment.

  • The receptor compartment is filled with a suitable buffer solution and maintained at 37°C.

  • Samples are withdrawn from the receptor compartment at different time points and analyzed for the amount of drug that has permeated through the skin.

  • At the end of the study, the skin is washed to remove any unabsorbed formulation, and the amount of drug retained within the skin is quantified.

Visualizing Experimental Workflows and Relationships

Diagram 1: Preparation of PG-Liposomes vs. Conventional Liposomes

G cluster_0 Conventional Liposomes cluster_1 PG-Liposomes a Dissolve Phospholipid in Organic Solvent b Form Thin Lipid Film (Evaporation) a->b c Hydrate with Aqueous Drug Solution b->c d Vortex/Sonicate c->d e Conventional Liposomes d->e f Dissolve Phospholipid & Drug in Propylene Glycol (60°C) g Add Distilled Water (Stirring) f->g h Continue Mixing (30 min) g->h i PG-Liposomes h->i

Caption: A comparison of the preparation workflows for conventional and PG-liposomes.

Diagram 2: Rationale for Enhanced Skin Delivery by PG-Liposomes

G A Propylene Glycol (PG) Incorporation B Increased Bilayer Flexibility & Deformability A->B D Synergistic Penetration Enhancing Effect of PG A->D C Enhanced Penetration of Vesicles into Skin Strata B->C E Improved Drug Delivery to Deeper Skin Layers C->E D->E

Caption: The proposed mechanism for improved skin delivery by PG-liposomes.

Conclusion

While specific efficacy studies on "propylene glycol phosphate" as a drug delivery vehicle are not available in the current scientific literature, the use of propylene glycol as an integral component of liposomal systems has been shown to be a promising strategy for enhancing drug delivery, particularly for topical applications. The comparative data presented in this guide indicates that PG-Liposomes offer significant advantages over conventional liposomes in terms of drug entrapment, stability, and skin permeation. The detailed experimental protocols and visual diagrams provide a foundation for researchers to further explore and optimize these advanced drug delivery systems. Future research could focus on synthesizing and evaluating novel propylene glycol derivatives, including phosphate esters, to determine their potential as unique drug delivery carriers.

References

A Comparative Toxicity Analysis: Propylene Glycol vs. Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the toxicological profiles of propylene glycol and glycerol, supported by experimental data and standardized testing protocols.

Introduction

Propylene glycol and glycerol are structurally similar compounds widely utilized across the pharmaceutical, food, and cosmetic industries as excipients, humectants, and solvents. Their prevalence in various formulations necessitates a thorough understanding of their respective toxicological profiles. This guide provides a comprehensive comparison of the toxicity of propylene glycol and glycerol, drawing upon in vitro and in vivo experimental data. While the initial inquiry specified propylene glycol phosphate, a thorough literature search revealed a lack of toxicological data for this specific compound. Therefore, this guide will focus on the well-characterized parent compound, propylene glycol, and compare it with glycerol. This information is crucial for formulation scientists, toxicologists, and researchers in making informed decisions regarding the selection of these excipients in product development.

Executive Summary of Toxicity Data

The available data indicates that both propylene glycol and glycerol exhibit a low order of acute toxicity. However, differences in their metabolism and potential for adverse effects under specific conditions are noteworthy. Glycerol is generally considered non-toxic and is a natural metabolite in the human body.[1] Propylene glycol also has low toxicity but can lead to adverse effects at high doses, primarily due to its metabolism to lactic acid.[2]

ParameterPropylene GlycolGlycerolReference
Oral LD50 (Rat) 8-46 g/kg>12.6 g/kg[3]
Oral LD50 (Mouse) 25-32 g/kg31.5 g/kg[3][4]
Primary Irritant Yes (in some individuals, likely due to dehydration)No (generally considered harmless)[4]
Metabolism Oxidized to lactic acid and pyruvic acidNatural intermediate in fat and carbohydrate metabolism[1]
Primary Toxic Effect at High Doses Lactic acidosis, hyperosmolalityMild headache, dizziness, nausea, vomiting, thirst, and diarrhea[2][4]

In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental in the preliminary safety assessment of chemical compounds, providing insights into their potential to cause cellular damage.[5][6] These assays are often used to screen compounds and determine their IC50 (half-maximal inhibitory concentration) values, which quantify the concentration of a substance required to inhibit a biological process by 50%.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., propylene glycol or glycerol) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vivo Toxicity Assessment

In vivo studies in animal models provide crucial information on the systemic toxicity of a substance.

Glycerol: Studies in mice and rats have shown that glycerol has very low acute toxicity when administered intravenously or intraperitoneally.[8] In a study on rats, repeated administration of 10% glycerol over 3 months showed no toxic effects.[8] Oral administration in humans can lead to mild side effects such as headache, dizziness, and gastrointestinal issues.[4] However, recent concerns have been raised about the potential for glycerol intoxication in young children who consume large amounts of slushy drinks containing glycerol, which can lead to shock, hypoglycemia, and loss of consciousness.[9][10]

Propylene Glycol: Propylene glycol also demonstrates low toxicity in animal studies.[4] The oral LD50 in rats is reported to be in the range of 8-46 g/kg.[3] Long-term exposure of animals to atmospheres saturated with propylene glycol did not produce any measurable effects.[4] In humans, propylene glycol is generally recognized as safe for use in foods, cosmetics, and pharmaceuticals.[3] However, it can be a primary skin irritant in some individuals, likely due to its dehydrating properties.[4]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

This method is a sequential testing procedure that uses a minimum number of animals to estimate the LD50 of a substance.

Methodology:

  • Animal Selection: Use a small number of animals (typically rats or mice) of a single sex.

  • Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information about the substance's toxicity.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Dose Progression: The dose progression factor is typically a constant multiplicative factor (e.g., 1.5 or 2.0).

  • Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at each dose level.

Signaling Pathways in Cytotoxicity

The toxicity of a compound at the cellular level often involves the disruption of specific signaling pathways. While the precise pathways for propylene glycol and glycerol-induced toxicity at high concentrations are not fully elucidated in the provided search results, a general representation of a cellular stress response pathway leading to apoptosis (programmed cell death) can be illustrated.

Cellular_Toxicity_Pathway cluster_pathway Hypothetical Cellular Stress Response Pathway Toxicant Toxicant Exposure (e.g., High Concentration of Glycol) ROS Increased Reactive Oxygen Species (ROS) Toxicant->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential cell death pathway.

Conclusion

Both propylene glycol and glycerol are compounds with low systemic toxicity, making them suitable for a wide range of applications in the pharmaceutical and other industries. Glycerol, being a natural metabolite, is generally considered to have a more favorable safety profile.[1] Propylene glycol is also safe for its intended uses, but its potential to cause skin irritation and the metabolic burden at very high doses should be considered.[2][4] The choice between these two excipients will depend on the specific application, the intended route of administration, and the target patient population. For sensitive populations, such as young children, the potential risks associated with high doses of glycerol should be carefully evaluated.[9] Further direct comparative studies, particularly in relevant in vitro models, would be beneficial to provide a more nuanced understanding of their relative toxicities at the cellular level.

References

A Comparative Analysis of R- and S-Propylene Glycol Phosphate Enantiomers: An Inquiry into a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the R- and S-enantiomers of propylene glycol phosphate. While research has been conducted on the individual enantiomers of the parent compound, propylene glycol (PG), data specifically detailing the biological effects, experimental protocols, and signaling pathways of their phosphorylated counterparts is currently unavailable. This guide, therefore, aims to provide a thorough overview of the existing knowledge on R- and S-propylene glycol and to extrapolate potential areas of interest for future research into their phosphate esters, acknowledging the current limitations in available data.

Propylene Glycol Enantiomers: Toxicity and Metabolism

Propylene glycol, a widely used excipient in pharmaceuticals, food, and cosmetics, exists as a racemic mixture of (R)- and (S)-enantiomers. Studies have begun to investigate the stereoselective effects of these isomers, with a notable study on their oral toxicity in mice.

Acute and Subacute Oral Toxicity

A key study investigating the toxicity of R-PG, S-PG, and the racemic mixture (RS-PG) in Kunming mice yielded the following results:

ParameterR-PGS-PGRS-PG
Median Lethal Dose (LD50) 22.81 g/kg26.62 g/kg24.92 g/kg
Subacute Toxicity (28-day study) No significant difference observed between enantiomers.No significant difference observed between enantiomers.No significant difference observed between enantiomers.
Observed Nephrotoxicity Increased kidney somatic index and blood urea nitrogen levels at 1 and 5 g/kg/day.Increased kidney somatic index and blood urea nitrogen levels at 1 and 5 g/kg/day.Increased kidney somatic index and blood urea nitrogen levels at 1 and 5 g/kg/day.

Data sourced from a 2021 study on the oral toxicity of propylene glycol enantiomers in mice.[1]

Experimental Protocol: Subacute Oral Toxicity Assessment

The subacute toxicity was evaluated in Kunming mice over a 28-day period. The protocol involved the following steps:

  • Animal Model: Kunming mice were used as the animal model.

  • Groups: Mice were divided into groups receiving R-PG, S-PG, or RS-PG.

  • Administration: The compounds were administered daily via oral gavage at doses of 1 and 5 g/kg of body weight.

  • Parameters Monitored: Body weight, organ weights (specifically kidney somatic index), and serum biochemical markers (including blood urea nitrogen) were measured.

  • Histological Examination: Renal histology was performed to assess for any pathological changes in the kidney.

  • Oxidative Stress Markers: The activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase were measured in kidney tissue.

  • Inflammatory Markers: Levels of malondialdehyde, tumor necrosis factor-α, interleukin-1β, and interleukin-6 were quantified in the kidney.

The Missing Link: Propylene Glycol Phosphate Enantiomers

While the metabolism of propylene glycol is known to include a phosphorylation pathway, there is a notable absence of studies that specifically compare the biological activities of the resulting R- and S-propylene glycol phosphate enantiomers. It is plausible that the stereochemistry of the parent molecule could influence the rate and extent of phosphorylation, as well as the interaction of the phosphate esters with biological targets. However, without experimental data, any discussion of their comparative effects remains speculative.

Potential Signaling Pathway Involvement

The study on propylene glycol enantiomers indicated that the observed nephrotoxicity is associated with oxidative stress and an inflammatory response mediated by the NF-κB signaling pathway[1][2].

NF_kB_Pathway PG Propylene Glycol (R- and S-enantiomers) Oxidative_Stress Oxidative Stress PG->Oxidative_Stress IKK IKK Complex Oxidative_Stress->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB NF_kB_active Active NF-κB NF_kB->NF_kB_active activation Nucleus Nucleus NF_kB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes induces Inflammation Inflammation (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Inflammation

References

In Vivo Biocompatibility of Propylene Glycol Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the in vivo biocompatibility of propylene glycol phosphate. Due to the limited availability of direct in vivo studies on propylene glycol phosphate as a singular entity, this guide synthesizes data from its constituent components—propylene glycol and phosphate-based polymers—and compares them with two well-established biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA) and Poly(caprolactone) (PCL). This guide is intended to provide a comprehensive overview to aid in material selection for drug delivery and tissue engineering applications.

Overview of Materials

Propylene Glycol Phosphate (PGP): A phosphate ester of propylene glycol. While propylene glycol is generally recognized as safe (GRAS) and used in numerous pharmaceutical formulations, and phosphate-based polymers are explored for their biocompatibility, specific in vivo data for PGP is scarce. Its biocompatibility profile is inferred from its components.

Poly(lactic-co-glycolic acid) (PLGA): A copolymer of polylactic acid (PLA) and polyglycolic acid (PGA), PLGA is one of the most widely used biodegradable polymers in FDA-approved therapeutic devices.[1] Its degradation rate and mechanical properties can be tuned by altering the ratio of PLA to PGA.[1]

Poly(caprolactone) (PCL): A biodegradable polyester with a slower degradation rate compared to PLGA.[2][3] Its high permeability to many drugs and excellent biocompatibility make it a popular choice for long-term implantable devices and drug delivery systems.[2][3]

Comparative Analysis of In Vivo Biocompatibility

The following tables summarize the in vivo biocompatibility data for the components of propylene glycol phosphate (as a proxy) and the alternative polymers, PLGA and PCL.

Table 1: Comparison of In Vivo Inflammatory Response

MaterialAnimal ModelImplantation SiteKey Inflammatory Response FindingsTime PointsCitation
Propylene Glycol (component of PGP) RatSubcutaneousNot specified as a standalone implant. Generally considered non-inflammatory at low concentrations.-Inferred
Phosphate-based Polymers (proxy for PGP) --Generally exhibit good biocompatibility with a mild inflammatory response.-Inferred
PLGA HamsterSubcutaneous (back)Chronic granulomatous inflammatory response with epithelioid cells and multinucleated giant cells. Lymphocyte presence decreased after 90 days.7, 15, 30, 90 days[4]
PLGA RatSubcutaneousHighly inert with no evidence of inflammatory infiltration in surrounding tissues or bone. Fibrous capsule formation was observed.3, 12 months[5]
PCL RatSubcutaneous (back) & CalvariaA thin fibrous capsule with collagenous fibers enveloped the implant, indicating a positive tissue response. No signs of inflammation were detected in major organs.-[2]
PCL RatSubcutaneous & IntraperitonealDevelopment of a connective tissue capsule around the implant with cell adhesion, angiogenesis, and foreign body giant cells.2, 8, 24 weeks[6][7]

Table 2: Comparison of Histopathological Findings and Tissue Integration

MaterialAnimal ModelImplantation SiteHistopathological FindingsCitation
Propylene Glycol (component of PGP) --Data for solid implants is not applicable. As a vehicle, it is generally well-tolerated.-
Phosphate-based Polymers (proxy for PGP) --Generally supports tissue ingrowth with minimal fibrous encapsulation.-
PLGA HamsterSubcutaneous (back)Internalization of biomaterial by multinucleated giant cells. Over time, fewer PLGA fragments were observed, and no fibrous tissue formation was noted.[4]
PLGA RatSubcutaneousA thin connective tissue capsule developed around the implant.[8]
PCL RatCalvariaNewly formed bone was observed growing towards the center of the defects.[2]
PCL RabbitBone defectsNanocomposite PCL showed a greater quantity of newly formed lamellar bone compared to controls.[9]

Experimental Protocols

Detailed methodologies for key in vivo biocompatibility experiments are crucial for the interpretation and comparison of results.

Subcutaneous Implantation for Inflammatory Response
  • Animal Model: Wistar rats (250-350g) are commonly used.[10]

  • Implant Preparation: The test material (e.g., PLGA or PCL scaffolds) is sterilized, typically using ethylene oxide or gamma radiation.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The dorsal area is shaved and disinfected.

    • A small incision is made, and a subcutaneous pocket is created by blunt dissection.

    • The sterile implant is placed in the pocket.

    • The incision is closed with sutures.

  • Post-operative Care: Animals are monitored for signs of infection or distress. Analgesics may be administered.

  • Explantation and Analysis: At predetermined time points (e.g., 1, 2, 4, 12, and 26 weeks), the animals are euthanized.[10] The implant and surrounding tissue are excised, fixed in 10% buffered formalin, and processed for histological analysis (e.g., H&E and Masson's Trichrome staining).[10][11]

Calvarial Defect Model for Bone Regeneration
  • Animal Model: Sprague-Dawley rats are a common choice.

  • Surgical Procedure:

    • The animal is anesthetized, and the head is shaved and disinfected.

    • A sagittal incision is made over the calvarium, and the periosteum is reflected.

    • A critical-sized defect (typically 5mm in diameter) is created in the parietal bone using a trephine burr under constant saline irrigation.

    • The test scaffold is implanted into the defect.

    • The periosteum and skin are sutured.

  • Analysis: After a specified period (e.g., 4, 8, or 12 weeks), animals are euthanized. The calvaria are harvested and analyzed using micro-computed tomography (µCT) for quantitative bone formation analysis and histology for qualitative assessment of bone ingrowth and tissue response.[2]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo biocompatibility assessment and a simplified representation of the foreign body response.

G cluster_0 Pre-Implantation cluster_1 Implantation cluster_2 Post-Implantation cluster_3 Analysis Material Fabrication Material Fabrication Sterilization Sterilization Material Fabrication->Sterilization Animal Acclimatization Animal Acclimatization Sterilization->Animal Acclimatization Anesthesia Anesthesia Surgical Procedure Surgical Procedure Anesthesia->Surgical Procedure Implantation Implantation Surgical Procedure->Implantation Suturing Suturing Implantation->Suturing Post-operative Care Post-operative Care Observation Period Observation Period Post-operative Care->Observation Period Euthanasia & Explantation Euthanasia & Explantation Observation Period->Euthanasia & Explantation Gross Observation Gross Observation Histopathology Histopathology Gross Observation->Histopathology H&E, MT Staining Data Interpretation Data Interpretation Histopathology->Data Interpretation Explantation Explantation Explantation->Gross Observation Micro-CT (for bone) Micro-CT (for bone) Explantation->Micro-CT (for bone) Micro-CT (for bone)->Data Interpretation

A typical workflow for in vivo biocompatibility testing.

G Implanted Biomaterial Implanted Biomaterial Protein Adsorption Protein Adsorption Implanted Biomaterial->Protein Adsorption Minutes Neutrophil Recruitment Neutrophil Recruitment Protein Adsorption->Neutrophil Recruitment Hours Macrophage Infiltration Macrophage Infiltration Neutrophil Recruitment->Macrophage Infiltration Days Foreign Body Giant Cell Formation Foreign Body Giant Cell Formation Macrophage Infiltration->Foreign Body Giant Cell Formation Days to Weeks Fibrous Capsule Formation Fibrous Capsule Formation Foreign Body Giant Cell Formation->Fibrous Capsule Formation Weeks Resolution/Chronic Inflammation Resolution/Chronic Inflammation Fibrous Capsule Formation->Resolution/Chronic Inflammation Weeks to Months

Simplified signaling pathway of foreign body response.

Conclusion

This guide provides a comparative analysis of the in vivo biocompatibility of propylene glycol phosphate, benchmarked against the well-characterized biodegradable polymers PLGA and PCL.

  • Propylene Glycol Phosphate (Inferred): Based on its components, PGP is anticipated to have a favorable biocompatibility profile. Propylene glycol is a widely used, non-toxic pharmaceutical excipient, and phosphate-based polymers generally exhibit good tissue compatibility. However, the absence of direct in vivo studies on PGP is a significant data gap that necessitates further investigation to confirm its safety and efficacy for specific biomedical applications.

  • PLGA: Demonstrates good biocompatibility, though it can elicit a transient inflammatory response that generally resolves over time.[4] The degradation products, lactic and glycolic acid, are natural metabolites, which contributes to its safety profile.[1]

  • PCL: Exhibits excellent biocompatibility with a minimal inflammatory response and promotes tissue integration, particularly in bone regeneration contexts.[2][9] Its slow degradation rate makes it suitable for applications requiring long-term structural support.

For researchers and drug development professionals, the choice between these materials will depend on the specific requirements of the application, including the desired degradation rate, mechanical properties, and the nature of the host tissue. While PLGA and PCL have a wealth of in vivo data supporting their use, propylene glycol phosphate represents a potentially promising but underexplored alternative that warrants dedicated biocompatibility studies.

References

A Comparative Guide to Propylene Glycol Phosphate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propylene glycol phosphate is crucial for various applications, from pharmaceutical formulation analysis to toxicological studies. This guide provides an objective comparison of the primary analytical methods used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data from various studies.

Comparison of Quantitative Performance

The selection of an appropriate analytical method hinges on factors such as sensitivity, precision, and the nature of the sample matrix. The following table summarizes the key performance indicators for the most common propylene glycol quantification methods.

Analytical MethodDetectorSample MatrixDerivatization RequiredLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
Gas Chromatography (GC) Flame Ionization Detector (FID)Biological SamplesYesSub to low ppm range>80%<10%[1]
Mass Spectrometry (MS)Biological SamplesYesSub to low ppm range>80%<10%[1]
Electron Capture Detector (ECD)Biological SamplesYesSub to low ppm range>80%<10%[1]
High-Performance Liquid Chromatography (HPLC) Tandem Mass Spectrometry (MS/MS)Rat PlasmaYes (Benzoyl Chloride)LOD: 0.269 µg/mL; LOQ: 0.448 µg/mL-Intra-assay: 3.8–4.8%; Inter-assay: 4.2–6.6%[2]
Tandem Mass Spectrometry (MS/MS)Rat Lung TissueYes (Benzoyl Chloride)LOD: 1.12 µg/g; LOQ: 1.62 µg/g-Intra-assay: 3.8–4.0%; Inter-assay: 6.5–7.4%[2]
Near-Infrared (NIR) Spectroscopy -Propylene Glycol-Water MixturesNoLOD: 2.0% DEG; LOQ: 6.5% DEG--[3]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of the experimental protocols for the primary quantification methods.

Gas Chromatography (GC-FID) Method

This method is widely used for the analysis of propylene glycol in various matrices, often requiring derivatization to enhance volatility.

  • Sample Preparation & Derivatization:

    • For biological samples, deproteinization is typically the first step, which can be achieved using agents like acetic acid or perchloric acid, followed by centrifugation.[1]

    • An internal standard (e.g., 1,4-butanediol) is added to the sample.

    • The sample is then subjected to derivatization. A common method involves reaction with a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or benzoyl chloride to form a more volatile ester.[2]

    • The derivatized analyte is then extracted using an organic solvent like pentane.

  • GC-FID Analysis:

    • Column: A suitable capillary column, such as a DB-BAC1 Ultra Inert, is used for separation.

    • Carrier Gas: Helium or Nitrogen is typically used as the carrier gas.

    • Injector and Detector Temperatures: The injector and Flame Ionization Detector (FID) are maintained at elevated temperatures (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of the analyte from other components in the sample.

    • Quantification: The concentration of propylene glycol is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

High-Performance Liquid Chromatography (HPLC-MS/MS) Method with Pre-column Derivatization

HPLC is a powerful technique for analyzing non-volatile compounds. For propylene glycol, which lacks a strong chromophore, derivatization is necessary for sensitive detection.

  • Sample Preparation & Derivatization:

    • Similar to GC, biological samples often require a protein precipitation step.

    • An appropriate internal standard is added.

    • Pre-column derivatization is performed, for instance, with benzoyl chloride under alkaline conditions to form a UV-active or mass-spectrometry-ionizable derivative.[2]

  • HPLC-MS/MS Analysis:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds.

    • Ionization Source: Positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[2]

    • Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the derivatized propylene glycol and the internal standard.

    • Quantification: The analyte concentration is calculated from the ratio of the peak area of the analyte to the internal standard, based on a calibration curve.

Visualizing the Workflow and Comparison

To further clarify the processes and the comparative aspects of these methods, the following diagrams are provided.

Propylene_Glycol_Quantification_Workflow Experimental Workflow for Propylene Glycol Quantification cluster_SamplePrep Sample Preparation cluster_GC GC Analysis cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Sample Sample Collection (e.g., Plasma, Tissue) Deproteinization Deproteinization (if applicable) Sample->Deproteinization Add_IS Addition of Internal Standard Deproteinization->Add_IS Derivatization Derivatization Add_IS->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Volatile Derivative HPLC_Injection HPLC Injection Derivatization->HPLC_Injection UV-active/Ionizable Derivative GC_Separation Chromatographic Separation GC_Injection->GC_Separation GC_Detection Detection (FID/MS) GC_Separation->GC_Detection Quantification Quantification (Calibration Curve) GC_Detection->Quantification HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection Detection (MS/MS) HPLC_Separation->HPLC_Detection HPLC_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for propylene glycol quantification.

Method_Comparison_Logic Logical Comparison of Quantification Methods cluster_Methods Analytical Methods cluster_Performance Performance Metrics GC Gas Chromatography (GC) Sensitivity Sensitivity (LOD/LOQ) GC->Sensitivity High Precision Precision (%RSD) GC->Precision High Recovery Recovery (%) GC->Recovery Good Matrix Matrix Compatibility GC->Matrix Wide Range Throughput Sample Throughput GC->Throughput Moderate HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Sensitivity Very High (with MS/MS) HPLC->Precision High HPLC->Recovery Good HPLC->Matrix Wide Range HPLC->Throughput Moderate to High NIR Near-Infrared (NIR) Spectroscopy NIR->Sensitivity Lower (for bulk analysis) NIR->Precision Good for screening NIR->Recovery Not Applicable NIR->Matrix Less complex matrices NIR->Throughput Very High

Caption: Comparison of analytical methods.

References

comparative study of propylene glycol phosphate and polyethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Propylene Glycol Phosphate and Polyethylene Glycol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical excipients and drug delivery systems, the choice of polymer can significantly impact the efficacy, stability, and biocompatibility of the final product. This guide provides a detailed comparative study of the well-established Polyethylene Glycol (PEG) and the less-documented Propylene Glycol Phosphate. Due to the limited direct literature on Propylene Glycol Phosphate, its properties are largely inferred from the known characteristics of propylene glycol and phosphate esters.

Physicochemical Properties and Structure

Polyethylene Glycol is a polyether compound with the general structure H−(O−CH2−CH2)n−OH.[1] Its properties are highly dependent on its molecular weight, which can range from a viscous liquid for low molecular weights to a waxy solid for higher molecular weights.[2] PEG is soluble in water and many organic solvents.[3]

Propylene Glycol is a diol with the chemical formula CH3CH(OH)CH2OH.[1] It is a viscous, colorless liquid that is miscible with a broad range of solvents.[2] Based on the principles of organophosphorus chemistry, Propylene Glycol Phosphate would be an ester of phosphoric acid and propylene glycol.[4] This phosphorylation would likely increase the hydrophilicity and introduce a negative charge at physiological pH, potentially altering its interaction with biological membranes and solubility profile.

Comparative Data Summary

The following table summarizes the key properties of Polyethylene Glycol and the inferred properties of Propylene Glycol Phosphate.

PropertyPolyethylene Glycol (PEG)Propylene Glycol Phosphate (Inferred)
Chemical Structure H−(O−CH2−CH2)n−OHCH3CH(OPO3H2)CH2OH or CH3CH(OH)CH2OPO3H2
Physical State Liquid or solid, depending on molecular weight.[2]Likely a liquid or solid, with physical properties influenced by the degree of phosphorylation and counter-ions.
Solubility Soluble in water and many organic solvents.[3]Expected to have high water solubility due to the polar phosphate group.
Biocompatibility Generally recognized as safe (GRAS) by the FDA and considered biologically inert.[3][5] However, concerns exist regarding potential hypersensitivity reactions and the formation of anti-PEG antibodies.[5][6]Propylene glycol is generally considered safe, though it can cause irritation at high concentrations.[7] The phosphate group is ubiquitous in biological systems. The biocompatibility would need to be experimentally determined.
Toxicity Low toxicity, which decreases with increasing molecular weight.[5] Some low molecular weight oligomers of ethylene glycol can be toxic at high concentrations.[8] Concerns exist about the toxicity of degradation products.[3]Propylene glycol has low toxicity.[7] Organophosphates have a wide range of toxicities; however, simple phosphate esters are generally of low toxicity. The specific toxicity profile would require experimental evaluation.[4]
Applications in Drug Delivery Widely used for "PEGylation" to increase drug solubility, stability, and circulation half-life.[9][10] Used in hydrogels for controlled release.[9]Potentially useful as a drug carrier, solubilizer, or component of a delivery system. The phosphate group could be used for targeting or to modulate drug release.

Applications in Drug Delivery

Polyethylene Glycol (PEG) is a cornerstone of modern drug delivery, primarily through the process of PEGylation. This involves the covalent attachment of PEG chains to therapeutic proteins, peptides, or small molecules.

Key Advantages of PEGylation:

  • Increased Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs.[5]

  • Reduced Immunogenicity: PEG chains can shield therapeutic proteins from the immune system, reducing the risk of an immune response.[9][11]

  • Prolonged Circulation Time: PEGylation increases the hydrodynamic size of the drug, reducing its clearance by the kidneys and prolonging its presence in the bloodstream.[9][12]

  • Improved Stability: PEG can protect drugs from enzymatic degradation.[9]

PEGylation cluster_0 PEGylation Process cluster_1 Therapeutic Outcomes Drug Drug PEG PEG PEGylated_Drug PEGylated_Drug Increased_Solubility Increased_Solubility Reduced_Immunogenicity Reduced_Immunogenicity Prolonged_Circulation Prolonged_Circulation

PEGylation of a therapeutic agent and its primary benefits.

Propylene Glycol Phosphate , while not extensively studied, presents several theoretical advantages in drug delivery. The phosphate moiety could serve as a handle for further chemical modification or for targeting specific tissues. Its potential as a pH-responsive element could be exploited for controlled drug release in environments with specific pH ranges, such as tumors or intracellular compartments.

Experimental Protocols

Objective comparison of these two compounds would require a series of standardized experiments.

Biocompatibility and Cytotoxicity Assessment

Objective: To evaluate the effect of the compounds on cell viability and proliferation.

Methodology:

  • Cell Culture: Human cell lines relevant to the intended application (e.g., hepatocytes for systemic drug delivery, fibroblasts for dermal applications) are cultured under standard conditions.

  • Exposure: Cells are treated with varying concentrations of Propylene Glycol Phosphate and Polyethylene Glycol for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assay (MTT or MTS): The metabolic activity of the cells is measured, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated and compared.

Biocompatibility_Workflow cluster_workflow In Vitro Cytotoxicity Assay start Start: Seed Cells treatment Treat with Compounds (PEG vs. PGP) incubation Incubate (24-72h) assay Perform Viability Assay (e.g., MTT) analysis Analyze Data (Calculate IC50) end End: Compare Cytotoxicity

Workflow for assessing in vitro biocompatibility.
Drug Release Kinetics

Objective: To determine the rate and mechanism of drug release from a formulation containing either polymer.

Methodology:

  • Formulation: A model drug is encapsulated within a matrix (e.g., a hydrogel) made from either Propylene Glycol Phosphate or Polyethylene Glycol.

  • Release Study: The formulation is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Quantification: The concentration of the released drug in the samples is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release profile.

Stability Studies

Objective: To assess the chemical stability of the polymers and their drug formulations under various conditions.

Methodology:

  • Sample Preparation: The polymers and their drug-loaded formulations are stored under different conditions of temperature, humidity, and light as per ICH guidelines.[13][14]

  • Analysis: At specified time points, the samples are analyzed for degradation of the polymer and the drug, as well as changes in physical properties (e.g., appearance, pH, viscosity).

  • Analytical Techniques: Techniques such as Gel Permeation Chromatography (GPC) for polymer molecular weight distribution, and High-Performance Liquid Chromatography (HPLC) for drug degradation products are employed.

Logical Comparison of Key Features

Logical_Comparison cluster_peg Polyethylene Glycol (PEG) cluster_pgp Propylene Glycol Phosphate (Inferred) peg_prop Well-Established Biocompatibility pgp_prop Potential for Enhanced Hydrophilicity & Charge peg_prop->pgp_prop vs. peg_app Proven Efficacy in PEGylation pgp_app Theoretical Use in Targeted/Responsive Delivery peg_app->pgp_app vs. peg_con Potential for Immunogenicity pgp_con Biocompatibility & Stability Requires Investigation peg_con->pgp_con vs.

High-level comparison of key attributes.

Conclusion

Polyethylene Glycol is a versatile and well-characterized polymer with a long history of safe and effective use in the pharmaceutical industry, particularly in drug delivery.[15] Its benefits are well-documented, although the potential for immunogenicity is a growing area of research.[6]

Propylene Glycol Phosphate remains a largely theoretical alternative. Based on the known properties of its constituent parts, it holds promise as a potentially biocompatible and highly functionalizable polymer for drug delivery applications. However, comprehensive experimental data is required to validate its safety, stability, and efficacy. Researchers and drug development professionals are encouraged to undertake the necessary studies to explore the potential of this and other novel excipients.

References

Assessing the Purity of Synthesized Propylene Glycol Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized propylene glycol phosphate (PGP) is a critical determinant of its performance and safety in pharmaceutical applications. As a versatile excipient and potential prodrug moiety, ensuring its quality is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of PGP, contrasting them with those used for a common alternative, polyethylene glycol (PEG). Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate techniques for their specific needs.

Key Analytical Techniques for Purity Assessment

The determination of PGP purity involves a multi-faceted approach, targeting the principal compound, potential impurities from synthesis, and residual solvents. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In contrast, the purity of polyethylene glycol (PEG), a polymeric alternative, is primarily assessed by Gel Permeation Chromatography (GPC) to characterize its molecular weight distribution.

Propylene Glycol Phosphate (PGP) Purity Analysis

¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: As an organophosphorus compound, ³¹P NMR is a uniquely powerful tool for the analysis of PGP. It provides a direct and quantitative measure of phosphorus-containing compounds. The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, allowing for excellent separation and identification of different phosphorus environments.[1] Quantitative ³¹P NMR (qNMR) can be used to determine the absolute purity of organophosphorus compounds with high accuracy and precision, often comparable to chromatographic methods.[1][2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile impurities that may be present in synthesized PGP.[6][7] This method is particularly useful for identifying and quantifying residual starting materials, such as propylene glycol, and by-products from the synthesis process. Derivatization techniques can be employed to enhance the volatility of PGP and its non-volatile impurities for GC analysis.[6]

Potential Impurities in Synthesized PGP:

  • Unreacted Starting Materials: Propylene glycol, phosphorylating agents (e.g., phosphorus oxychloride, polyphosphoric acid).

  • By-products: Propylene oxide, dipropylene glycol, and various phosphate esters.[8]

  • Residual Solvents: Solvents used during the synthesis and purification steps.[8][9][10][11]

Polyethylene Glycol (PEG) Purity Analysis

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like PEG.[12][13] This is a critical quality attribute for PEGs, as their physicochemical and biological properties are highly dependent on their chain length. GPC separates molecules based on their size in solution, providing information on the average molecular weight and the polydispersity index (a measure of the breadth of the molecular weight distribution).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to identify and quantify low-molecular-weight impurities and degradation products in PEG.[14] Common impurities in pharmaceutical-grade PEG include formaldehyde, acetaldehyde, and formic acid, which can form during production and storage.[15]

Comparative Data Summary

The following tables summarize the key analytical techniques and typical impurity profiles for PGP and PEG, providing a clear comparison for researchers.

Table 1: Comparison of Primary Analytical Techniques

Analytical TechniquePropylene Glycol Phosphate (PGP)Polyethylene Glycol (PEG)
Primary Purpose Purity determination and quantification of phosphorus-containing impurities.Determination of molecular weight distribution.
Instrumentation NMR SpectrometerGPC/SEC system with refractive index (RI) or light scattering detectors.
Key Information Absolute purity, identification of specific phosphorus-containing species.Average molecular weight (Mn, Mw), polydispersity index (PDI).
Alternative/Supporting Techniques GC-MS for volatile impurities and residual solvents.LC-MS for low-molecular-weight impurities and degradation products.

Table 2: Comparison of Potential Impurity Profiles

Impurity ClassPropylene Glycol Phosphate (PGP)Polyethylene Glycol (PEG)
Starting Materials Propylene glycol, phosphorylating agents.Ethylene oxide, ethylene glycol.
By-products Dipropylene glycol, various phosphate esters, propylene oxide.Diethylene glycol, triethylene glycol.
Degradation Products Hydrolysis products (propylene glycol, phosphoric acid).Formaldehyde, acetaldehyde, formic acid, acetic acid.[15]
Residual Solvents Dependent on the synthesis process.Dependent on the manufacturing process.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to guide researchers in setting up their experiments.

Protocol 1: Quantitative ³¹P NMR (qNMR) for PGP Purity

Objective: To determine the absolute purity of a synthesized PGP sample.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the PGP sample and a certified internal standard (e.g., triphenyl phosphate) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆) to a known volume.[1][2] Aprotic solvents are often preferred to avoid deuterium exchange with acidic protons.[2][4]

  • NMR Acquisition: Acquire the ³¹P NMR spectrum using a spectrometer with appropriate parameters. Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei being quantified, and the number of scans to achieve an adequate signal-to-noise ratio. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[16]

  • Data Processing and Analysis: Process the spectrum, including phasing and baseline correction. Integrate the signals corresponding to the PGP and the internal standard.

  • Purity Calculation: Calculate the purity of the PGP sample using the following formula:

    Purity (%) = (AreaPGP / AreaStandard) * (MWPGP / MWStandard) * (NStandard / NPGP) * (WeightStandard / WeightSample) * PurityStandard

    Where:

    • Area = Integral area of the respective signal

    • MW = Molecular weight

    • N = Number of phosphorus atoms

    • Weight = Weight of the substance

    • PurityStandard = Purity of the internal standard

Protocol 2: GC-MS for Residual Solvents in PGP

Objective: To identify and quantify residual solvents in a PGP sample.

Methodology:

  • Sample Preparation: Prepare a stock solution of the PGP sample in a suitable solvent (e.g., methanol) at a known concentration. For headspace analysis, place a known amount of the PGP sample into a headspace vial.[9]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., a wax-type column for polar analytes) should be used.[17]

  • GC Method: Develop a suitable temperature program for the GC oven to achieve good separation of the expected residual solvents. The injector and detector temperatures should be optimized.

  • MS Method: Set the mass spectrometer to scan a relevant mass range to detect the ions of the targeted residual solvents.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the expected residual solvents.

  • Analysis: Inject the PGP sample solution or the headspace vapor into the GC-MS system and acquire the chromatogram and mass spectra.

  • Quantification: Identify the residual solvents by their retention times and mass spectra. Quantify the amount of each solvent by comparing its peak area to the calibration curve.

Protocol 3: GPC for Molecular Weight Distribution of PEG

Objective: To determine the molecular weight distribution of a PEG sample.

Methodology:

  • Sample Preparation: Dissolve the PEG sample in the GPC mobile phase (e.g., dimethylformamide with 0.1% LiBr or an aqueous buffer) at a known concentration (e.g., 2.0 mg/mL).[12]

  • GPC System: Use a GPC system equipped with a set of columns suitable for the expected molecular weight range of the PEG. A refractive index (RI) detector is commonly used.

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight PEG standards.

  • Analysis: Inject the PEG sample solution into the GPC system and record the chromatogram.

  • Data Analysis: Use the GPC software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) based on the calibration curve.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

PGP_Purity_Workflow cluster_qnmr Quantitative ³¹P NMR (qNMR) Workflow cluster_gcms GC-MS Residual Solvent Analysis Workflow qnmr_prep Sample Preparation (PGP + Internal Standard) qnmr_acq ³¹P NMR Acquisition (Optimized Parameters) qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc end_qnmr Absolute Purity qnmr_calc->end_qnmr gcms_prep Sample Preparation (Solution or Headspace) gcms_run GC-MS Analysis gcms_prep->gcms_run gcms_cal Calibration Curve (Solvent Standards) gcms_quant Identification & Quantification gcms_cal->gcms_quant gcms_run->gcms_quant end_gcms Residual Solvent Content gcms_quant->end_gcms start Synthesized PGP start->qnmr_prep start->gcms_prep

Caption: Workflow for assessing the purity of synthesized propylene glycol phosphate.

PEG_Purity_Workflow cluster_gpc GPC for Molecular Weight Distribution Workflow gpc_prep Sample Preparation (Dissolution in Mobile Phase) gpc_run GPC Analysis gpc_prep->gpc_run gpc_cal GPC System Calibration (PEG Standards) gpc_calc Data Analysis (Mn, Mw, PDI) gpc_cal->gpc_calc gpc_run->gpc_calc end_gpc Molecular Weight Distribution gpc_calc->end_gpc start PEG Sample start->gpc_prep

Caption: Workflow for assessing the purity of polyethylene glycol.

Conclusion

The purity assessment of synthesized propylene glycol phosphate requires a combination of techniques to ensure a comprehensive evaluation. ³¹P NMR stands out as a particularly powerful method for direct purity determination and characterization of phosphorus-containing impurities. GC-MS is essential for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents. In comparison, the quality control of polyethylene glycol heavily relies on GPC to determine its molecular weight distribution, a critical parameter for its functionality. By understanding the distinct analytical approaches and potential impurity profiles of both PGP and its alternatives, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical formulations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Glycol with Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling propylene glycol with phosphate, a common ingredient in various formulations. Adherence to these protocols will help you build a culture of safety and maintain operational excellence.

Propylene glycol with a phosphate inhibitor is generally considered to have low toxicity. However, proper handling and disposal are crucial to prevent potential health effects and environmental contamination.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.

Essential Personal Protective Equipment (PPE)

When handling propylene glycol with phosphate, the following personal protective equipment is recommended to minimize exposure and ensure safety.[1][3]

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn to protect against potential splashes or mists.[4]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or rubber gloves are suitable.[4]
Body Protection Lab coat or other protective clothingTo prevent skin contact.[4]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended in misty atmospheres or when ventilation is inadequate. An organic vapor cartridge with a particulate pre-filter is effective.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling propylene glycol with phosphate, from receipt to storage, is critical for laboratory safety and efficiency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name and any hazard warnings.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizers.[5][6]

  • Keep containers tightly closed when not in use to prevent contamination and absorption of moisture.[7]

  • Do not store in galvanized steel containers.[6]

3. Dispensing and Use:

  • Ensure adequate ventilation in the work area.[4]

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring liquids, do so carefully to avoid splashing.

  • Clean up any spills immediately.

Immediate Safety Measures: First Aid and Spill Response

Accidents can happen. Being prepared with immediate response plans is essential.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] If irritation persists, seek medical attention.[5][7][8]
Skin Contact Wash the affected area with soap and water.[5][9] Remove contaminated clothing.[7]
Inhalation Move the person to fresh air. If they experience breathing difficulties, seek medical attention.[5][10]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[10] If a large amount is swallowed, seek medical advice.[5]

Spill Cleanup Procedures:

For small spills, absorb the liquid with an inert material such as sand, earth, or a commercial absorbent.[7] Collect the absorbed material in a sealed, properly labeled container for disposal.[7] Wash the spill area with water.[11] For larger spills, contain the spill to prevent it from entering drains or waterways.[7]

Disposal Plan: Compliant Waste Management

Proper disposal of propylene glycol with phosphate is critical to protect the environment and comply with regulations.

  • Waste Identification: While propylene glycol itself is not classified as a hazardous waste under RCRA, contamination with other substances may alter its characteristics.[7] It is the user's responsibility to determine if the waste is hazardous at the time of disposal.[7]

  • Disposal Method: Do not pour down the drain or into soil.[4] Dispose of the waste in accordance with all local, state, and federal regulations.[4][7] This may involve using a licensed hazardous waste disposal company.

  • Container Disposal: Empty containers may retain product residue. Follow all label warnings.[12] Containers can be rinsed and recycled if they are made of an accepted material like #2 HDPE plastic.

Experimental Protocols

While this document does not cite specific experiments, any research involving propylene glycol with phosphate should be preceded by a thorough review of the substance's properties and potential interactions with other chemicals in the planned protocol. The Safety Data Sheet (SDS) is the primary source for this information.

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_response Incident Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store Don_PPE Don PPE Store->Don_PPE Dispense Dispense & Use Don_PPE->Dispense Spill Spill Occurs Dispense->Spill First_Aid First Aid Needed Dispense->First_Aid Waste_Gen Waste Generated Dispense->Waste_Gen Cleanup Spill Cleanup Spill->Cleanup Administer_FA Administer First Aid First_Aid->Administer_FA Assess_Waste Assess for Contamination Waste_Gen->Assess_Waste Dispose Dispose per Regulations Assess_Waste->Dispose

Caption: Workflow for Safe Handling and Disposal of Propylene Glycol with Phosphate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.